Blepharin
Description
Properties
CAS No. |
27625-86-1 |
|---|---|
Molecular Formula |
C14H17NO8 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO8/c16-5-8-9(17)10(18)11(19)13(22-8)23-14-12(20)15-6-3-1-2-4-7(6)21-14/h1-4,8-11,13-14,16-19H,5H2,(H,15,20) |
InChI Key |
PYQSUTLVBSTCSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
226-227°C |
physical_description |
Solid |
Synonyms |
(2R)-2-O-beta-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one HBOA-Glc |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Blepharin Glycoside
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure and properties of Blepharin, an O-glycosyl compound. Due to the limited published literature on this specific glycoside, this document focuses on its known structural and physicochemical characteristics.[1] It also outlines the general experimental methodologies employed for the structural elucidation of such compounds.
Chemical Structure and Properties of this compound
This compound is a glycoside, a class of organic compounds where a sugar molecule (glycone) is chemically bound to a non-sugar molecule (aglycone or genin) through a glycosidic bond.[2][3] In the case of this compound, the glycone is a hexose (B10828440) monosaccharide (a glucose unit), and the aglycone is a benzoxazine (B1645224) derivative.[1] The linkage is an O-glycosidic bond, classifying this compound as an O-glycosyl compound.[1]
The systematic IUPAC name for this compound is 2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one.[1][4]
Below is a diagram representing the two-dimensional chemical structure of the this compound molecule.
Caption: 2D Chemical Structure of this compound.
Quantitative Data Summary
The known physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in drug development for considerations such as solubility, stability, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₈ | [1][4] |
| Molecular Weight | 327.29 g/mol | [4] |
| Monoisotopic Mass | 327.095416525 Da | [1] |
| CAS Number | 27625-86-1 | [1][4] |
| IUPAC Name | 2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one | [1][4] |
| SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O | [4] |
| InChI Key | PYQSUTLVBSTCSK-UHFFFAOYSA-N | [1] |
| Physical Description | Solid | [4] |
| Melting Point | 226 - 227 °C | [4] |
| Chemical Class | O-glycosyl compounds, Benzoxazines | [1] |
Experimental Protocols for Structural Elucidation
While specific experimental data for the structural characterization of this compound is not widely published, the following are standard, detailed methodologies used to elucidate the structure of glycosidic natural products.
NMR spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. For a glycoside like this compound, a suite of NMR experiments would be required.
-
Objective: To determine the connectivity of atoms (¹H-¹H, ¹H-¹³C), the stereochemistry of the sugar moiety, and the position of the glycosidic linkage.
-
Sample Preparation: A purified sample of the glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Key Experiments:
-
1D ¹H NMR: Provides information on the number and environment of protons. Chemical shifts (δ) and coupling constants (J) are crucial. For the glucose moiety, the anomeric proton (H-1') typically appears as a doublet, and its coupling constant helps determine the α or β configuration of the glycosidic bond.[5][6]
-
1D ¹³C NMR: Shows the number of unique carbon atoms. The chemical shift of the anomeric carbon (C-1') is indicative of the glycosidic linkage.[6]
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of proton connectivity within the glucose and benzoxazine rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for identifying the glycosylation site by observing a correlation between the anomeric proton (H-1') of the glucose and the carbon of the aglycone to which it is attached.[7]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry and conformation of the molecule.
-
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
-
Objective: To determine the accurate molecular weight and formula, and to confirm the sequence and linkage of the glycan and aglycone parts through fragmentation patterns.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, often coupled with a liquid chromatography system (LC-MS).[8][9] Electrospray ionization (ESI) is a common soft ionization technique for glycosides.[10]
-
Key Experiments:
-
Full Scan MS: Determines the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), from which the molecular weight can be deduced. High-resolution measurements allow for the confident determination of the elemental formula.
-
Tandem MS (MS/MS or MSⁿ): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For O-glycosides, the most common fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for a hexose). The resulting fragment ion corresponds to the aglycone.[10][11] Further fragmentation of the sugar or aglycone can provide more detailed structural insights.
-
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural glycoside like this compound.
Caption: General workflow for glycoside structural elucidation.
Signaling Pathways and Biological Activity
Based on available scientific databases and literature reviews, very few research articles have been published specifically on this compound.[1] Consequently, there is a significant knowledge gap regarding its biological activities and its potential roles in cellular signaling pathways. Further research is required to investigate the pharmacological and biological properties of this compound.
References
- 1. Showing Compound this compound (FDB000405) - FooDB [foodb.ca]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Glycoside - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H17NO8 | CID 14605136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
In-Depth Technical Guide to the Blepharismin Photoreceptor Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the blepharismin (B1245156) photoreceptor in the ciliated protozoan, Blepharisma japonicum. It details the phototransduction cascade, from light absorption to the behavioral response, and provides experimental protocols for studying this unique photosensory system.
Introduction
Blepharisma japonicum, a unicellular ciliate, exhibits a distinct step-up photophobic response, a sudden reversal of its swimming direction upon an increase in light intensity. This behavior is mediated by the photoreceptor pigment, blepharismin, a hypericin-like polycyclic quinone.[1] Blepharismin is localized in pigment granules situated just beneath the plasma membrane.[2] The photophobic response serves as a protective mechanism, allowing the organism to avoid potentially harmful high-intensity light, which can lead to photooxidative damage.[3][4] The unique photochemistry of blepharismin and its associated signaling pathway present a compelling system for studying photosensory transduction and offer potential avenues for the development of novel photosensitizers and light-activated drugs.
Mechanism of Action
The photophobic response in Blepharisma japonicum is initiated by the absorption of light by the blepharismin photoreceptor. This event triggers a sophisticated signal transduction cascade that ultimately leads to a change in the direction of ciliary beating. The overall mechanism can be dissected into primary photophysical and photochemical events, followed by a biochemical signaling cascade. A crucial aspect of this process is its dependence on molecular oxygen.[5]
Primary Photoprocesses
Upon light absorption, the blepharismin chromophore, which is non-covalently bound to a large 200 kDa protein, enters an excited state.[6] Ultrafast spectroscopic studies have revealed that the photoactivated state decays rapidly, with evidence suggesting an initial intermolecular electron transfer as a primary event.[6] This process is highly efficient and is thought to be the first step in converting light energy into a biological signal. The action spectrum for the photophobic response closely matches the absorption spectrum of blepharismin, with peaks at approximately 490, 540, and 580 nm.[1]
Signal Transduction Pathway
The initial photochemical event triggers a G-protein-coupled signaling cascade, which amplifies the signal and leads to the physiological response. Evidence strongly suggests the involvement of the phosphoinositide pathway and cyclic guanosine (B1672433) monophosphate (cGMP) as key second messengers.[7][8]
-
G-Protein Activation: The photoactivated blepharismin-protein complex is hypothesized to activate a heterotrimeric G-protein. Immunoblotting experiments have identified a G-protein α-subunit with an apparent molecular mass of approximately 55 kDa in the cortex of Blepharisma.[8]
-
Phospholipase C Activation and IP3 Production: The activated G-protein is thought to stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Role of cGMP: The precise interplay between the phosphoinositide pathway and cGMP is not fully elucidated. However, experiments using modulators of cGMP levels have shown that cGMP acts as a signal modulator in the photophobic response.[7] It is possible that cGMP production is regulated by the initial signaling events and contributes to the subsequent steps.
-
Calcium Influx: The increase in intracellular IP3 is believed to trigger the opening of IP3-gated calcium channels, leading to an influx of extracellular calcium ions (Ca2+).[8] This influx of Ca2+ is the direct trigger for the reversal of ciliary beating.[9] Studies on Triton-extracted cell models of Blepharisma have demonstrated that ciliary reversal is induced at Ca2+ concentrations above 10-6 M.[9]
-
Ciliary Reversal: The elevated intracellular Ca2+ concentration interacts with the axonemal machinery of the cilia, causing a switch in the direction of the effective stroke. This results in the characteristic backward swimming, or photophobic response, of the organism.[9][10][11][12]
Quantitative Data
The following tables summarize the available quantitative data on the blepharismin photoreceptor and its signaling pathway.
| Component | Parameter | Value | Reference |
| Blepharismin-Protein Complex | Molecular Weight of Protein | ~200 kDa | [6] |
| Absorption Maxima (red form) | ~490, 540, 580 nm | [1] | |
| Absorption Maxima (blue form) | Shifted ~20 nm to longer wavelengths | [1] | |
| G-Protein | Molecular Weight of α-subunit | ~55 kDa | [8] |
| Ciliary Response | Calcium Concentration for Reversal | > 10-6 M | [9] |
| Latency of Ciliary Reversal (light-induced) | 0.8 - 1.5 s | [13] | |
| Latency of Ciliary Reversal (electrical stimulation) | 4 - 30 ms (B15284909) | [10][11] | |
| Ion Channels | Single Channel Conductance (in lipid bilayer) | 0.2 - 2.8 nS (in 0.1 M KCl) | [14] |
| K+/Cl- Permeability Ratio (in lipid bilayer) | 6.6:1 | [14] |
| Process | Parameter | Value | Reference |
| Primary Photoreaction | Excited State Decay | Biexponential: 4 ps and 56 ps | [6] |
| Ciliary Reversal Kinetics | Duration of Reversal (electrical stimulation) | 50 ms - 2.4 s | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the blepharismin photoreceptor mechanism.
Measurement of the Step-Up Photophobic Response
Objective: To quantify the photophobic response of Blepharisma japonicum.
Materials:
-
Blepharisma japonicum culture
-
Microscope with dark-field illumination and a video recording system
-
Light source with adjustable intensity (e.g., fiber optic illuminator)
-
Shutter system for controlling light exposure
-
Computer with image analysis software
-
Microscope slides and coverslips
Procedure:
-
Prepare a wet mount of the Blepharisma japonicum culture on a microscope slide.
-
Place the slide on the microscope stage and focus on a single, free-swimming cell under dark-field illumination.
-
Record the swimming behavior of the cell in the dark for a baseline measurement.
-
Suddenly increase the light intensity to a defined level using the shutter system.
-
Continue recording the cell's movement for at least 10 seconds after the light stimulus.
-
Analyze the video recording to determine the following parameters:
-
Latency of the photophobic response: The time between the onset of the light stimulus and the cessation of forward movement or the initiation of ciliary reversal.[13]
-
Duration of the photophobic response: The time the cell swims backward before resuming forward motion.
-
Swimming speed: Before and after the light stimulus.
-
-
Repeat the experiment with multiple cells and at different light intensities to generate dose-response curves.
Immunoblotting for G-Protein Detection
Objective: To identify G-protein subunits in Blepharisma japonicum cell lysates.
Materials:
-
Blepharisma japonicum culture
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Electroblotting apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against a conserved G-protein α-subunit (e.g., anti-transducin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Harvest Blepharisma japonicum cells by centrifugation.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysate using the Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.[15][16][17]
Measurement of Intracellular Calcium Concentration
Objective: To measure changes in intracellular Ca2+ concentration in response to a light stimulus.
Materials:
-
Blepharisma japonicum culture
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Loading buffer (e.g., physiological saline)
-
Fluorescence microscope with a calcium imaging system (ratiometric or single-wavelength)
-
Light source for stimulation
Procedure:
-
Incubate the Blepharisma japonicum cells with the calcium-sensitive dye in loading buffer. The presence of Pluronic F-127 can aid in dye loading.
-
After the loading period, wash the cells to remove the extracellular dye.
-
Place the loaded cells on the fluorescence microscope.
-
Record the baseline fluorescence intensity.
-
Apply a light stimulus of defined intensity and duration.
-
Continuously record the fluorescence intensity during and after the stimulus.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths to determine the relative change in intracellular Ca2+ concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.[2][18][19]
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Proposed signaling pathway for the blepharismin-mediated photophobic response.
Caption: Experimental workflow for measuring the photophobic response.
Caption: Workflow for intracellular calcium imaging in Blepharisma.
References
- 1. Ref ID : 906 [nies.go.jp]
- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary photoprocesses involved in the sensory protein for the photophobic response of Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensory transduction in ciliates. IV. Modulation of the photomovement response of Blepharisma japonicum by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell models of Blepharisma: Ca(2+)-dependent modification of ciliary movement and cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological control of reversed ciliary beating in Paramecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological Control of Reversed Ciliary Beating in Paramecium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal response elicited in nonbeating cilia of paramecium by membrane depolarizatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]
- 14. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. General Immunoblotting Protocol | Rockland [rockland.com]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Characterization of Blepharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Blepharin, a naturally occurring benzoxazinoid glycoside. This document details the scientific methodologies for its extraction and purification, presents its physicochemical properties in a structured format, and explores its potential biological activities through a hypothetical signaling pathway.
Introduction to this compound
This compound is a glycoside that can be found in plants of the Blepharis genus, most notably in the seeds of Blepharis persica (Burm. f.) O. Kuntze.[1] This compound belongs to the class of O-glycosyl compounds, where a sugar moiety is bonded to a non-sugar aglycone.[2][3] The chemical structure of this compound consists of a benzoxazinone (B8607429) core linked to a glucose molecule. Traditionally, extracts of Blepharis persica have been used in Ayurvedic medicine for various purposes, and modern scientific investigations have highlighted their antioxidant properties.[1]
Physicochemical and Spectroscopic Data
The known quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₈ | [1] |
| Molecular Weight | 327.29 g/mol | [1] |
| IUPAC Name | 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one | [1] |
| CAS Number | 27625-86-1 | [1] |
| Physical Description | Solid | |
| Melting Point | 226 - 227 °C | |
| XLogP3 | -1.3 | [1] |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Instrument | LC-ESI-QTOF | |
| Ionization Mode | Negative (ESI) | |
| Precursor ([M-H]⁻) | 326.0875 m/z | |
| Top 5 Peaks (m/z) | 164.036, 326.08798, 108.04532, 165.03741, 136.03822 |
Experimental Protocols
The following sections provide a detailed methodology for the isolation and characterization of this compound from its natural source.
Extraction and Isolation of this compound from Blepharis persica Seeds
The isolation of this compound from the seeds of Blepharis persica involves a multi-step process of extraction and chromatographic purification.[4][5]
3.1.1. Materials and Reagents
-
Dried seeds of Blepharis persica
-
Petroleum ether (60-80°C)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
Diaion HP-20 resin
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.1.2. Extraction Procedure
-
Defatting: The powdered seeds of Blepharis persica (900 g) are first defatted with petroleum ether (2000 ml) to remove nonpolar constituents.[4]
-
Methanolic Extraction: The dried marc is then extracted with methanol (2000 ml) using a Soxhlet apparatus for 8 hours.[4] The resulting methanolic extract is concentrated using a rotary vacuum evaporator at 40°C.[4]
-
Solvent Partitioning: The concentrated methanolic extract (10 g) is suspended in water (50 ml) and partitioned with ethyl acetate (50 ml).[4] This step separates compounds based on their polarity.
3.1.3. Chromatographic Purification
-
Diaion HP-20 Resin Chromatography: The aqueous fraction from the solvent partitioning step is subjected to column chromatography using Diaion HP-20 resin. This step is effective for the initial separation of glycosides.[5]
-
Silica Gel Column Chromatography: Further purification is achieved through silica gel-based open column chromatography.[4][5] The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by TLC.
-
Final Purification: Fractions containing this compound, as identified by TLC comparison with a known standard, are pooled and concentrated to yield the purified compound.
Note: Specific quantitative yields and purity at each stage of the isolation process are not detailed in the available literature.
Characterization of this compound
The structural identity and purity of the isolated this compound are confirmed using a combination of spectroscopic and chromatographic techniques.[5]
3.2.1. High-Performance Liquid Chromatography (HPLC)
An analytical HPLC method coupled with a photodiode array (PDA) detector is used to determine the purity of the isolated this compound and for quantitative estimation in plant extracts.[5]
3.2.2. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the this compound molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed for the detailed structural elucidation of the compound.[5] 2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound.[5] Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which aids in structural confirmation.
Biological Activity and Signaling Pathways
Extracts of Blepharis persica, which contain this compound, have demonstrated antioxidant properties.[1] While the specific molecular mechanism of this compound's antioxidant activity has not been fully elucidated, a plausible pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress and is known to be activated by various natural glycosides.
Hypothetical Antioxidant Signaling Pathway of this compound
The following diagram illustrates a proposed mechanism for the antioxidant action of this compound, based on the known Nrf2-Keap1 signaling pathway.
Pathway Description: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress (ROS) or an Nrf2 activator like this compound (hypothesized), Keap1 is inhibited, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cellular response helps to mitigate oxidative damage.
Experimental Workflow Summary
The overall process from plant material to the characterization of this compound and the investigation of its biological activity can be summarized in the following workflow.
Conclusion
This compound is a benzoxazinoid glycoside of interest due to its presence in medicinally relevant plants and the antioxidant potential of its source extracts. This guide has outlined the current knowledge on its isolation and characterization. Further research is warranted to fully elucidate its spectroscopic properties, optimize isolation yields, and definitively establish its mechanisms of biological action, particularly its interaction with cellular signaling pathways. Such studies will be crucial for evaluating its potential in drug development and other therapeutic applications.
References
- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of Blepharismin, the Multifunctional Pigment of Blepharisma japonicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blepharisma japonicum, a pink-colored ciliated protozoan, harbors a unique set of endogenous pigments known as blepharismins. These molecules are not merely responsible for the organism's characteristic hue but are integral to its survival, mediating its interaction with light and defense against predators. Blepharismins are derivatives of hypericin, a potent natural photodynamic agent, and exhibit a remarkable range of biological activities, including photosensing, chemical defense, and antimicrobial properties. This technical guide provides a comprehensive overview of the characterization of blepharismin (B1245156), detailing its chemical structure, physicochemical properties, biological functions, and the experimental protocols used for its study. The potential applications of blepharismin in drug development, particularly in photodynamic therapy and as a novel antibiotic, are also explored.
Chemical and Physicochemical Characterization
Blepharismin is a complex molecule identified as a derivative of hypericin.[1] Its core structure is [2,4,5,7,2',4',5',7'-octahydroxy-6,6'-diisopropyl-1,1'-(p-hydroxybenzylidene)naphthodianthrone].[1] The pigment exists as a family of at least five related compounds, designated BP-A through BP-E, which are produced in varying proportions by different Blepharisma species.[2] These compounds are stored in specialized membrane-bound organelles called pigment granules, which are typically 0.3–0.6 μm in diameter and located in the cell's cortex.[2][3][4]
Upon exposure to light, the native red blepharismin can be photo-oxidized to a blue form known as oxyblepharismin, which is also biologically active.[3][5][6] The structural elucidation of these pigments has been accomplished using a combination of mass spectrometry, FT-IR, and NMR spectroscopy.[1]
Quantitative Pigment Composition
High-Performance Liquid Chromatography (HPLC) has been instrumental in separating and quantifying the different blepharismin congeners. The relative abundance of these pigments can vary between species, suggesting distinct biosynthetic regulation.
| Pigment | Mean Abundance in B. japonicum (µg per 100,000 cells)[2] |
| BP-A | 76 |
| BP-B | 287 |
| BP-C | 331 |
| BP-D | 58 |
| BP-E | 133 |
Antimicrobial Activity
Blepharismin has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is notably enhanced by light exposure, highlighting its potential as a photoactivated antimicrobial agent.
| Organism | Condition | Minimum Inhibitory Concentration (MIC)[7] |
| MRSA (Arbekacin-resistant) | Dark | 6.25 µg/mL |
| MRSA (Arbekacin-resistant) | White Light (65 W/m², 30 min) | 1.25 µg/mL |
Biological Functions and Mechanisms of Action
Blepharismin is a multifunctional secondary metabolite, playing crucial roles in photosensing and chemical defense.
Photosensory and Photophobic Response
B. japonicum is distinctly photophobic, actively moving away from areas of high light intensity to prevent photodynamic damage.[8] Blepharismin is the primary photoreceptor pigment responsible for this "step-up photophobic response".[9][10] Light absorption by blepharismin initiates a signal transduction cascade that results in a change in the ciliary beating pattern, causing the cell to reorient away from the light source.[11] This process requires oxygen and involves the generation of a photoreceptor potential.[10][11] Evidence suggests the involvement of a 200 kDa blepharismin-associated protein and potentially rhodopsin-like proteins in the cell membrane as part of the transduction pathway.[12][13]
Chemical Defense and Cytotoxicity
When attacked by predators, B. japonicum discharges its pigment granules.[3] The released blepharismin is highly toxic to a variety of predatory protists, functioning as a potent chemical defense mechanism.[2][3] This toxicity is present in both light and dark conditions.[3] The proposed mechanism for its dark toxicity involves the formation of cation-selective, ion-permeable channels in the predator's cell membrane, disrupting cellular homeostasis.[14][15]
Furthermore, blepharismin exhibits toxicity towards mitochondria, where it can uncouple oxidative phosphorylation and repress respiration.[4]
Photodynamic and Antibiotic Activity
Similar to its structural relative hypericin, blepharismin is a powerful photosensitizer. Upon illumination, it generates reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[3][9] This photodynamic action can induce apoptosis-like cell death and is the basis for its light-enhanced toxicity.[9] This property makes blepharismin a candidate for use in photodynamic therapy (PDT) for treating cancers and other conditions where targeted cell destruction is desired.[16][17] Its demonstrated activity against MRSA also opens avenues for its development as a photoactivated antibiotic.[7]
Experimental Protocols
Pigment Extraction and Purification
A generalized workflow for the isolation and analysis of blepharismin is outlined below.
Detailed Protocol for Extraction (Adapted from Ghetti et al. and Checcucci et al.[1]):
-
Cell Culture: B. japonicum is cultured in the dark in an appropriate medium to maximize pigment production.
-
Harvesting: Cells are harvested from the culture medium, typically by gentle centrifugation.
-
Extraction: The cell pellet is subjected to extraction with an organic solvent. Acetone (B3395972) is commonly used.[1] The process is repeated until the cell debris is colorless.
-
Concentration: The acetone extracts are pooled and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
Redissolution: The dried pigment residue is redissolved in a minimal volume of a suitable solvent, such as methanol, for further purification.[1]
Protocol for HPLC Purification (Adapted from Guella et al.[2]):
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is used.
-
Column: A reverse-phase column (e.g., C18) is typically employed for separating the different blepharismin congeners.
-
Mobile Phase: A gradient elution is often necessary, using a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient profile must be optimized to achieve baseline separation of the BP-A to BP-E peaks.
-
Detection: The eluting compounds are monitored at their characteristic absorption wavelengths in the visible spectrum.
-
Fraction Collection: Fractions corresponding to each separated pigment peak are collected for subsequent analysis.
Structural Analysis
The definitive identification of blepharismin's structure relies on a combination of modern analytical techniques.[18][19]
-
Mass Spectrometry (MS): Provides high-resolution mass-to-charge ratio data, enabling the determination of the elemental composition and molecular weight of the parent molecule and its fragments.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments are critical for elucidating the precise connectivity of atoms, defining the carbon skeleton, and determining the position of substituents.[1][20][21]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).[1]
-
Circular Dichroism (CD) Spectroscopy: Has been used to study the chiral conformation of oxyblepharismin, both when free in solution and bound to its native protein.[22]
Summary and Future Directions
The pigments of Blepharisma japonicum are sophisticated natural products with a diverse and potent biological repertoire. Their role as photoreceptors is well-established, and the mechanism of their defensive toxicity is becoming clearer. The inherent photodynamic properties of blepharismins, combined with their antibiotic activity, make them highly attractive lead compounds for drug development.
Future research should focus on several key areas:
-
Biosynthetic Pathway: Elucidating the complete biosynthetic pathway of blepharismin will be crucial for potential biotechnological production and for creating novel analogs through synthetic biology.
-
Mechanism of Action: A deeper understanding of how blepharismins form ion channels and interact with mitochondrial membranes could lead to the development of drugs with novel mechanisms of action.
-
Clinical Applications: Preclinical and clinical studies are needed to rigorously evaluate the efficacy and safety of blepharismins in photodynamic therapy and as antimicrobial agents against resistant pathogens.
This guide summarizes the current state of knowledge on blepharismin characterization, providing a foundation for researchers aiming to explore and exploit the significant potential of these remarkable natural compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. bioone.org [bioone.org]
- 4. tokaigakuin-u.repo.nii.ac.jp [tokaigakuin-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. On the structure of oxyblepharismin and its formation from blepharismin (1998) | Dietrich Spitzner | 43 Citations [scispace.com]
- 7. Blepharismin produced by a protozoan Blepharisma functions as an antibiotic effective against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blepharisma - Wikipedia [en.wikipedia.org]
- 9. Light-induced and apoptosis-like cell death in the unicellular eukaryote, Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rhodopsin immunoanalog in the related photosensitive protozoans Blepharisma japonicum and Stentor coeruleus - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Analyses of structure of photoreceptor organelle and blepharismin-associated protein in unicellular eukaryote Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blepharisma - Explore the Science & Experts | ideXlab [idexlab.com]
- 16. Photodynamic therapy (PDT) - NHS [nhs.uk]
- 17. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 18. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Circular dichroism of the photoreceptor pigment oxyblepharismin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Blepharin: Molecular Formula and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blepharin (CAS No: 27625-86-1) is a naturally occurring benzoxazinoid glycoside.[1][2] Benzoxazinoids are a class of chemical compounds found in various plants, notably within the grass family (Poaceae) and some dicotyledonous species.[1] These compounds and their derivatives are recognized for a range of biological activities, including roles in plant defense as phytotoxic, antifungal, and antimicrobial agents.[3][4] While comprehensive pharmacological studies specifically targeting isolated this compound are limited, its chemical structure as a 2H-1,4-benzoxazin-3(4H)-one derivative suggests potential for bioactivity relevant to drug discovery and development. This guide provides a consolidated overview of the known molecular and physicochemical properties of this compound, places it within its chemical and biological context, and outlines general experimental protocols relevant to its study.
Molecular Identity and Physicochemical Properties
This compound is identified by the CAS number 27625-86-1.[2] Its core structure is a 1,4-benzoxazin-3-one moiety linked to a glucose molecule, classifying it as an O-glycosyl compound.[2] The quantitative physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one | [2] |
| Molecular Formula | C₁₄H₁₇NO₈ | [2] |
| Molecular Weight | 327.29 g/mol | [2] |
| Monoisotopic Mass | 327.09541650 Da | [2] |
| CAS Number | 27625-86-1 | [2] |
| Physical Description | Solid | [2] |
| Melting Point | 226 - 227 °C | [2] |
| XLogP3 (Predicted) | -1.3 | [2] |
| Hydrogen Bond Donors | 5 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
Biological Context and Potential Activities
Detailed studies on the specific biological activities and signaling pathways of purified this compound are not extensively documented in current literature. However, its classification as a benzoxazinoid provides a strong basis for predicting its potential pharmacological relevance.
The Benzoxazinoid Class
This compound belongs to the benzoxazinoid family of plant secondary metabolites.[1] In plants, these compounds are stored as stable, inactive glucosides (like this compound) in cell vacuoles.[1] Upon tissue damage by herbivores or pathogens, β-glucosidases hydrolyze the glycosidic bond, releasing the unstable aglycone.[1] This aglycone is the biologically active form, exhibiting potent defensive properties.[1][3] This activation mechanism is a key feature of the benzoxazinoid chemical defense system.
References
The Dual Role of Blepharismin in Ciliates: A Technical Guide to its Photoreceptor and Defensive Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blepharismin (B1245156), a hypericin-like pigment found in the ciliate genus Blepharisma, serves a dual biological role crucial for the organism's survival. It functions as a photoreceptor, enabling the ciliate to exhibit a step-up photophobic response to avoid potentially damaging high-intensity light. Concurrently, it acts as a potent chemical defense mechanism against predators. This technical guide provides an in-depth exploration of the multifaceted biological functions of blepharismin, detailing its photophysical properties, the signaling pathways it modulates, and its mechanism of toxicity. This document synthesizes current research to offer a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key biological processes, to facilitate further investigation and potential applications in drug development.
Introduction
The unicellular eukaryote Blepharisma is characterized by its distinctive pinkish-red coloration, a result of the pigment blepharismin. These pigments are localized in granular organelles just beneath the cell membrane. Blepharismin is not a single compound but a family of related molecules (blepharismin A, B, C, D, and E) that are structurally similar to hypericin, a known photodynamic agent. The unique properties of blepharismin have made Blepharisma a model organism for studying photosensory transduction and chemical defense at the cellular level. Understanding the intricate mechanisms of blepharismin's action offers potential insights for the development of novel light-activated drugs and antimicrobial agents.
Biological Roles of Blepharismin
Blepharismin plays two primary and vital roles in the life of Blepharisma ciliates: photoreception and chemical defense.
Photoreception and Photophobic Response
Blepharisma exhibits a negative phototactic behavior, actively moving away from areas of high light intensity. This "step-up photophobic response" is a survival mechanism to prevent the photodynamic damage that blepharismin itself can cause upon intense illumination.
The action spectrum for this photophobic response closely matches the absorption spectrum of blepharismin, with peaks around 490 nm, 540 nm, and 580 nm, indicating that blepharismin is the primary photoreceptor pigment.[1] Upon light absorption, blepharismin initiates a signal transduction cascade that leads to a change in the beating direction of the cilia, causing the organism to turn and swim away from the light source. This response is dependent on the presence of oxygen.[2]
Chemical Defense Against Predators
Blepharismin serves as a potent chemical defense against a variety of predators, including other ciliates like Dileptus and Paramecium, and amoebae. When attacked, Blepharisma can eject its pigment granules, releasing blepharismin into the surrounding medium. The toxic effects of blepharismin can deter or even kill the predator. The effectiveness of this defense is dependent on the predator's susceptibility to the toxin.[3]
Quantitative Data
While precise, standardized quantitative data is dispersed across various studies, the following tables summarize the key photophysical and toxicological properties of blepharismin based on available literature.
Table 1: Photophysical Properties of Blepharismin and its Derivatives
| Property | Blepharismin (Red Form) | Oxyblepharismin (Blue Form) |
| Absorption Maxima (λmax) | ~490 nm, ~540 nm, ~580 nm[1] | Shifted ~20 nm towards longer wavelengths compared to blepharismin[1] |
| Molar Extinction Coefficient (ε) | Data not consistently reported in standard units. | Data not consistently reported in standard units. |
| Photo-oxidation Product | Oxyblepharismin | Not applicable |
| Oxygen Dependence for Photobehavior | Required[2] | Required |
Table 2: Toxicological Properties of Blepharismin
| Parameter | Predator Species | Effect |
| Lethal Concentration (LC50) | Dileptus margaritifer | High susceptibility, but specific LC50 values are not consistently reported. |
| Lethal Concentration (LC50) | Climacostomum virens | Higher resistance compared to Dileptus.[3] |
| Lethal Concentration (LC50) | Amoeba proteus | Susceptible.[3] |
| Mechanism of Toxicity | Various predators | Formation of cation-selective, ion-permeable channels in the cell membrane. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of blepharismin.
Culturing Blepharisma japonicum
Objective: To cultivate a sufficient quantity of Blepharisma japonicum for pigment extraction and experimental assays.
Materials:
-
Blepharisma japonicum starter culture
-
Sterile culture medium (e.g., lettuce infusion or standard protozoan medium)
-
Rice grains or wheat grains (sterilized)
-
Culture flasks or petri dishes
-
Incubator set to 20-25°C with a low-light or dark environment
Procedure:
-
Prepare the culture medium according to standard protocols.
-
Autoclave the medium and rice/wheat grains to ensure sterility.
-
Inoculate the sterile medium with the Blepharisma japonicum starter culture in a culture flask or petri dish.
-
Add a few sterile rice or wheat grains to the culture. These will serve as a food source for bacteria, which in turn are consumed by the ciliates.
-
Incubate the cultures at 20-25°C in a dark or low-light environment to promote growth and pigment production.
-
Monitor the cultures periodically for population density and subculture as needed to maintain a healthy population.
Extraction and Purification of Blepharismin
Objective: To extract and purify blepharismin from Blepharisma japonicum cultures for biochemical and toxicological studies.
Materials:
-
Dense culture of Blepharisma japonicum
-
Centrifuge and centrifuge tubes
-
Organic solvents (e.g., acetone (B3395972), methanol, chloroform)
-
Rotary evaporator
-
Chromatography column (e.g., silica (B1680970) gel)
-
Spectrophotometer
Procedure:
-
Harvest the Blepharisma cells from the culture medium by centrifugation at a low speed to form a cell pellet.
-
Discard the supernatant and resuspend the cell pellet in an organic solvent such as acetone or a chloroform/methanol mixture.
-
Homogenize the cell suspension to ensure complete lysis and extraction of the pigment.
-
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant containing the dissolved blepharismin.
-
Repeat the extraction process with the pellet to maximize the yield.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator to obtain the crude pigment extract.
-
Purify the crude extract using column chromatography on a silica gel column, eluting with a gradient of organic solvents to separate the different blepharismin components.
-
Monitor the fractions using a spectrophotometer to identify the fractions containing blepharismin based on their characteristic absorption spectra.
-
Pool the purified fractions and evaporate the solvent to obtain the purified blepharismin.
Photophobic Response Assay
Objective: To quantify the step-up photophobic response of Blepharisma japonicum.
Materials:
-
Blepharisma japonicum culture
-
Microscope with a video camera and recording software
-
Light source with adjustable intensity
-
Micro-chamber or slide for observing the ciliates
Procedure:
-
Place a small drop of the Blepharisma culture in the micro-chamber on the microscope stage.
-
Allow the ciliates to adapt to a low-intensity background light.
-
Record the swimming behavior of the ciliates under this low-light condition.
-
Suddenly increase the light intensity to a higher, defined level.
-
Continue recording the swimming behavior of the ciliates for a set period after the light stimulus.
-
Analyze the video recordings to quantify the photophobic response. Key parameters to measure include:
-
The percentage of individuals exhibiting a ciliary reversal and change in swimming direction.
-
The latency of the response (time from the light stimulus to the onset of the response).
-
The duration of the altered swimming behavior.
-
-
Repeat the experiment with different wavelengths and intensities of light to determine the action spectrum of the response.
Predator-Deterrent Assay
Objective: To assess the effectiveness of blepharismin as a chemical defense against predators.
Materials:
-
Blepharisma japonicum (pigmented and albino strains)
-
Predator species (e.g., Dileptus margaritifer or Paramecium caudatum)
-
Purified blepharismin solution
-
Micro-well plates or small petri dishes
-
Microscope
Procedure:
-
Co-culture Experiment:
-
In separate wells of a micro-well plate, co-culture a known number of predator cells with either pigmented Blepharisma or an albino (pigment-deficient) strain.
-
As a control, culture the predator cells alone.
-
Observe the interactions between the predator and prey under a microscope.
-
After a set period (e.g., 24 hours), count the number of surviving predator and prey cells in each well.
-
A significantly higher survival rate of pigmented Blepharisma compared to the albino strain indicates a defensive role of the pigment.
-
-
Toxicity Assay with Purified Blepharismin:
-
Prepare serial dilutions of the purified blepharismin solution.
-
In separate wells of a micro-well plate, expose a known number of predator cells to the different concentrations of blepharismin.
-
Include a control well with the predator cells in the medium without blepharismin.
-
After a set exposure time, count the number of surviving predator cells in each well.
-
Calculate the LC50 (lethal concentration that kills 50% of the population) of blepharismin for the predator species.
-
Signaling Pathways and Mechanisms of Action
Phototransduction Signaling Pathway
The phototransduction pathway in Blepharisma is initiated by the absorption of light by blepharismin. While the complete pathway is still under investigation, evidence suggests the involvement of a G-protein-coupled signaling cascade.
Caption: G-protein mediated phototransduction pathway in Blepharisma.
Mechanism of Toxicity
The defensive action of blepharismin is attributed to its ability to form ion-permeable channels in the cell membranes of predators. This disrupts the ion balance and membrane potential, leading to cell death.
Caption: Mechanism of blepharismin-induced toxicity in predator cells.
Potential Applications in Drug Development
The unique photodynamic and cytotoxic properties of blepharismin present several avenues for exploration in drug development:
-
Photodynamic Therapy (PDT): As a photosensitizer, blepharismin or its synthetic analogs could be investigated for use in PDT for cancer treatment. Light activation of the drug would lead to localized cell killing, minimizing damage to surrounding healthy tissues.
-
Antimicrobial Agents: The ability of blepharismin to disrupt cell membranes suggests its potential as a novel antimicrobial agent, particularly against pathogens that have developed resistance to conventional antibiotics.
-
Ion Channel Research: Blepharismin's channel-forming properties make it a valuable tool for studying the structure and function of biological ion channels.
Conclusion
Blepharismin is a remarkable multifunctional molecule that is integral to the survival of Blepharisma ciliates. Its dual role as a photoreceptor and a chemical defense agent highlights the elegant and efficient strategies that have evolved in the microbial world. The detailed understanding of its biological functions, from the initial absorption of light to the intricate signaling cascades and the ultimate toxic effects on predators, opens up exciting possibilities for biotechnological and pharmaceutical applications. Further research into the precise molecular interactions and the optimization of its properties could lead to the development of a new generation of light-activated therapeutics and antimicrobial compounds. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biology of blepharismin and harness its potential for human benefit.
References
- 1. Ref ID : 906 [nies.go.jp]
- 2. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defense function of pigment granules in the ciliate Blepharisma japonicum against two predatory protists, Amoeba proteus (Rhizopodea) and Climacostomum virens (Ciliata) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Synthesis Pathways of Blepharin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Blepharin, a bioactive benzoxazinoid glycoside. It details its natural origins, biosynthesis, and laboratory synthesis pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily isolated from the seeds of plants belonging to the genus Blepharis, within the Acanthaceae family. The two most prominent and well-documented sources are:
-
Blepharis persica (Burm.f.) Kuntze: Also known as 'Utangan', the seeds of this plant have been reported to contain this compound.[1]
-
Blepharis edulis Pers.: Traditionally used in various medicinal systems, the seeds of this species are a known source of this compound.[2][3]
While other species within the Blepharis genus may also contain this compound or related benzoxazinoid glycosides, B. persica and B. edulis are the most cited sources in the scientific literature.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary depending on the plant species, geographical location, and extraction method. The available quantitative data is summarized in the table below.
| Plant Source | Plant Part | Compound | Concentration (% w/w) | Method of Analysis |
| Blepharis persica | Seeds (dried extract) | This compound | 0.708 ± 0.02 | HPLC |
| Blepharis edulis | Seeds | Allantoin | 2.1 | Not Specified |
Biosynthesis of this compound
The complete biosynthesis pathway of this compound in Blepharis species has not been fully elucidated. However, a putative pathway can be proposed based on the well-characterized biosynthesis of similar benzoxazinoid glycosides in maize (Zea mays). The pathway begins with the precursor indole-3-glycerol phosphate (B84403) and involves a series of enzymatic reactions.
Putative Biosynthesis Pathway of this compound
Caption: Putative biosynthesis pathway of this compound.
Laboratory Synthesis of this compound
The laboratory synthesis of this compound involves a multi-step process, beginning with the synthesis of the aglycone, 2-hydroxy-(2H, 4H)-1,4-benzoxazin-3-one (HBOA), followed by a diastereoselective glycosylation.
Proposed Laboratory Synthesis Pathway
Caption: Proposed laboratory synthesis pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Blepharis persica Seeds
This protocol describes a general procedure for the extraction and isolation of this compound.[1][4]
Experimental Workflow
Caption: Experimental workflow for this compound isolation.
Methodology:
-
Extraction:
-
The dried seeds of Blepharis persica are ground into a fine powder.
-
The powdered material is subjected to Soxhlet extraction with methanol for several hours to ensure exhaustive extraction.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude methanolic extract is suspended in water and partitioned with n-butanol.
-
The n-butanol fraction, which will contain this compound, is collected and concentrated.
-
-
Purification:
-
The concentrated n-butanol fraction is subjected to column chromatography using an HP-20 resin.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing this compound are pooled and further purified by silica gel column chromatography.
-
Elution is typically carried out with a gradient of solvents, such as chloroform-methanol, to isolate pure this compound.
-
HPLC Method for Quantification of this compound
The following HPLC method has been validated for the quantification of this compound in plant extracts.[1]
Methodology:
-
Column: C18 column
-
Mobile Phase: Water (pH 8) : Acetonitrile (90:10, v/v)
-
Detector: Photodiode Array (PDA) detector
-
Linearity: 0.5 to 10.00 μg/mL
-
Limit of Detection (LOD): 0.015 μg/mL
-
Limit of Quantification (LOQ): 0.046 μg/mL
This method has been shown to be selective, precise, and robust for the estimation of this compound.[1]
References
The Light-Sensing Properties of Blepharismin: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The unicellular ciliate Blepharisma japonicum is distinguished by its characteristic red pigmentation, a result of the pigment blepharismin (B1245156). This hypericin-like molecule is not merely a colorant but a sophisticated photoreceptor that governs the organism's interaction with its light environment. This technical guide provides a comprehensive overview of the light-sensing properties of blepharismin, its photodynamic activity, and the current understanding of its signal transduction pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of photobiology, cell signaling, and drug development, particularly in the context of photodynamic therapy (PDT).
Photophysical and Photochemical Properties of Blepharismin
Blepharismin exhibits distinct photophysical and photochemical characteristics that are central to its biological function. Upon absorption of light, the pigment can initiate a signaling cascade or induce phototoxicity through the generation of reactive oxygen species (ROS).
Quantitative Data Summary
The key photophysical parameters of blepharismin and its photo-oxidized form, oxyblepharismin, are summarized in the table below. This data provides a quantitative basis for understanding the pigment's interaction with light.
| Property | Blepharismin | Oxyblepharismin | Reference(s) |
| Absorption Maxima (λmax) | 480, 540, 580 nm | ~600 nm | [1] |
| Fluorescence Emission Maxima | 602.5 nm, 617.5 nm | Not explicitly stated | [1] |
| Fluorescence Lifetime (τf) | 200-500 ps (major component) | Not explicitly stated | [1] |
| Fluorescence Quantum Yield (Φf) | Data not available in the reviewed literature | Not explicitly stated |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the light-sensing properties of blepharismin.
Pigment Extraction and Purification
A standardized protocol for the extraction and purification of blepharismin is crucial for in vitro studies.
Objective: To isolate blepharismin from Blepharisma japonicum cultures for spectroscopic and functional analysis.
Materials:
-
Dense cultures of Blepharisma japonicum
-
n-octylglucopyranoside
-
Bio-Gel A1.5
-
FPLC system with hydroxyapatite (B223615) and DEAE ion-exchange columns
-
Phosphate (B84403) buffer (pH 7.4)
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Harvest Blepharisma japonicum cells from culture by centrifugation.
-
Resuspend the cell pellet in a minimal volume of phosphate buffer.
-
Solubilize the pigment by adding n-octylglucopyranoside to a final concentration of 2% and incubating on ice.
-
Centrifuge the mixture to pellet cellular debris.
-
Collect the supernatant containing the solubilized blepharismin.
-
Perform size-exclusion chromatography using a Bio-Gel A1.5 column to separate the pigment-protein complexes from other cellular components.
-
Further purify the pigment using Fast Protein Liquid Chromatography (FPLC) with a hydroxyapatite column, followed by a DEAE ion-exchange column to separate different spectral forms of blepharismin.[1]
-
Monitor the purification process by measuring the absorbance of the fractions at the characteristic absorption maxima of blepharismin.
UV-Vis and Fluorescence Spectroscopy
Spectroscopic techniques are fundamental for characterizing the photophysical properties of blepharismin.
Objective: To determine the absorption and fluorescence spectra, as well as the fluorescence lifetime of blepharismin.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer with time-resolved capabilities (e.g., Time-Correlated Single Photon Counting - TCSPC)
Procedure for UV-Vis Spectroscopy:
-
Prepare a dilute solution of purified blepharismin in a suitable solvent (e.g., ethanol/water mixture).
-
Record the absorption spectrum from 250 nm to 700 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Procedure for Fluorescence Spectroscopy:
-
Excite the blepharismin solution at one of its absorption maxima.
-
Record the fluorescence emission spectrum.
-
To determine the fluorescence lifetime, use a pulsed laser for excitation and measure the decay of fluorescence intensity over time using a TCSPC system.[1]
Measurement of Photophobic Response
The step-up photophobic response is a key behavioral assay to study the in vivo function of blepharismin as a photoreceptor.
Objective: To quantify the light-induced avoidance behavior in Blepharisma japonicum.
Materials:
-
Blepharisma japonicum culture
-
Microscope with a light source and a means to control light intensity
-
Video recording and analysis software
Procedure:
-
Place a drop of the cell culture on a microscope slide.
-
Allow the cells to adapt to a low-intensity background light.
-
Suddenly increase the light intensity to a specific level.
-
Record the swimming behavior of the ciliates before and after the light stimulus.
-
The photophobic response is characterized by a cessation of forward movement, ciliary reversal, and turning.[2]
-
Analyze the video recordings to quantify parameters such as the duration of ciliary reversal and the percentage of cells responding.
Phototoxicity Assay and ROS Detection
These assays are critical for evaluating the potential of blepharismin as a photosensitizer in PDT.
Objective: To assess the light-induced toxicity of blepharismin and quantify the generation of reactive oxygen species.
Materials for Phototoxicity Assay (adapted from 3T3 NRU assay):
-
Target cells (e.g., cancer cell line or other protozoa)
-
Purified blepharismin
-
Cell culture medium
-
A light source with a defined spectrum and intensity
-
Neutral Red dye
-
Plate reader
Procedure for Phototoxicity Assay:
-
Seed the target cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of blepharismin in the dark.
-
Expose one set of plates to a specific dose of light, while keeping a duplicate set in the dark.
-
After incubation, assess cell viability using the Neutral Red Uptake assay, which measures the accumulation of the dye in viable cells.
-
Compare the viability of light-exposed and dark-control cells to determine the phototoxic effect.
Materials for ROS Detection:
-
ROS-sensitive fluorescent probes (e.g., Dihydroethidium for superoxide, CH2DFFDA for general ROS)[3]
-
Fluorescence microscope or plate reader
Procedure for ROS Detection:
-
Load the target cells with a ROS-sensitive probe.
-
Treat the cells with blepharismin.
-
Expose the cells to light.
-
Measure the increase in fluorescence, which is proportional to the amount of ROS generated.[3]
Signaling Pathways and Experimental Workflows
The light-sensing function of blepharismin is mediated by a complex signaling cascade that translates the light signal into a behavioral response. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow for studying phototoxicity.
Proposed Photosensory Transduction Pathway
Caption: Proposed G-protein mediated photosensory transduction pathway in Blepharisma.
Experimental Workflow for Phototoxicity Assessment
Caption: A typical experimental workflow for assessing the phototoxicity of blepharismin.
Conclusion
Blepharismin is a multifaceted pigment with significant potential for further research and application. Its role as a photoreceptor in Blepharisma japonicum provides a valuable model system for studying G-protein coupled signaling pathways in unicellular eukaryotes. Furthermore, its photodynamic properties, leading to the generation of cytotoxic reactive oxygen species upon illumination, position it as a promising candidate for the development of novel photosensitizers for photodynamic therapy. This guide has provided a foundational understanding of the light-sensing properties of blepharismin, along with detailed experimental approaches for its characterization. Further investigation into its fluorescence quantum yield and the precise molecular interactions within its signaling cascade will undoubtedly unlock new avenues for its application in both basic and applied research.
References
- 1. Time-resolved fluorescence spectroscopy and photolysis of the photoreceptor blepharismin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Homologs of Blepharisma Mating Pheromone Gamone 1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The unicellular ciliate Blepharisma is a valuable model organism for studying cellular communication, differentiation, and reproductive biology. A key process in the life cycle of Blepharisma is sexual reproduction, or conjugation, which is initiated by a sophisticated system of mating pheromones known as gamones. This technical guide focuses on Gamone 1, a species-specific glycoprotein (B1211001) pheromone, and its homologs in various Blepharisma species. Due to the initial ambiguity of the term "Blepharin protein," this guide will focus on the well-characterized Gamone 1 protein, a central player in Blepharisma signaling and speciation.
Gamone 1 is secreted by mating type I cells and induces mating type II cells to prepare for conjugation.[1][2] In response to Gamone 1, type II cells release a different pheromone, Gamone 2, which is a small molecule common across species and stimulates type I cells.[2][3] This reciprocal signaling ensures that conjugation occurs only between compatible mating types of the same or closely related species. The species-specificity of Gamone 1 makes its homologs a subject of significant interest for studies in evolutionary biology, molecular recognition, and signal transduction.[2][4][5]
This guide provides a comprehensive overview of the known homologs of Gamone 1, presenting quantitative data on their sequence similarities, detailed experimental protocols for their identification and characterization, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Gamone 1 Homologs
The amino acid sequences of Gamone 1 homologs have been determined for several Blepharisma species, revealing conserved and variable regions that contribute to their species-specific activity.[4][5] The following table summarizes the sequence identity percentages between the Gamone 1 homologs of different Blepharisma species.
| Species | B. undulans | B. americanum | B. musculus | B. japonicum | B. stoltei |
| B. undulans | 100% | ||||
| B. americanum | 67-68% | 100% | |||
| B. musculus | 67-68% | 89-90% | 100% | ||
| B. japonicum | 67-68% | 70-71% | 70-71% | 100% | |
| B. stoltei | 68-69% | 71-72% | 71-72% | 90-91% | 100% |
Note: Sequence identity percentages are based on alignments of the mature Gamone 1 protein sequences and are compiled from data presented in recent phylogenetic studies.
Experimental Protocols
Isolation and Purification of Gamone 1
This protocol describes the collection of cell-free fluid containing Gamone 1 and its subsequent purification.
Materials:
-
Cultures of Blepharisma mating type I cells
-
Synthetic Gamone 2
-
Centrifuge and tubes
-
Nylon net filter (1 µm mesh size)
-
0.20 µm syringe filter
-
Concanavalin A (Con-A) agarose (B213101) beads
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer with 0.5 M methyl-α-D-mannopyranoside)
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Anti-Gamone 1 antibody (if available)
Procedure:
-
Culture mating type I Blepharisma cells to a moderate density and induce starvation to promote Gamone 1 secretion. Stimulation with synthetic Gamone 2 can enhance production.[1]
-
Pellet the cells by gentle centrifugation.
-
Collect the supernatant (cell-free fluid, CFF).
-
Filter the CFF first through a 1 µm nylon net and then through a 0.20 µm syringe filter to remove any remaining cells and debris.[2]
-
For glycoprotein enrichment, apply the CFF to a column containing Con-A agarose beads.
-
Wash the column with Binding/Wash Buffer to remove non-glycosylated proteins.
-
Elute the bound Gamone 1 using Elution Buffer.
-
Concentrate the eluted fractions using ultrafiltration (e.g., with a 10 kDa cutoff membrane).
-
Analyze the purified fractions by SDS-PAGE and Western blotting with an anti-Gamone 1 antibody to confirm the presence and purity of the protein.
Molecular Cloning and Sequencing of Gamone 1 Homologs
This protocol outlines the steps for identifying and sequencing the gene encoding Gamone 1 from a new Blepharisma species.
Materials:
-
Blepharisma cells of the target species (mating type I)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Degenerate or specific PCR primers based on conserved regions of known Gamone 1 sequences
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA extraction kit from agarose gel
-
Cloning vector (e.g., pCR2.1 or similar)
-
Ligation reagents
-
Competent E. coli cells
-
Plates with appropriate antibiotic selection
-
Plasmid purification kit
-
Sanger sequencing services
Procedure:
-
Extract total RNA from starved mating type I Blepharisma cells.
-
Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) or random primers.
-
Perform PCR using primers designed from conserved regions of known Gamone 1 homologs. The following primers have been used for B. japonicum:
-
Forward: 5'-GAAATCTTCGAATGATGAA-3'
-
Reverse: 5'-TTATTTACCACAATGACGTA-3'[1]
-
-
Analyze the PCR products on an agarose gel. Excise the band of the expected size.
-
Purify the PCR product from the agarose gel.
-
Clone the purified PCR product into a suitable cloning vector.
-
Transform the ligated vector into competent E. coli cells and select for positive clones on antibiotic plates.
-
Isolate plasmid DNA from several positive clones.
-
Sequence the inserted DNA using Sanger sequencing.
-
Assemble the sequence data and translate the open reading frame to obtain the full amino acid sequence of the Gamone 1 homolog.
Visualizations
Signaling Pathway of Gamone-Induced Conjugation
Caption: Gamone-mediated signaling cascade leading to conjugation in Blepharisma.
Experimental Workflow for Gamone 1 Homolog Identification
Caption: Workflow for the molecular identification and analysis of Gamone 1 homologs.
References
- 1. Mating Pheromone (Gamone 1) in Blepharisma: A Glycoprotein Responsible for Species Diversity in Unicellular Organisms (Alveolata, Ciliophora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible Third Step Preventing Conjugation between Different Species of Blepharisma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of genome-editing excisases as illuminated by the somatic genome of the ciliate Blepharisma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mating Pheromone (Gamone 1) in Blepharisma: A Glycoprotein Responsible for Species Diversity in Unicellular Organisms (Alveolata, Ciliophora) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Evolutionary-Forged Double-Edged Sword: A Technical Guide to Photoreception in Blepharisma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The unicellular ciliate Blepharisma presents a compelling model for understanding the evolution of photoreception and its intricate links to survival. This organism's distinctive pinkish hue is due to the pigment blepharismin (B1245156), a molecule that serves a dual function: as the primary photoreceptor for light-avoidance behaviors and as a potent chemical defense against predators. This technical guide delves into the evolutionary significance of this dual-functionality, detailing the molecular mechanisms of photoreception, the downstream signaling pathways, and the ecological advantages conferred. We provide a synthesis of quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and potential applications in drug development, particularly in the realm of photosensitizing agents.
Introduction: The Evolutionary Imperative of Light Sensing
For a free-living aquatic microorganism like Blepharisma, the ability to perceive and respond to light is not a trivial sense but a critical determinant of survival. Light, while essential for many photosynthetic organisms that may serve as a food source, also poses a significant threat in the form of damaging ultraviolet (UV) radiation and the photodynamic production of reactive oxygen species (ROS). The evolutionary trajectory of Blepharisma has resulted in a sophisticated photoreceptive system that enables it to navigate its environment, seeking out optimal conditions for feeding while avoiding potentially lethal light intensities.[1] This guide explores the multifaceted evolutionary significance of photoreception in Blepharisma, from the molecular underpinnings to its ecological and defensive implications.
The Photoreceptor Pigment: Blepharismin
The photoreception in Blepharisma is mediated by a unique hypericin-like pigment called blepharismin.[2] This pigment is localized in sub-pellicular membrane-bound organelles known as pigment granules.[2] The native form of the pigment is pink or red, but upon exposure to light, it can be photo-oxidized to a blue form, oxyblepharismin.[3] Both forms are photosensitive and can mediate the organism's behavioral responses to light.
Dual Functionality: A Key Evolutionary Innovation
Blepharismin's most remarkable feature is its dual role as both a photoreceptor and a chemical defense molecule.[4] This dual functionality represents a highly efficient evolutionary strategy, conserving cellular resources by utilizing a single molecule for two vital survival functions.
-
Photoreception: Blepharismin absorbs light, initiating a signaling cascade that results in a change in the ciliate's swimming behavior, a phenomenon known as the step-up photophobic response.[5] This response allows Blepharisma to move away from areas of suddenly increased light intensity.
-
Chemical Defense: The pigment granules containing blepharismin can be extruded from the cell upon attack by a predator.[4] The released blepharismin is toxic to many other protists, acting as a powerful deterrent.[6]
This dual-purpose molecule underscores a key principle in evolutionary biology: the adaptation of existing structures and molecules for novel functions.
Quantitative Data on Photoreception and Phototoxicity
Action Spectra of the Photophobic Response
The action spectrum for the step-up photophobic response in Blepharisma japonicum closely matches the absorption spectrum of its photoreceptor pigment, blepharismin. This provides strong evidence that blepharismin is indeed the primary photosensor.
| Form of Blepharisma | Peak 1 (nm) | Peak 2 (nm) | Peak 3 (nm) | Reference |
| Red (Blepharismin) | ~490 | ~540 | ~580 | [3] |
| Blue (Oxyblepharismin) | ~510 | ~560 | ~600 | [1][3] |
Table 1: Peaks of the action spectra for the step-up photophobic response in red and blue forms of Blepharisma japonicum. The action spectrum for the blue form is shifted by approximately 20 nm towards longer wavelengths compared to the red form.[3]
Photodynamic Effects of Blepharismin
The same light-absorbing properties that make blepharismin an effective photoreceptor also underlie its phototoxicity. Upon illumination, blepharismin can generate reactive oxygen species (ROS), leading to cellular damage and death.[7] This photodynamic action is lethal to Blepharisma itself at high light intensities, providing a strong selective pressure for the evolution of its light-avoiding behavior.
| Light Intensity | Effect on Blepharisma japonicum | Reference |
| Intense Light (>300 W m⁻²) | Rapid photodynamic killing (necrosis) | [7] |
| Moderate Light (3-30 W m⁻²) | Pigment extrusion and photooxidation | [7] |
| Moderate Light (5 W m⁻²) | Apoptosis-like cell death | [7] |
Table 2: Effects of different light intensities on Blepharisma japonicum.
Effects of Signaling Pathway Inhibitors on Photophobic Response
Studies using various pharmacological agents have provided insights into the signal transduction pathway following photoreception. These inhibitors can modulate the latency of the photophobic response, indicating the involvement of specific signaling molecules.
| Inhibitor | Target | Effect on Photophobic Response Latency | Concentration Range | Reference |
| Neomycin | Phospholipase C (PLC) | Prolongation | Micromolar (>10 µM abolishes response) | [8] |
| Heparin | Inositol trisphosphate (IP₃) receptor | Prolongation | Not specified | [8] |
| Lithium ions (Li⁺) | Inositol monophosphatase | Prolongation (slowly developing) | Millimolar | [8] |
Table 3: Effects of various inhibitors on the latency of the photophobic response in Blepharisma japonicum.
Experimental Protocols
Culturing Blepharisma
A detailed protocol for establishing and maintaining axenic cultures of Blepharisma is crucial for reproducible experimental results.
Materials:
-
Blepharisma starter culture (e.g., Blepharisma americanum)
-
Culture medium: Soil Extract Solution (SES)
-
Sterile wheat or barley grains
-
Sterile petri dishes or tissue culture flasks
-
Laminar flow hood
-
Stereomicroscope
-
Sterile pipettes
Protocol:
-
Prepare SES medium according to standard recipes and autoclave.
-
In a laminar flow hood, dispense approximately 30 ml of sterile SES medium into a sterile tissue culture flask or half-fill a sterile petri dish.
-
Add one or two sterile wheat or barley grains to the medium to encourage the growth of bacteria, which serve as a food source for Blepharisma.
-
Using a sterile pipette under a stereomicroscope, transfer a small aliquot (approximately 1 ml) of a dense Blepharisma culture to the new flask or dish.
-
Seal the culture vessel with parafilm (for petri dishes) or a vented cap (for flasks).
-
Incubate the cultures at room temperature (around 20°C) in low light conditions to prevent photo-oxidation of the blepharismin pigment.[1]
-
Subculture approximately every 5 weeks by transferring a small volume of the dense culture to fresh medium.
Analysis of Photophobic Response
This protocol describes a method for quantifying the step-up photophobic response of individual Blepharisma cells.
Materials:
-
Blepharisma culture
-
Microscope with dark-field or phase-contrast optics
-
Video camera and recording software
-
Light source with adjustable intensity and a shutter mechanism
-
Image analysis software (e.g., ImageJ with tracking plugins)
-
Experimental chamber (e.g., a small petri dish or a custom-made chamber of known dimensions)
Protocol:
-
Place a small volume of the Blepharisma culture in the experimental chamber.
-
Mount the chamber on the microscope stage.
-
Allow the cells to acclimate to the dark or low-light conditions of the microscope for a few minutes.
-
Begin video recording the swimming behavior of the cells.
-
After a baseline recording period, abruptly increase the light intensity using the shuttered light source.
-
Record the cellular response for a set period after the light stimulus.
-
Repeat the experiment with different light intensities and wavelengths to determine the dose-response relationship and action spectrum.
-
Analyze the recorded videos using image analysis software to track the swimming paths of individual cells before and after the light stimulus.
-
Quantify the photophobic response by measuring parameters such as:
-
Latency: The time between the light stimulus and the cessation of forward movement or the initiation of ciliary reversal.
-
Duration of ciliary reversal: The time the cell spends swimming backward.
-
Change in swimming speed and direction.
-
Immunoblotting for G-proteins
This protocol provides a general framework for the detection of G-proteins in Blepharisma lysates, which can be adapted based on the specific antibodies and reagents available.
Materials:
-
Dense Blepharisma culture
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Electroblotting apparatus and transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a conserved G-protein subunit (e.g., anti-Gα or anti-Gβγ)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Protocol:
-
Harvest Blepharisma cells by gentle centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Photoreception Signaling Pathway
The proposed signaling pathway for the photophobic response in Blepharisma involves a G-protein coupled cascade similar to that found in higher eukaryotes.
Caption: Proposed signaling pathway for the photophobic response in Blepharisma.
Experimental Workflow for Investigating Photoreception
The following workflow outlines a comprehensive approach to studying photoreception in Blepharisma, from initial culture to detailed molecular analysis.
Caption: A comprehensive experimental workflow for studying photoreception in Blepharisma.
Evolutionary Significance and Future Directions
The photoreceptive system of Blepharisma is a testament to the power of natural selection in shaping elegant and efficient biological solutions. The dual functionality of blepharismin as both a sensor and a weapon provides a clear evolutionary advantage, allowing the organism to navigate its light environment and defend against predators with a single molecular tool.
Future research in this area could focus on several key areas:
-
Elucidation of the complete signaling pathway: While the involvement of a G-protein and phosphoinositide signaling is suggested, the precise molecular players and their interactions remain to be fully characterized.
-
Structural biology of blepharismin and its associated proteins: High-resolution structures of the photoreceptor complex would provide invaluable insights into the mechanism of light sensing and signal transduction.
-
Comparative genomics and transcriptomics: Comparing the genomes and transcriptomes of different Blepharisma species with varying degrees of photosensitivity could reveal the genetic basis for the evolution of this trait.
-
Drug development: The photodynamic properties of blepharismin could be explored for potential applications in photodynamic therapy, where light-activated compounds are used to kill cancer cells or pathogenic microbes.
References
- 1. researchgate.net [researchgate.net]
- 2. Actions of neomycin on electrical light responses, Ca2+ release, and intracellular Ca2+ changes in photoreceptors of the honeybee drone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ref ID : 906 [nies.go.jp]
- 4. Basic image analysis and manipulation in ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protistology.jp [protistology.jp]
- 7. Light-induced and apoptosis-like cell death in the unicellular eukaryote, Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Blepharin from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Blepharin, a benzoxazinoid glycoside, is a significant bioactive compound found in plants of the Blepharis genus, notably Blepharis persica and Blepharis edulis. It has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from its natural sources, intended for research and drug development purposes.
Data Presentation: Extraction Yields
The efficiency of this compound extraction is influenced by the choice of solvent and subsequent purification steps. The following table summarizes quantitative data on extraction yields from Blepharis persica seeds.
| Extraction Stage | Solvent System | Yield (% w/w of initial dry material) | Reference |
| Crude Methanolic Extract | Methanol (B129727) | 18.5% | [1] |
| Ethyl Acetate (B1210297) Fraction | Ethyl Acetate | 5.56% | [1] |
| Purified this compound | Not specified | 0.708 ± 0.02% (of dried plant extract) |
Experimental Protocols
Protocol 1: Extraction of this compound from Blepharis persica Seeds
This protocol details a multi-step extraction and fractionation process to obtain a this compound-rich extract.
1.1. Materials and Reagents:
-
Dried seeds of Blepharis persica
-
Petroleum ether (60°C–80°C)
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
Distilled water
-
Soxhlet apparatus
-
Rotary vacuum evaporator
-
Water bath
-
Grinder
-
Filter paper
1.2. Pre-extraction Preparation:
-
Air-dry the seeds of Blepharis persica in the shade for approximately 15 days.
-
Grind the dried seeds into a coarse powder using a laboratory grinder.
1.3. Defatting of Plant Material:
-
Place the powdered seeds (e.g., 900 g) in the thimble of a Soxhlet apparatus.
-
Extract with petroleum ether (2000 ml) to remove fatty components.
-
Continue the defatting process for several hours until the solvent running through the siphon is clear.
-
Remove the defatted seed powder from the thimble and allow it to air dry completely to remove residual petroleum ether.
1.4. Methanolic Extraction:
-
Place the dried, defatted seed powder into the thimble of the Soxhlet apparatus.
-
Extract with methanol (2000 ml) for approximately 8 hours at the boiling point of methanol.[1]
-
After extraction, concentrate the methanolic extract using a rotary vacuum evaporator at 40°C.
-
Further, dry the concentrated extract on a hot water bath to ensure the complete removal of methanol. The resulting crude methanolic extract can be stored in a desiccator over anhydrous silica (B1680970).
1.5. Fractionation with Ethyl Acetate:
-
Dissolve a portion of the dried methanolic extract (e.g., 10 g) in distilled water (50 ml).
-
Transfer the aqueous mixture to a separating funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate (50 ml).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the partitioning process three times with fresh ethyl acetate.
-
Pool the ethyl acetate fractions and concentrate them using a rotary vacuum evaporator.
-
Dry the resulting ethyl acetate fraction on a hot water bath. This fraction is enriched with this compound.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the enriched ethyl acetate fraction using silica gel column chromatography.
2.1. Materials and Reagents:
-
This compound-enriched ethyl acetate fraction
-
Silica gel (for column chromatography, e.g., 200–400 mesh)
-
Chloroform (B151607) (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Beakers and collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
2.2. Column Packing:
-
Plug the bottom of the glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1-2 cm) over the plug.
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Allow the excess chloroform to drain until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
2.3. Sample Loading:
-
Dissolve the dried ethyl acetate fraction (e.g., 7 g) in a minimal amount of methanol.
-
Add a small amount of silica gel to this solution to form a paste.
-
Dry this paste to obtain a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared column.
2.4. Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in chloroform in a stepwise gradient (e.g., 1%, 2%, 5%, 10%, and so on, up to 100% methanol).
-
Collect the eluate in fractions of equal volume (e.g., 10-20 ml per tube).
2.5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., a mixture of chloroform and methanol).
-
Visualize the spots under UV light or by using an appropriate staining reagent.
-
Pool the fractions that contain pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Hypothetical Signaling Pathway for this compound-Induced Testosterone (B1683101) Biosynthesis
While the precise mechanism is yet to be fully elucidated, extracts from Blepharis persica have been shown to upregulate testosterone biosynthesis in Leydig cells.[1] The following diagram illustrates the key steps in testosterone synthesis, highlighting a potential point of action for this compound.
Caption: Potential action of this compound on testosterone synthesis.
References
Application Notes and Protocols for Blepharin Glycoside Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blepharin is a characteristic glycoside found in plants of the Blepharis genus, which has been traditionally used in various systems of medicine for its therapeutic properties.[1] Scientific investigations have begun to validate these traditional uses, attributing a range of biological activities to the phytochemical constituents of Blepharis species, including flavonoids and glycosides like this compound.[2][3] These compounds have demonstrated significant antioxidant, anti-inflammatory, and cytotoxic potential, making this compound and related glycosides promising candidates for drug discovery and development.[4][5]
These application notes provide detailed protocols for assessing the key biological activities of this compound glycoside and extracts from the Blepharis genus. The methodologies outlined below are essential for the screening and characterization of these compounds for their potential therapeutic applications.
Antioxidant Activity Assays
Antioxidant activity is a fundamental property of many plant-derived compounds and is crucial for combating oxidative stress-related diseases. The following are standard in vitro methods to quantify the antioxidant potential of this compound glycoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound glycoside or Blepharis extract in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
Add 2 mL of the DPPH solution to 2 mL of each sample dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank, and a DPPH solution without the sample serves as the control. Ascorbic acid or Trolox can be used as a positive control.
-
-
Data Analysis: Calculate the percentage of scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Plot the scavenging percentage against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color.
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare 10 mM TPTZ solution in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
-
Sample Preparation: Prepare various concentrations of this compound glycoside or Blepharis extract in a suitable solvent.
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to 5 µL of the sample solution.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
-
Data Analysis: The antioxidant capacity is expressed as µM Fe (II) equivalents per gram of sample.
Quantitative Data Summary: Antioxidant Activity of Blepharis Extracts
| Plant Species | Assay | IC50 Value (µg/mL) | Reference |
| Blepharis persica (ethanolic extract) | DPPH | 32.05 | [6] |
| Blepharis persica (aqueous extract) | DPPH | 45.35 | [6] |
| Blepharis ciliaris (methanolic extract) | DPPH | >1000 (81.55% inhibition at 1000 µg/mL) | [5] |
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in a wide range of diseases. The following protocols are designed to evaluate the anti-inflammatory properties of this compound glycoside.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indicator of its anti-inflammatory activity.[4]
Experimental Protocol:
-
Animals: Wistar albino rats (150-200 g) are used.
-
Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5: Test groups with different doses of this compound glycoside or Blepharis extract (e.g., 100, 200, 400 mg/kg, administered orally).
-
-
Procedure:
-
Administer the test compound or standard drug 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(V_control - V_treated) / V_control] x 100
-
-
Where V is the average increase in paw volume.
-
Quantitative Data Summary: Anti-inflammatory Activity of Blepharis edulis
| Extract | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| Methanolic extract of seeds | 200 | Significant | [4] |
| Methanolic extract of leaves | 200 | Significant | [4] |
In Vitro: Inhibition of Pro-inflammatory Mediators
Principle: The anti-inflammatory activity can be assessed in vitro by measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound glycoside for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA expression of iNOS, COX-2, TNF-α, and IL-6 using RT-qPCR.
-
Protein Expression: Determine the protein levels of iNOS and COX-2 by Western blotting.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A375 melanoma, HT29 colon cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound glycoside or Blepharis extract (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µg/mL) for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability:
-
Cell Viability (%) = (Absorbance_treated / Absorbance_control) x 100
-
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary: Cytotoxicity of Blepharis maderaspatensis Ethanolic Extract (72h treatment)
| Cell Line | IC50 Value (µg/mL) | Reference |
| A375 (Melanoma) | 21.46 | [6] |
| HT29 (Colon Cancer) | 32.66 | [6] |
| MCF7 (Breast Cancer) | >100 | [6] |
| PA1 (Ovarian Cancer) | >100 | [6] |
| HepG2 (Liver Cancer) | >100 | [6] |
Visualizing the Molecular Pathways
The biological activities of this compound and related flavonoids are often mediated through the modulation of key cellular signaling pathways.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for screening the bioactivity of this compound glycoside.
Putative Anti-inflammatory Signaling Pathway
Flavonoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Putative mechanism of this compound in inhibiting inflammatory pathways.
Conclusion
The protocols and data presented here provide a comprehensive framework for the systematic evaluation of this compound glycoside and related compounds from the Blepharis genus. These assays are crucial for elucidating the mechanisms of action and for the preclinical development of new therapeutic agents derived from these natural products. Further research should focus on isolating pure this compound and other active glycosides to definitively characterize their individual contributions to the observed biological activities and to further explore their interactions with cellular signaling pathways.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MAPK Signaling Pathways as a Novel Way in Regulation and Treatment of Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajms.alameenmedical.org [ajms.alameenmedical.org]
Application Notes and Protocols for Studying Photoreceptor Proteins in Blepharisma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the study of photoreceptor proteins in the ciliated protozoan, Blepharisma. The information compiled herein is intended to guide researchers in the isolation, characterization, and functional analysis of these unique light-sensing molecules.
Introduction to Blepharisma Photoreception
Blepharisma japonicum exhibits a distinct step-up photophobic response, moving away from areas of increased light intensity. This behavior is mediated by a photoreceptor system located in pigment granules beneath the cell membrane. The photoreceptor complex consists of a chromophore, identified as a hypericin-like molecule named blepharismin (B1245156) (in its dark-adapted state) or oxyblepharismin (in its light-adapted state), non-covalently bound to a large, non-water-soluble protein with a molecular weight of approximately 200 kDa.[1][2][3] Light absorption by the chromophore initiates a signaling cascade that ultimately leads to a change in the direction of ciliary beating and cellular movement.[4] Understanding the components and mechanisms of this photosensory system is crucial for fields ranging from basic cell biology to the development of novel photosensitizers and targeted light-activated drugs.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the Blepharisma photoreceptor protein and its chromophore.
| Parameter | Value | Reference(s) |
| Protein Molecular Weight | ~200 kDa | [1][2][3] |
| Chromophore | Blepharismin / Oxyblepharismin (Hypericin-like) | [1][2] |
| Protein-Chromophore Linkage | Non-covalent | [2] |
| Signaling Pathway Components | G-protein, Inositol trisphosphate (IP3) | [4][5][6][7] |
| Transient Absorption Decay (Oxyblepharismin-protein complex) | Biexponential: 4 ps and 56 ps | [1] |
Experimental Protocols
Extraction and Purification of the Photoreceptor Protein Complex
This protocol is based on the reported use of phosphate-concentration-step chromatography on a hydroxyapatite (B223615) column for the extraction of the oxyblepharismin-protein complex.[1][2]
Materials:
-
Blepharisma japonicum cell culture
-
Centrifuge and centrifuge tubes
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Hydroxyapatite chromatography column
-
Phosphate (B84403) buffers of increasing concentration (e.g., 10 mM, 50 mM, 100 mM, 200 mM, 500 mM sodium phosphate, pH 6.8)
-
Spectrophotometer
Protocol:
-
Cell Harvesting: Harvest Blepharisma cells from culture by centrifugation at a low speed (e.g., 500 x g) for 5 minutes.
-
Lysis: Resuspend the cell pellet in ice-cold homogenization buffer and lyse the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the lysate at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris. The photoreceptor complex, being non-water-soluble, is expected to be in the pellet.
-
Solubilization (requires optimization): Resuspend the pellet in a buffer containing a mild non-ionic detergent (e.g., Triton X-100 or dodecyl maltoside) to solubilize the membrane-associated photoreceptor complex. This step is critical and may require optimization of the detergent type and concentration.
-
Hydroxyapatite Chromatography:
-
Equilibrate the hydroxyapatite column with the lowest concentration phosphate buffer (10 mM).
-
Load the solubilized protein sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins using a stepwise gradient of increasing phosphate concentrations (50 mM, 100 mM, 200 mM, 500 mM).
-
Collect fractions at each step and monitor the absorbance at the characteristic wavelength for oxyblepharismin (around 580-600 nm) to identify fractions containing the photoreceptor complex.
-
-
Purity Analysis: Analyze the purity of the eluted fractions using SDS-PAGE. The photoreceptor protein should appear as a band at approximately 200 kDa.
Spectroscopic Characterization
3.2.1. Steady-State Fluorescence Spectroscopy
This technique provides information about the electronic environment of the chromophore.
Protocol:
-
Prepare the purified photoreceptor complex in a suitable buffer.
-
Use a fluorometer to measure the fluorescence emission spectrum by exciting at a wavelength where the chromophore absorbs (e.g., in the 400-500 nm range for hypericin-like molecules).
-
Measure the fluorescence excitation spectrum by monitoring the emission at the peak wavelength while scanning the excitation wavelength.
-
Changes in the emission maximum and intensity can indicate conformational changes in the protein or binding of ligands.
3.2.2. Time-Resolved Fluorescence Anisotropy
This method can be used to determine the rotational freedom of the chromophore within its binding site and to confirm the molecular weight of the protein.[1][2]
Protocol:
-
Use a time-resolved fluorometer with polarizing optics.
-
Excite the sample with vertically polarized light.
-
Measure the parallel and perpendicular components of the fluorescence emission over time.
-
Calculate the fluorescence anisotropy decay. The decay kinetics provide information about the rotational correlation time of the chromophore and the overall protein.
3.2.3. Transient Absorption Spectroscopy
This technique is used to study the initial phototransduction events on a very fast timescale.[1]
Protocol:
-
Use a pump-probe transient absorption spectrometer.
-
Excite the sample with a short laser pulse (the pump).
-
Probe the sample with a second, delayed white-light pulse.
-
Measure the difference in absorbance of the probe light with and without the pump pulse at various delay times.
-
The resulting transient spectra reveal the formation and decay of excited states and photoproducts. For the oxyblepharismin-protein complex, short-lived absorption features in the 640-750 nm range have been reported.[1]
Investigation of the Signaling Pathway
3.3.1. Immunoblotting for G-protein Detection
Evidence suggests the involvement of a G-protein in the signaling cascade.[5][7]
Protocol:
-
Prepare a total protein lysate from Blepharisma cells.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody raised against a conserved region of a G-protein alpha subunit (e.g., from bovine transducin, which has shown cross-reactivity[7]).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein using a chemiluminescent substrate. A band appearing at the expected molecular weight for a G-protein alpha subunit (around 40-55 kDa) would support its presence.
3.3.2. Inositol Trisphosphate (IP3) Measurement
The phosphoinositide signaling pathway, specifically involving IP3, is implicated in the photophobic response.[4][5][7]
Protocol:
-
Expose Blepharisma cells to a light stimulus.
-
At various time points after stimulation, rapidly quench the reaction and lyse the cells.
-
Measure the concentration of IP3 in the cell lysates using a commercially available IP3 ELISA kit or a competitive binding assay.
-
An increase in IP3 levels following light stimulation would confirm its role as a second messenger.
3.3.3. Measurement of Cytosolic pH Changes
Light stimulation in Blepharisma has been shown to cause a decrease in fluorescence intensity of the endogenous blepharismin, suggesting a drop in intracellular H+ concentration (increase in pH) in the anterior region of the cell.[8]
Protocol:
-
Utilize the endogenous blepharismin as a natural pH indicator.
-
Use a fluorescence microscope equipped with a sensitive camera to image live Blepharisma cells.
-
Excite the cells with light appropriate for blepharismin fluorescence and record the emission intensity before and after applying a light stimulus.
-
A decrease in fluorescence intensity in a specific cellular region upon light stimulation indicates a change in the local H+ concentration.
Visualizations
Caption: Experimental workflow for studying Blepharisma photoreceptor proteins.
Caption: Proposed photosensory signaling pathway in Blepharisma.
References
- 1. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Inositol 1,4,5-Trisphosphate in Living Cells Using an Improved Set of Resonance Energy Transfer-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Inositol Triphosphate Levels from Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol Triphosphate (IP3) ELISA Kit (ab287832) | Abcam [abcam.com]
- 8. pnas.org [pnas.org]
Application Notes & Protocols for the HPLC Analysis of Blepharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blepharin, a naturally occurring benzoxazinone (B8607429) glycoside, has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed application note and protocol for the quantitative determination of this compound using Reversed-Phase HPLC with UV detection. The methodologies presented are based on established analytical principles for structurally related compounds and serve as a comprehensive guide for method development and validation.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is designed for the extraction of this compound from plant tissues.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Solvent: 80:20 Methanol:Water (v/v) with 0.1% Formic Acid
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
HPLC vials
Procedure:
-
Weigh approximately 100 mg of fresh plant tissue or 20 mg of lyophilized tissue.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1.0 mL of pre-chilled Extraction Solvent to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for this compound Quantification
This protocol outlines the chromatographic conditions for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 40% B (linear gradient); 15-18 min: 40% to 95% B; 18-20 min: 95% B; 20-21 min: 95% to 5% B; 21-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Data Presentation: Method Validation Parameters
The following tables present hypothetical quantitative data for the validation of the this compound HPLC method, demonstrating its suitability for its intended purpose.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 78.1 |
| 10 | 155.8 |
| 25 | 389.5 |
| 50 | 775.3 |
| 100 | 1550.1 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 1 - 100 µg/mL |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | 1.8 | 2.5 |
| 50 | 1.2 | 1.9 |
| 100 | 0.9 | 1.5 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 50.7 | 101.4 |
| 100 | 99.2 | 99.2 |
| Average Recovery | 99.5 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) | Method |
| LOD | 0.3 | Signal-to-Noise Ratio of 3:1 |
| LOQ | 1.0 | Signal-to-Noise Ratio of 10:1 |
Visualizations
Experimental Workflow
References
Application Note: Spectroscopic Analysis of Blepharismin Light Absorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blepharismin (B1245156) is a naturally occurring pigment found in the ciliate Blepharisma japonicum. It serves a dual biological function: as the primary photoreceptor for the organism's light-sensing (photophobic) response and as a chemical defense mechanism against predators.[1][2] The inherent photosensitivity and photodynamic properties of blepharismin make it a molecule of interest for research in photobiology, sensory transduction, and potentially for drug development applications involving light-activated therapies. This document provides a detailed overview of the spectroscopic properties of blepharismin and standardized protocols for its extraction and analysis using UV-Visible absorption spectroscopy.
Spectroscopic Properties of Blepharismin
Blepharismin is a polycyclic quinone that is structurally related to hypericin.[1] Its extended conjugated system is responsible for its characteristic pink color. Upon exposure to light in the presence of oxygen, the native pink blepharismin is converted to a blue form, oxyblepharismin.[3] This photo-oxidation is a key step in the organism's adaptation to light. The absorption spectrum of blepharismin is fundamental to its role as a photoreceptor. While detailed molar extinction coefficients are not widely published, the qualitative spectroscopic properties are well-documented.
Table 1: Summary of Blepharismin Spectroscopic and Physical Data
| Property | Value / Description | Source(s) |
| Appearance | Pink-colored pigment | [3] |
| Photo-oxidized Form | Oxyblepharismin (Blue form) | [3] |
| Visible Absorption | Absorbs light in the green region of the spectrum, resulting in its pink/red appearance. | [4] |
| Molecular Formula | C₄₁H₃₀O₁₁ | |
| Function | Photoreceptor for step-up photophobic response; Chemical defense. | [1][3] |
| Cellular Location | Stored in membrane-bound extrusive organelles (pigment granules). | [1] |
Experimental Protocols
Protocol 1: Extraction and Preparation of Blepharismin for Spectroscopic Analysis
This protocol is adapted from methodologies used for the extraction of blepharismins for chemical analysis.[5] It is crucial to perform these steps under subdued light to prevent photo-oxidation of the pigment.
Materials:
-
Lyophilized Blepharisma japonicum cell culture
-
Anhydrous ethanol (B145695)
-
Methanol (B129727) (Spectroscopy grade)
-
Ultrasonic bath
-
Centrifuge (capable of 3000 x g)
-
Rotary evaporator
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Resuspension: Resuspend a known mass of lyophilized Blepharisma cell pellet in anhydrous ethanol.
-
Sonication: Place the suspension in an ultrasonic bath for 15 minutes to lyse the cells and pigment granules. This step aids in the solubilization of blepharismin.
-
Centrifugation: Centrifuge the suspension at 3000 x g for 10 minutes at room temperature to pellet cell debris.
-
Supernatant Collection: Carefully collect the ethanol supernatant, which contains the solubilized blepharismin.
-
Repeat Extraction: Repeat steps 1-4 two more times with the remaining pellet to maximize the extraction yield. Pool the supernatants.
-
Solvent Evaporation: Dry the pooled supernatant using a rotary evaporator under reduced pressure.
-
Final Dissolution: Re-suspend the dried pigment extract in a precise volume of spectroscopy-grade methanol for analysis.
-
Clarification: Centrifuge the final methanolic solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble matter before transferring the supernatant to a cuvette.
Protocol 2: UV-Visible Absorption Spectroscopy
This protocol outlines the steps for acquiring the absorption spectrum of the extracted blepharismin.
Materials:
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Blepharismin extract (from Protocol 1)
-
Spectroscopy-grade methanol (as blank)
Methodology:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 20-30 minutes to ensure lamp stability.
-
Baseline Correction:
-
Fill two quartz cuvettes with spectroscopy-grade methanol.
-
Place the cuvettes in both the sample and reference holders.
-
Perform a baseline correction across the desired wavelength range (e.g., 300 nm to 750 nm) to zero the instrument.
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder and replace the methanol with the blepharismin extract. Ensure there are no air bubbles.
-
Place the sample cuvette back into the spectrophotometer.
-
-
Spectrum Acquisition:
-
Scan the sample from the UV to the visible range (e.g., 300-750 nm).
-
The resulting spectrum should show the characteristic absorption profile of blepharismin. The primary absorption in the visible range is expected to be between 500-600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration of the pure compound is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl , where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).
-
Photosensory Transduction and Signaling
Light perception in Blepharisma initiates a complex signaling cascade that results in a behavioral response (ciliary reversal). This pathway is believed to be mediated by a G-protein-coupled system.[3][6]
Upon light stimulation, the photoreceptor blepharismin is activated. This activation is thought to trigger a G-protein, leading to downstream signaling events. A key regulatory protein in this process is Phosducin (Pdc), which interacts with the G-protein βγ-dimer (Gβγ).[7][8] In the dark-adapted state, Pdc is phosphorylated and sequestered by a 14-3-3 protein. Illumination activates protein phosphatases, which dephosphorylate Pdc.[8] The dephosphorylated Pdc can then bind to Gβγ, regulating the G-protein signaling cascade that ultimately leads to the photophobic response.[7]
Mandatory Visualizations
Caption: Workflow for Blepharismin extraction and UV-Vis analysis.
Caption: G-protein mediated photosignaling in Blepharisma.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structure determination of blepharismin, a conjugation initiating gamone in the ciliate blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
In Vitro Applications of Bioactive Compounds from Blepharis Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Blepharis, belonging to the family Acanthaceae, comprises various species that are traditionally used in folk medicine across Africa and Asia for their therapeutic properties. Scientific investigations into these plants have revealed a rich phytochemical profile, including flavonoids, alkaloids, and benzoxazinoid glycosides. Among the identified compounds is Blepharin , a benzoxazinoid glycoside isolated from Blepharis persica. While detailed in vitro studies specifically on the this compound compound are limited, extensive research has been conducted on the crude extracts and other bioactive constituents of various Blepharis species, demonstrating their potential in several therapeutic areas.
These application notes provide a comprehensive overview of the documented in vitro applications of extracts and isolated compounds from Blepharis species, including antioxidant, anti-inflammatory, antibacterial, and testosterone (B1683101) biosynthesis-modulating activities. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Data Summary of In Vitro Activities
The following tables summarize the quantitative data from various in vitro studies on extracts and compounds from Blepharis species.
Table 1: Antioxidant Activity of Blepharis Species Extracts
| Species | Extract/Compound | Assay | IC50 Value (µg/mL) | Reference |
| Blepharis persica | Ethanolic (90%) Seed Extract | DPPH Radical Scavenging | 32.05 | [1] |
| Blepharis persica | Aqueous Seed Extract | DPPH Radical Scavenging | 45.35 | [1] |
| Blepharis maderaspatensis | Methanolic Aerial Part Extract | Hydroxyl Radical Scavenging | 210 | [2] |
| Blepharis maderaspatensis | Methanolic Aerial Part Extract | Total Antioxidant Activity | 200 | [2] |
| Blepharis ciliaris | Methanolic Extract | DPPH Radical Scavenging | >62.5 (81.55% inhibition at 1000 µg/mL) | [3] |
Table 2: Antibacterial Activity of Blepharis ciliaris Methanolic Extract
| Bacterial Strain | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Disk Diffusion | 10.33 ± 1.53 | 500 | [4] |
| Bacillus subtilis | Disk Diffusion | 13.33 ± 1.53 | 500 | [4] |
| Escherichia coli | Disk Diffusion | 10.67 ± 1.53 | 1000 | [4] |
| Serratia marcescens | Disk Diffusion | 10.00 ± 2.00 | 1000 | [4] |
Table 3: Enzyme Inhibitory Activity of Compounds from Blepharis linariifolia
| Compound | Enzyme | IC50 Value (µM) | Reference |
| Apigenin | α-Glucosidase | 34.73 ± 1.78 | [5] |
| Apigenin | Tyrosinase | 23.14 ± 1.83 | [5] |
| 6''-O-p-coumaroylprunin | Lipase | 2.25 ± 0.17 | [5] |
Key In Vitro Applications and Experimental Protocols
Antioxidant Activity
Extracts from Blepharis species have demonstrated significant antioxidant potential, primarily attributed to their high content of phenolic and flavonoid compounds.[6] The primary mechanism of action is free radical scavenging.
This protocol is adapted from studies on Blepharis persica and Blepharis ciliaris.[1][3]
Objective: To determine the free radical scavenging activity of Blepharis extracts.
Materials:
-
Blepharis species extract (ethanolic or aqueous)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Ascorbic acid or Rutin (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the Blepharis extract in methanol.
-
Prepare serial dilutions of the extract and the positive control (e.g., 10, 25, 50, 100, 200 µg/mL).
-
To each well of a 96-well plate, add 100 µL of the diluted extract or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot a graph of percentage inhibition versus concentration and determine the IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals).
References
Application Notes & Protocols: Genetic Manipulation of Blepharismin Synthesis in Blepharisma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The genetic manipulation of the blepharismin (B1245156) biosynthesis pathway in Blepharisma is an emerging field of study. As of late 2025, established and peer-reviewed protocols for this specific application have not been published. The following application notes and protocols are presented as a comprehensive, forward-looking guide based on the sequenced genome of Blepharisma stoltei[1][2], the presence of endogenous molecular machinery[3], and the adaptation of proven genetic techniques from related ciliates, such as Paramecium[4][5].
Introduction: Blepharisma and the Potential of Blepharismin
Blepharisma is a genus of single-celled heterotrich ciliates distinguished by its characteristic pink coloration, which is due to the pigment blepharismin[6][7]. Blepharismin, a polycyclic quinone, is a photosensitive molecule that serves as the organism's primary photoreceptor, mediating its step-up photophobic response[8]. Beyond its biological role in photosensing, blepharismin has demonstrated potent antibiotic properties, showing efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[9]. This dual function makes blepharismin and its synthesis pathway a compelling target for research in drug development, photosensitizer applications, and fundamental biology.
The ability to genetically manipulate blepharismin production could enable the creation of hyper-producing strains for industrial applications, the elucidation of its complex biosynthetic pathway, and the generation of modified pigments with novel therapeutic properties. This document outlines a proposed strategy and detailed protocols for achieving these goals through gene identification and RNA interference (RNAi)-mediated gene knockdown.
Proposed Strategy for Gene Identification and Functional Analysis
Caption: Figure 1: Workflow for Blepharismin Gene Discovery and Validation.
Protocol 1: Identification of Candidate Genes in the Blepharismin Pathway
Objective: To identify and prioritize candidate genes involved in blepharismin biosynthesis from the Blepharisma stoltei genome.
Background: Blepharismin is a complex polycyclic quinone. Its synthesis likely involves enzymes common to other natural aromatic compound pathways, such as polyketide synthases (PKS), chalcone (B49325) synthases (CHS), oxidoreductases, and methyltransferases. This protocol uses a bioinformatic approach to mine the genome for these candidates.
Methodology:
-
Obtain Genome Data: Download the Blepharisma stoltei somatic genome assembly and predicted protein sequences[1][2].
-
Homology Search:
-
Perform BLASTp searches against the B. stoltei proteome using known enzyme sequences involved in quinone and polyketide biosynthesis from other organisms (e.g., bacteria, fungi, plants).
-
Use Hidden Markov Model (HMM) searches with protein family domains (Pfam) known to be involved in secondary metabolism (e.g., PF00109 for PKS, PF02797 for PKS-associated domains).
-
-
Domain Architecture Analysis:
-
Analyze the domain architecture of candidate proteins using tools like InterProScan or the NCBI Conserved Domain Database.
-
Prioritize candidates that contain logical combinations of domains for secondary metabolite synthesis.
-
-
Transcriptomic Correlation (Optional but Recommended):
-
If transcriptomic data is available (e.g., from different culture conditions or life stages), identify candidate genes that are co-expressed or upregulated under conditions of high pigmentation.
-
-
Prioritization: Create a ranked list of candidate genes for functional validation based on the strength of homology, domain architecture, and expression evidence.
Protocol 2: RNAi-Mediated Gene Knockdown in Blepharisma
Objective: To suppress the expression of a target candidate gene in Blepharisma to assess its role in blepharismin synthesis.
Methodology:
-
RNAi Vector Construction:
-
Select a ~400 bp region of the target gene's coding sequence. Avoid regions with high homology to other genes.
-
Amplify this fragment using PCR with primers that add appropriate restriction sites.
-
Ligate the PCR product into the L4440 feeding vector, which contains two T7 promoters in an inverted orientation flanking the cloning site.
-
Transform the ligation product into a competent RNase III-deficient E. coli strain, such as HT115(DE3).
-
Verify the construct via Sanger sequencing.
-
-
Preparation of Bacteria for Feeding:
-
Inoculate 5 mL of LB broth containing ampicillin (B1664943) (100 µg/mL) and tetracycline (B611298) (12.5 µg/mL) with the sequence-verified HT115 clone. Grow overnight at 37°C.
-
The next day, dilute the overnight culture 1:100 into 50 mL of fresh LB with antibiotics. Grow to an OD600 of 0.4-0.6.
-
Induce dsRNA expression by adding IPTG to a final concentration of 1 mM. Incubate for an additional 2-4 hours at 37°C.
-
Pellet the bacteria by centrifugation (e.g., 3000 x g for 10 min).
-
Wash the pellet once with Synthetic Medium for Blepharisma (SMB)[11] and resuspend in 1 mL of SMB.
-
-
Feeding and Phenotypic Analysis:
-
Culture Blepharisma in a suitable medium (e.g., SMB or SES) to a healthy, log-phase density[11][12].
-
Transfer ~500-1000 Blepharisma cells into a fresh well of a 6-well plate containing 2 mL of SMB.
-
Add 50-100 µL of the resuspended HT115 bacteria expressing the dsRNA. As a control, use bacteria containing the empty L4440 vector.
-
Incubate at room temperature (~20-25°C) for 48 to 96 hours. Add fresh bacteria daily.
-
Monitor the cells daily under a dissecting microscope for any visible loss of pink pigmentation compared to the control group.
-
After the incubation period, proceed to quantification.
-
Protocol 3: Quantification of Blepharismin Content
Objective: To quantitatively measure the change in blepharismin concentration following RNAi knockdown.
Methodology:
-
Cell Lysis and Pigment Extraction:
-
Carefully count and harvest a known number of cells (e.g., 500) from both the experimental (knockdown) and control groups.
-
Pellet the cells gently (e.g., 500 x g for 2 min).
-
Resuspend the pellet in an extraction solvent such as acetone (B3395972) or ethanol.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation (10,000 x g for 5 min) to pellet cell debris.
-
-
Spectrophotometric Quantification:
-
Transfer the supernatant to a quartz cuvette.
-
Measure the absorbance spectrum. Blepharismin has a characteristic absorbance peak around 575 nm.
-
Compare the absorbance at 575 nm between the control and knockdown samples. Normalize the values to the cell count.
-
-
Data Presentation:
-
Record the results in a structured table. A significant reduction in absorbance in the knockdown sample relative to the control indicates the target gene is likely involved in blepharismin synthesis.
-
Data Templates
Table 1: Template for Recording Blepharismin Absorbance after RNAi Treatment
| Target Gene | Replicate | Cell Count | A575 (Knockdown) | A575 (Control - Empty Vector) | % Reduction |
|---|---|---|---|---|---|
| Candidate 1 | 1 | 500 | |||
| Candidate 1 | 2 | 500 | |||
| Candidate 1 | 3 | 500 | |||
| Candidate 2 | 1 | 500 |
| ... | ... | ... | | | |
Putative Biosynthesis Pathway and Future Outlook
While the precise pathway is unknown, a hypothetical route can be proposed based on the synthesis of similar aromatic structures.
Caption: Figure 3: Hypothetical Biosynthesis Pathway for Blepharismin.
Future Outlook: Genome Editing
The discovery of eight PiggyBac transposase homologs in the B. stoltei genome is highly significant[1][2]. One homolog, BPgm, is the putative IES excisase responsible for natural genome editing[3]. In other eukaryotes, PiggyBac transposons are powerful tools for genetic engineering, capable of precise excision and insertion[2][11].
Future research could focus on harnessing this endogenous system to develop a stable transformation and gene knockout technology for Blepharisma. This would involve:
-
Cloning and characterizing the activity of the Blepharisma PiggyBac transposase (BPgm).
-
Constructing artificial transposons carrying a selectable marker (e.g., neomycin resistance) and gene-targeting homology arms.
-
Developing a reliable method for delivering these constructs into Blepharisma cells, such as microinjection or electroporation.
Achieving stable genome editing would represent a monumental leap, enabling permanent knockout of biosynthesis genes and providing an unparalleled platform for the industrial production and engineering of blepharismin.
References
- 1. Genome editing excisase origins illuminated by somatic genome of the ciliate Blepharisma :: MPG.PuRe [pure.mpg.de]
- 2. Origins of genome-editing excisases as illuminated by the somatic genome of the ciliate Blepharisma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MITE infestation accommodated by genome editing in the germline genome of the ciliate Blepharisma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Application of RNA interference and protein localization to investigate housekeeping and developmentally regulated genes in the emerging model protozoan Paramecium caudatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Features of the Heterotrich Ciliate Blepharisma americanum: Genomic Amplification, Life Cycle, and Nuclear Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Features of the Heterotrich Ciliate Blepharisma americanum: Genomic Amplification, Life Cycle, and Nuclear Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blepharismin produced by a protozoan Blepharisma functions as an antibiotic effective against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ccap.ac.uk [ccap.ac.uk]
Unveiling the Potential of Phloretin as a Biomarker in Cellular Studies
Note: Initial searches for "Blepharin" did not yield a specific compound relevant to cellular biomarker studies. The term predominantly relates to the medical condition "blepharitis." Therefore, this document focuses on Phloretin (B1677691) , a well-researched natural dihydrochalcone (B1670589) with significant anti-inflammatory and anti-cancer properties, as a representative molecule to illustrate its potential as a biomarker in cellular research.
Application Notes
Introduction
Phloretin is a polyphenolic compound found in apples, pears, and other plants.[1] It has garnered considerable interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-cancer effects.[2] This document provides an overview of Phloretin's potential as a biomarker in cellular studies, particularly in the context of cancer research and drug development. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis makes it a valuable tool for assessing cellular responses to therapeutic interventions.
Mechanism of Action
Phloretin exerts its biological effects through multiple mechanisms. It is known to inhibit the glucose transporter GLUT2, thereby affecting cellular metabolism in cancer cells which often exhibit elevated glucose uptake.[3] Furthermore, Phloretin has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[4][5] A key aspect of its anti-cancer activity is the induction of apoptosis through both intrinsic and extrinsic pathways.[6] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[5][7]
Potential as a Biomarker
The multifaceted activity of Phloretin positions it as a potential biomarker for several cellular processes:
-
Apoptosis Induction: The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 following Phloretin treatment can serve as biomarkers for cellular susceptibility to apoptosis-inducing agents.
-
Cell Cycle Regulation: Changes in the expression levels of cell cycle-related proteins (e.g., Cyclin D1, CDK4/6) in response to Phloretin can indicate the status of cell cycle progression and arrest.[8]
-
Metabolic Stress: Given its role as a GLUT2 inhibitor, cellular responses to Phloretin can be indicative of a cell's dependence on glucose metabolism.
Data Presentation
The following tables summarize the quantitative effects of Phloretin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Phloretin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC-1 | Oral Cancer | 12.5 | [8] |
| A549 | Non-small cell lung cancer | 125-150 µg/mL | [7] |
| Calu-1 | Non-small cell lung cancer | 125-150 µg/mL | [7] |
| H838 | Non-small cell lung cancer | 125-150 µg/mL | [7] |
| H520 | Non-small cell lung cancer | 125-150 µg/mL | [7] |
| GES-1 | Gastric Cancer | 120 | [4] |
Table 2: Effect of Phloretin on Apoptosis in Cancer Cells
| Cell Line | Phloretin Concentration (µM) | Percentage of Apoptotic Cells | Reference |
| A549 | 200 | 20.45% (Sub-G1) | [1] |
| DF-1 | 1 (pre-treatment) | 22.2% | [9] |
| DF-1 | 4 (pre-treatment) | 18.5% | [9] |
| DF-1 | 10 (pre-treatment) | 6.3% | [9] |
| HT-29-Luc | Varies | Enhanced apoptosis with TRAIL | [6] |
Table 3: Modulation of Bcl-2 Family Proteins and Genes by Phloretin
| Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 | Reference |
| HCT-116 & SW-480 | Phloretin | Upregulation | Downregulation | [5] |
| A549, Calu-1, H838, H520 | 125-150 µg/mL Phloretin | - | Suppressed expression | [7] |
| DF-1 | Phloretin pre-treatment | Downregulation (gene & protein) | Upregulation (gene & protein) | [9] |
| SCC-1 | Phloretin | No apparent effect | No apparent effect | [8] |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of Phloretin on cancer cells.[10][11][12]
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Phloretin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Phloretin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Phloretin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Phloretin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Phloretin for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
3. Protein Expression Analysis: Western Blotting for Bcl-2 and Bax
This protocol is for detecting changes in the expression levels of pro- and anti-apoptotic proteins.[16][17][18][19]
-
Materials:
-
Cell culture dishes
-
Phloretin
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with Phloretin as desired.
-
Lyse the cells with RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
4. Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA levels of genes such as Bax and Bcl-2.[20][21][22][23]
-
Materials:
-
Cell culture dishes
-
Phloretin
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for Bax, Bcl-2, and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with Phloretin.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target and reference genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing Phloretin's biomarker potential.
Caption: Phloretin's role in the intrinsic apoptosis pathway.
References
- 1. Phloretin induces apoptosis of non-small cell lung carcinoma A549 cells via JNK1/2 and p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apple polyphenol phloretin potentiates the anticancer actions of paclitaxel through induction of apoptosis in human hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phloretin induces G2/M arrest and apoptosis by suppressing the β-catenin signaling pathway in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of phloretin as a sensitizer to TRAIL-induced apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effect of Phloretin against Hydrogen Peroxide-Induced Oxidative Damage by Enhancing Autophagic Flux in DF-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. static.igem.org [static.igem.org]
- 16. benchchem.com [benchchem.com]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. edspace.american.edu [edspace.american.edu]
- 19. researchgate.net [researchgate.net]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. clyte.tech [clyte.tech]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. idtdna.com [idtdna.com]
Application of Blepharismin in Optogenetics Research: A Clarification and Overview of Standard Optogenetic Tools
Initial Assessment: A thorough review of current scientific literature reveals that blepharismin (B1245156) is not utilized as a tool in optogenetics research. Blepharismin is a photoreactive pigment found in the ciliate Blepharisma japonicum. Its primary biological functions include mediating photophobic responses, acting as a defense mechanism against predators through phototoxicity, and exhibiting antibiotic properties.[1][2][3][4][5][6] The phototoxic nature of blepharismin, where it generates reactive oxygen species upon light exposure, makes it unsuitable for the precise and repeatable control of cellular activity required in optogenetics.[5][7][8]
Optogenetics relies on the use of genetically encoded, light-sensitive proteins, known as opsins, which can be expressed in target cells to modulate their activity with high temporal and spatial precision.[9][10][11][12][13] These opsins function as light-gated ion channels or pumps. In contrast, blepharismin is a pigment and not a protein that can be genetically introduced into and expressed by specific cell populations for neuromodulation.
This document, therefore, provides detailed application notes and protocols for the established and widely used protein families in optogenetics research, which we believe will be of greater value to researchers, scientists, and drug development professionals interested in this field.
Standard Optogenetic Actuators: An Overview
The most common optogenetic tools are microbial opsins, which are light-sensitive proteins that function as ion channels or pumps. These can be broadly categorized into excitatory and inhibitory actuators.
Excitatory Optogenetic Actuators: These proteins, when activated by light, cause depolarization of the cell membrane, leading to the firing of action potentials in excitable cells like neurons. The most prominent family is the Channelrhodopsins (ChRs) .
Inhibitory Optogenetic Actuators: These proteins cause hyperpolarization of the cell membrane upon light stimulation, thus inhibiting cellular activity. Key families include Halorhodopsins (NpHRs) and Archaerhodopsins (Archs) .
Quantitative Data of Common Optogenetic Actuators
The following table summarizes the key quantitative properties of several widely used optogenetic actuators.
| Opsin Family | Specific Opsin | Peak Activation Wavelength (nm) | Ion Selectivity | Function | Typical Application |
| Channelrhodopsin | Channelrhodopsin-2 (ChR2) | ~470 (Blue) | Non-selective Cation Channel (Na+, K+, H+, Ca2+) | Depolarization / Excitation | Activation of neurons |
| Volvox Channelrhodopsin-1 (VChR1) | ~540 (Green-Yellow) | Non-selective Cation Channel | Depolarization / Excitation | Red-shifted excitation to reduce phototoxicity | |
| ChrimsonR | ~590 (Red) | Non-selective Cation Channel | Depolarization / Excitation | Deep tissue penetration and reduced phototoxicity | |
| Halorhodopsin | NpHR (eNpHR3.0) | ~590 (Yellow-Orange) | Cl- pump | Hyperpolarization / Inhibition | Silencing of neuronal activity |
| Archaerhodopsin | Arch (ArchT) | ~566 (Green-Yellow) | H+ pump | Hyperpolarization / Inhibition | Potent neuronal silencing |
Signaling Pathways in Optogenetics
The fundamental principle of optogenetics is the direct control of membrane potential through light-activated ion channels or pumps. The signaling pathway is therefore direct and does not typically involve complex intracellular second messenger cascades, which is a key advantage of this technique.
Excitatory Pathway (Channelrhodopsin)
Inhibitory Pathway (Halorhodopsin)
Experimental Protocols
Viral Vector Production and Delivery for Opsin Expression
This protocol outlines the general steps for expressing an optogenetic actuator in a target cell population using an adeno-associated virus (AAV) vector, a common method in neuroscience research.
Materials:
-
AAV vector containing the opsin gene cassette (e.g., pAAV-CaMKIIa-hChR2-EYFP)
-
Packaging and helper plasmids for AAV production
-
HEK293T cells
-
Cell culture reagents
-
Virus purification kit
-
Stereotaxic injection apparatus
-
Anesthetized animal model
Procedure:
-
AAV Production:
-
Co-transfect HEK293T cells with the AAV vector plasmid, a packaging plasmid (encoding Rep and Cap genes), and a helper plasmid (providing adenoviral genes).
-
Harvest the cells and the supernatant 48-72 hours post-transfection.
-
Lyse the cells and purify the AAV particles using a purification kit (e.g., iodixanol (B1672021) gradient ultracentrifugation or affinity chromatography).
-
Titer the virus to determine the concentration of viral genomes.
-
-
Stereotaxic Injection:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Identify the target brain region using a brain atlas and stereotaxic coordinates.
-
Drill a small craniotomy over the target area.
-
Lower a microinjection pipette containing the AAV solution to the desired depth.
-
Inject the virus at a slow, controlled rate (e.g., 100 nL/min).
-
Slowly retract the pipette and suture the incision.
-
Allow 2-4 weeks for opsin expression to reach functional levels before conducting experiments.
-
In Vivo Optogenetic Stimulation and Electrophysiological Recording
This protocol describes how to optically stimulate opsin-expressing neurons in a living animal while recording the resulting electrical activity.
Materials:
-
Animal with expressed optogenetic actuator
-
Fiber optic cannula implanted over the target region
-
Laser or LED light source coupled to a fiber optic patch cord
-
Pulse generator to control light delivery
-
Electrophysiology recording system with implanted electrodes
-
Data acquisition software
Experimental Workflow:
Procedure:
-
Preparation:
-
Connect the implanted fiber optic cannula to the light source via a patch cord.
-
Connect the implanted electrodes to the recording system.
-
-
Stimulation and Recording:
-
Set the parameters for light stimulation (wavelength, power, pulse duration, frequency) using the pulse generator.
-
Begin recording baseline neuronal activity.
-
Deliver light pulses to activate or inhibit the target neurons.
-
Record the changes in neuronal firing patterns in response to the light stimulation.
-
-
Data Analysis:
-
Filter and sort the recorded spike data to isolate individual neuron activity.
-
Correlate the timing of light stimulation with changes in firing rate to determine the effect of the optogenetic manipulation.
-
Conclusion
While blepharismin is a fascinating photopigment with unique biological roles, it is not a tool used in the field of optogenetics. Researchers seeking to control cellular activity with light should focus on the well-established and continuously evolving toolkit of genetically encoded opsins. The protocols and data presented here for common optogenetic actuators provide a starting point for designing and implementing experiments to dissect neural circuits and control cellular signaling with unparalleled precision.
References
- 1. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blepharismin produced by a protozoan Blepharisma functions as an antibiotic effective against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microscopeclarity.com [microscopeclarity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bioone.org [bioone.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Light-induced and apoptosis-like cell death in the unicellular eukaryote, Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protistology.jp [protistology.jp]
- 9. mdpi.com [mdpi.com]
- 10. Evolution of Light-Sensitive Proteins in Optogenetic Approaches for Vision Restoration: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Diversity of Photosensitive Protein Opsins and Their High Potential for Optogenetic Applications [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Optogenetics: Control of Brain Using Light - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of O-Glycoside Synthesis, with Reference to Blepharin-like Structures
Disclaimer: As of late 2025, a specific, publicly documented chemical synthesis protocol for Blepharin (IUPAC Name: 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one) is not available in the scientific literature. Therefore, this technical support center provides a comprehensive guide to troubleshooting and improving the yield of general O-glycoside synthesis, a class of reaction required for the synthesis of this compound and related compounds. The principles and methodologies outlined here are applicable to researchers undertaking such a synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing O-glycosides that lead to low yields?
A1: The synthesis of O-glycosides is a multi-faceted process where low yields can often be attributed to several key challenges. The primary obstacle is achieving high stereoselectivity for the desired anomer (α or β), as glycosylation reactions often produce a mixture of both.[1][2] Other significant hurdles include the low nucleophilicity of the glycosyl acceptor, the potential for the glycosyl donor to degrade under harsh reaction conditions, and the formation of unwanted side products such as orthoesters.[3][4] Furthermore, the need for extensive use of protecting groups to mask reactive hydroxyl groups adds to the number of synthetic steps, which can decrease the overall yield.[1][5] Finally, the purification of the final product from a complex reaction mixture can be challenging and lead to product loss.[4]
Q2: How do protecting groups on the glycosyl donor impact the stereochemical outcome of the glycosylation?
A2: Protecting groups, particularly at the C-2 position of the glycosyl donor, play a crucial role in directing the stereochemistry of the newly formed glycosidic bond.[5]
-
Participating groups , such as acetyl (Ac) or benzoyl (Bz), can form a cyclic acyloxonium ion intermediate. This intermediate blocks one face of the sugar ring, typically leading to the formation of the 1,2-trans glycoside (e.g., a β-anomer for a glucose donor).
-
Non-participating groups , like benzyl (B1604629) (Bn) or silyl (B83357) ethers, do not form this intermediate. Their presence allows for the potential formation of either the 1,2-cis or 1,2-trans product, with the final ratio being influenced by other factors like solvent and temperature.[3][4]
Q3: What is the role of the promoter/activator in a glycosylation reaction?
A3: The promoter or activator is a critical reagent that facilitates the formation of the glycosidic bond. Its primary function is to activate the glycosyl donor, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by the glycosyl acceptor. Common activators include Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) for trichloroacetimidate (B1259523) donors, and N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) for thioglycoside donors.[3][6] The choice and amount of activator can significantly influence the reaction rate, yield, and in some cases, the stereoselectivity.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during O-glycosylation reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | Ensure all reagents, especially the glycosyl donor and acceptor, are pure and dry. Moisture is a significant issue in glycosylation reactions and can be mitigated by using anhydrous solvents and adding molecular sieves to the reaction mixture.[5] |
| Ineffective Activation of Glycosyl Donor | Verify the quality and stoichiometry of the activator. The choice of activator is crucial and depends on the type of glycosyl donor used. For instance, TMSOTf is a common activator for trichloroacetimidate donors.[3][5] |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. Many glycosylation reactions are initiated at low temperatures (e.g., -78°C to -40°C) to control the activation step and then slowly warmed.[3][4][8] If the reaction is sluggish, a controlled increase in temperature may be necessary. Conversely, if decomposition is observed, the reaction should be run at a lower temperature.[3] |
| Low Nucleophilicity of the Glycosyl Acceptor | Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can slow down the reaction. In such cases, more forcing reaction conditions, such as a higher reaction temperature or an increased amount of the glycosyl donor, may be required.[3] |
Issue 2: Poor Anomeric Selectivity (Undesired α/β Ratio)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent has a profound effect on stereoselectivity. Ethereal solvents (e.g., diethyl ether, THF) tend to favor the formation of α-glycosides, while nitrile solvents (e.g., acetonitrile) strongly favor the formation of β-glycosides.[3] |
| Incorrect Protecting Group Strategy | As discussed in the FAQs, a participating group at the C-2 position of the donor (e.g., acetyl) will strongly direct the formation of the 1,2-trans product. For 1,2-cis glycosides, a non-participating group (e.g., benzyl) is necessary.[4][5] |
| Reaction Temperature | The reaction temperature can influence the equilibrium between the α and β anomers. Running the reaction at a consistently low temperature can sometimes improve selectivity.[8][9] |
Issue 3: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Orthoester Formation | This is a common side product, especially with donors having a participating group at C-2. Orthoester formation is often favored under neutral or basic conditions.[4] The addition of a catalytic amount of a strong acid can sometimes promote the rearrangement of the orthoester to the desired glycoside.[4] |
| Degradation of Glycosyl Donor | Highly reactive donors or harsh activation conditions can lead to the decomposition of the donor before it reacts with the acceptor.[3] Consider using a less potent activator or running the reaction at a lower temperature. Monitoring the pre-activation step by Thin Layer Chromatography (TLC) can be helpful.[3] |
Quantitative Data Summary
The following table summarizes hypothetical yield and selectivity data for a generic O-glycosylation reaction to illustrate the impact of varying reaction parameters.
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | Promoter | Yield (%) | α:β Ratio |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Benzyl alcohol | Dichloromethane | 25 | Ag₂CO₃ | 65 | 1:5 |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Benzyl alcohol | Diethyl Ether | -40 to 25 | TMSOTf (cat.) | 85 | 5:1 |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Benzyl alcohol | Acetonitrile | -40 to 25 | TMSOTf (cat.) | 80 | 1:10 |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Isopropanol | Dichloromethane | 25 | Ag₂CO₃ | 50 | 1:4 |
Experimental Protocols
General Protocol for a TMSOTf-Promoted O-Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Glycosyl donor (e.g., a trichloroacetimidate) (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl Ether, or Acetonitrile)
-
Activator (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf) (0.1 eq)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.
-
Add the desired anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Prepare a stock solution of the TMSOTf activator (0.1 eq) in the same anhydrous solvent.
-
Add the activator solution dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of a mild base (e.g., triethylamine (B128534) or pyridine).
-
Allow the mixture to warm to room temperature, dilute with an appropriate organic solvent, and filter through celite to remove the molecular sieves.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A general experimental workflow for O-glycosylation.
Caption: A logical flowchart for troubleshooting low yield.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Blepharismin Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of blepharismin (B1245156), the characteristic red pigment from the ciliate Blepharisma japonicum.
Frequently Asked Questions (FAQs)
Q1: What is blepharismin and why is it challenging to purify?
A1: Blepharismin is a polycyclic quinone pigment found within membrane-bound granules in the cortex of the ciliate Blepharisma japonicum.[1] Its purification is challenging due to its sensitivity to light, temperature, and pH, which can lead to degradation and low yields. The pigment is also susceptible to photo-oxidation, converting from its native red form (blepharismin) to a blue form (oxyblepharismin) upon light exposure.[2]
Q2: What are the optimal storage conditions for purified blepharismin?
A2: To minimize degradation, purified blepharismin solutions should be stored at low temperatures (e.g., 4°C or below) in the dark.[3] Exposure to light should be strictly avoided to prevent photo-oxidation.[2][3] The stability of the pigment is also influenced by pH, with acidic conditions generally favoring stability.[3]
Q3: How can I quantify the concentration and purity of my blepharismin sample?
A3: The concentration of blepharismin can be determined spectrophotometrically by measuring its absorbance at its maximum absorption wavelength (λmax).[4] The purity of the sample can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), which separates blepharismin from other cellular components and degradation products.[5][6] The ratio of absorbance at the λmax to the absorbance at other wavelengths can also provide an indication of purity.
Troubleshooting Guide
This guide addresses common problems encountered during blepharismin purification, providing potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of Extracted Blepharismin
Q: I am getting a very low yield of red pigment after the initial extraction from Blepharisma cells. What could be the cause?
A: Low extraction yield is a frequent issue. Here are several potential causes and troubleshooting steps:
-
Incomplete Cell Lysis: The pigment is contained within intracellular granules, and inefficient cell disruption will result in a poor yield.[1]
-
Solution: Ensure your chosen lysis method (e.g., sonication, homogenization, or freeze-thaw cycles) is sufficient to break open the cells.[7] You may need to increase the duration or intensity of the lysis treatment.
-
-
Inappropriate Extraction Solvent: The choice of solvent is critical for efficiently extracting the pigment.
-
Solution: Organic solvents like methanol (B129727) or tetrahydrofuran (B95107) are often effective for extracting pigments.[7][8] Experiment with different solvents or solvent mixtures to find the optimal one for blepharismin. Traditional methods like maceration and Soxhlet extraction can also be considered.[9][10]
-
-
Pigment Degradation during Extraction: Blepharismin is sensitive to environmental factors.
Problem 2: Sample Color Fades or Changes from Red to Blue
Q: My purified blepharismin solution is losing its red color or turning blue over time. Why is this happening and how can I prevent it?
A: This color change is a classic sign of blepharismin degradation, specifically its photo-oxidation to oxyblepharismin.[2][11]
-
Cause: Exposure to light, especially in the presence of oxygen, catalyzes the conversion of red blepharismin to its blue, oxidized form.[2][12]
-
Solution: Strictly minimize light exposure at all stages of purification and storage. Use amber-colored tubes or wrap containers in aluminum foil. Work under a red safety light if possible.
-
-
Cause: Unstable pH of the solution.
-
Solution: Maintain a slightly acidic pH, as blepharismin has been shown to be more stable under these conditions.[3] Buffer your solutions accordingly.
-
Problem 3: Contaminated Final Product
Q: My final blepharismin sample shows multiple peaks on HPLC analysis, indicating impurities. How can I improve the purity?
A: Contamination from other cellular components is a common challenge in pigment purification.
-
Inefficient Separation: The initial extraction will co-purify other cellular molecules.
-
Solution: Employ multi-step purification protocols. After an initial extraction, consider techniques like column chromatography (e.g., silica (B1680970) gel) to separate blepharismin based on polarity. A final polishing step using reverse-phase HPLC is often necessary for high purity.[5]
-
-
Column Overloading: Exceeding the binding capacity of your chromatography column can lead to co-elution of contaminants.
-
Solution: Reduce the amount of crude extract loaded onto the column.[13] You may need to perform multiple smaller purification runs.
-
-
Suboptimal HPLC Gradient: An improperly optimized elution gradient in HPLC can result in poor separation of blepharismin from closely related impurities.
-
Solution: Adjust the gradient of your mobile phase (e.g., the rate of change in acetonitrile (B52724) concentration) to improve the resolution between peaks.[6]
-
Experimental Protocols
Protocol 1: Extraction of Crude Blepharismin
This protocol provides a general method for the initial extraction of blepharismin from Blepharisma japonicum cell culture.
-
Cell Harvesting: Centrifuge the Blepharisma culture to pellet the cells. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of cold buffer. Lyse the cells using a suitable method such as ultrasonication on ice.[7]
-
Solvent Extraction: Add an excess of cold organic solvent (e.g., methanol or acetone) to the lysed cell suspension.[7][8]
-
Incubation: Gently agitate the mixture and incubate on ice in the dark for a specified period (e.g., 1-2 hours) to allow for pigment extraction.
-
Clarification: Centrifuge the mixture at high speed to pellet cell debris.
-
Collection: Carefully collect the supernatant, which contains the crude blepharismin extract.
-
Storage: Store the crude extract at -20°C in the dark until further purification.
Protocol 2: HPLC Purification of Blepharismin
This protocol outlines a general approach for purifying blepharismin using reverse-phase HPLC.
-
Sample Preparation: Filter the crude blepharismin extract through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with a small amount of acid like formic acid).[5]
-
Injection: Inject the filtered sample onto the HPLC column.
-
Elution: Elute the bound components using a linear gradient of increasing organic solvent concentration (e.g., increasing acetonitrile percentage).[6]
-
Detection and Fraction Collection: Monitor the column eluate using a UV-Vis detector at the λmax of blepharismin. Collect the fractions corresponding to the blepharismin peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions, for example, by using a rotary evaporator or a vacuum concentrator.
-
Final Product: Re-dissolve the purified blepharismin in a suitable solvent for storage and downstream applications.
Quantitative Data Summary
The following tables provide illustrative data that might be obtained during a blepharismin purification process. Actual results will vary depending on the specific experimental conditions.
Table 1: Example of Blepharismin Purification Yields
| Purification Step | Total Protein (mg) | Total Blepharismin (mg) | Yield (%) | Purity (Fold) |
| Crude Lysate | 500 | 10 | 100 | 1 |
| Solvent Extraction | 150 | 8 | 80 | 2.7 |
| Column Chromatography | 20 | 6 | 60 | 15 |
| HPLC Purification | 2 | 4 | 40 | 75 |
Table 2: Influence of Environmental Factors on Blepharismin Stability
| Condition | Parameter | Stability (% remaining after 24h) |
| Temperature | 4°C | 95% |
| 25°C | 70% | |
| 60°C | 30%[3] | |
| pH | 4.0 | 90%[3] |
| 7.0 | 60% | |
| 9.0 | 25% | |
| Light Exposure | Dark | 98%[3] |
| Ambient Light | 40% | |
| Direct Light | <10%[3] |
Visualizations
Caption: Workflow for the purification of blepharismin.
Caption: Troubleshooting logic for low blepharismin yield.
References
- 1. bioone.org [bioone.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jircas.go.jp [jircas.go.jp]
- 9. eajournals.org [eajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. On the structure of oxyblepharismin and its formation from blepharismin (1998) | Dietrich Spitzner | 43 Citations [scispace.com]
- 12. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Blepharin Sample Integrity
Welcome to the technical support center for Blepharin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of this compound samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a benzoxazinone (B8607429) glycoside. Like other compounds in this class, its stability is crucial for its biological activity. The glycosidic bond can be susceptible to cleavage, leading to the formation of an unstable aglycone which can further degrade.[1][2][3] Understanding and controlling its degradation is essential for accurate experimental outcomes.
Q2: What are the primary factors that can cause this compound degradation?
A: The main factors contributing to the degradation of benzoxazinone glycosides like this compound are enzymatic activity (e.g., from cellular lysates), pH extremes (both acidic and basic conditions), and to a lesser extent, temperature and light exposure.[3][4][5] The initial and most critical step in its degradation is the enzymatic or chemical hydrolysis of the O-glycosidic bond.[2][3][6]
Q3: What are the likely degradation products of this compound?
A: Upon cleavage of the sugar moiety, this compound forms an unstable aglycone. This aglycone can then undergo further transformation, often resulting in the formation of a more stable benzoxazolinone derivative.[2][3][5] The exact nature of the final degradation products can be influenced by the specific conditions (e.g., pH, presence of other reactive species).
Q4: How can I detect this compound and its degradation products in my samples?
A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly effective method for separating and identifying this compound and its degradation products.[7][8][9] UV detection can also be used, but MS provides greater specificity and structural information.
Q5: Are there any known biological or signaling pathways affected by this compound or its degradation products?
A: Benzoxazinoids have been shown to modulate various signaling pathways in biological systems. For instance, they can influence hormonal signaling pathways, such as those involving auxin.[10] It is plausible that both this compound and its degradation products could interact with cellular signaling cascades, potentially affecting pathways related to cell growth, inflammation, or other processes. Further research is needed to elucidate the specific pathways targeted by this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound samples.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound peak intensity in processed samples. | Enzymatic degradation: If samples are derived from biological matrices (e.g., cell lysates, tissue homogenates), endogenous β-glucosidases may be cleaving the glycosidic bond.[2] | - Immediately quench enzymatic activity after sample collection by adding a denaturing agent (e.g., methanol (B129727), acetonitrile) or by heat inactivation.- Maintain samples at low temperatures (4°C or below) throughout processing. |
| pH instability: The sample pH may be too acidic or basic, promoting hydrolysis of the glycosidic bond.[3][4] | - Buffer the sample to a neutral pH (around 6.0-7.5) immediately after collection.- Avoid prolonged exposure to strong acids or bases during extraction or derivatization steps. | |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products: The new peaks are likely the aglycone and/or the subsequent benzoxazolinone derivative.[3][5][11] | - Use LC-MS to identify the mass of the new peaks and compare them to the expected masses of this compound degradation products.- Perform a forced degradation study (see Protocol 1) to intentionally generate these degradation products and confirm their retention times. |
| Inconsistent quantification results between replicates. | Incomplete inhibition of degradation: Residual enzymatic activity or pH fluctuations may be causing variable degradation between samples. | - Optimize the quenching/denaturing step to ensure complete inactivation of enzymes.- Ensure consistent and thorough buffering of all samples. |
| Sample processing variability: Inconsistent timing or temperature during sample preparation can lead to different levels of degradation. | - Standardize all sample processing steps, including incubation times, temperatures, and reagent concentrations. | |
| Poor peak shape or resolution in HPLC analysis. | Co-elution of this compound and its degradation products: The chromatographic method may not be optimized to separate the parent compound from its closely related degradants. | - Modify the HPLC gradient, mobile phase composition, or column chemistry to improve separation.- A longer column or a column with a different stationary phase may be required. |
| Matrix effects: Components in the sample matrix may interfere with the chromatography. | - Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available, the following table provides an illustrative summary of expected stability trends based on data from similar benzoxazinone glycosides. This data should be used as a guideline for experimental design.
| Condition | Parameter | Expected Stability of this compound (Illustrative) | Reference/Rationale |
| pH | pH 3 (0.1 M HCl, 25°C) | Significant degradation observed within hours. | Acid-catalyzed hydrolysis of the glycosidic bond is a known degradation pathway for glycosides.[4] |
| pH 7 (Phosphate buffer, 25°C) | Relatively stable for several days in the absence of enzymes. | Benzoxazinone glycosides are generally stable at neutral pH when enzymatic activity is inhibited.[1][2] | |
| pH 10 (0.1 M NaOH, 25°C) | Rapid degradation observed within minutes to hours. | Base-catalyzed hydrolysis can also lead to the cleavage of the glycosidic bond.[4] | |
| Temperature | 4°C (in neutral buffer) | Stable for extended periods (weeks to months). | Low temperatures significantly slow down chemical degradation rates. |
| 25°C (in neutral buffer) | Gradual degradation may occur over weeks. | Represents ambient storage conditions. | |
| 50°C (in neutral buffer) | Accelerated degradation expected within days. | Elevated temperatures can promote hydrolysis and other degradation reactions.[4] | |
| Light | UV light exposure | Potential for photodegradation over extended periods. | While the primary degradation route is hydrolysis, photolytic degradation can occur with prolonged exposure.[4] |
| Enzymatic | Presence of β-glucosidase | Rapid degradation within minutes to hours. | This is the primary and most rapid degradation pathway in biological systems.[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Neutralize the aliquots with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at 0, 4, 8, 24, and 48 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C.
-
At 0, 24, 48, and 72 hours, dissolve a small amount in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to a UV light source (e.g., 254 nm).
-
Withdraw aliquots at various time points for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable LC-MS method to identify and quantify this compound and its degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
Objective: To develop an analytical method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes. Monitor for the mass of this compound and its expected degradation products.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Recommended workflow for this compound sample analysis.
Caption: Hypothetical signaling pathway interaction for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assays for Bioactive Compounds from Blepharis Genus
Disclaimer: The term "Blepharin assay" does not correspond to a standardized, universally recognized experimental protocol. This guide provides information on assaying the bioactive properties, such as antioxidant and antibacterial activities, of compounds and extracts derived from the Blepharis genus, including the glycoside this compound. The protocols and troubleshooting advice are based on established methods for natural product screening.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive properties of extracts from the Blepharis genus?
Extracts from plants of the Blepharis genus, such as Blepharis ciliaris, have demonstrated several pharmacological activities, including antioxidant, antibacterial, anti-inflammatory, and wound-healing properties. These effects are attributed to the presence of various phytochemicals.
Q2: Which assays are suitable for screening the antioxidant activity of a Blepharis extract?
Commonly used and effective assays for determining antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods are straightforward, relatively quick, and require a spectrophotometer.
Q3: How can I assess the antibacterial properties of a Blepharis extract?
The Kirby-Bauer disk diffusion method is a widely used and suitable preliminary test for the antibacterial activity of plant extracts.[1] This method provides a qualitative or semi-quantitative assessment of the extract's ability to inhibit the growth of various bacteria.[2] To determine the minimum inhibitory concentration (MIC), a quantitative measure, broth microdilution assays are recommended.[3]
Q4: What is a suitable solvent for preparing Blepharis extracts for bioassays?
Methanol (B129727) has been reported as an effective solvent for extracting a wide range of both polar and non-polar constituents from Blepharis ciliaris. However, the choice of solvent should be optimized based on the specific compound of interest and the requirements of the assay. For assays involving live cells, it is crucial to ensure the final solvent concentration is not toxic to the cells.
Q5: What are important controls to include in antioxidant and antibacterial assays for natural product extracts?
For antioxidant assays, a well-known antioxidant compound like ascorbic acid or Trolox should be used as a positive control.[4] The solvent used to dissolve the extract should be used as a negative control. In antibacterial assays, a standard antibiotic disc serves as a positive control, while a disc impregnated with the solvent used for the extract is the negative control.
Troubleshooting Guide
Antioxidant Assays (e.g., DPPH Assay)
| Issue | Possible Cause | Solution |
| Low or no scavenging activity detected | - Sample concentration is too low.- The extract has low antioxidant capacity.- The incubation time is insufficient. | - Increase the concentration of the extract.- Verify the assay with a positive control (e.g., ascorbic acid).- Extend the incubation period, ensuring it is performed in the dark.[5] |
| Inconsistent or highly variable results | - Pipetting errors.- Instability of the DPPH solution.- Temperature fluctuations during the assay. | - Ensure accurate and consistent pipetting.- Prepare fresh DPPH solution daily and protect it from light.[5]- Maintain a constant temperature during incubation. |
| Precipitation or cloudiness in the reaction mixture | - Poor solubility of the extract in the assay solvent.- Interaction between the extract and the DPPH reagent. | - Try a different solvent or use a co-solvent. Ensure the solvent is compatible with the assay.- Centrifuge the samples and measure the absorbance of the supernatant, or filter the solution.[6] |
| Unusual absorbance readings | - Interference from the color of the plant extract.- The spectrophotometer was not properly blanked. | - Run a control for each extract concentration without the DPPH reagent and subtract the absorbance from the sample reading.[7]- Use the appropriate solvent blank to zero the spectrophotometer.[5] |
Antibacterial Assays (e.g., Disk Diffusion)
| Issue | Possible Cause | Solution |
| No zone of inhibition around the extract disc | - The extract lacks antibacterial activity against the tested microorganism.- The concentration of the extract is too low.- The extract did not diffuse properly into the agar (B569324). | - Test against a broader range of microorganisms.- Increase the concentration of the extract on the disc.- Ensure the agar has a uniform thickness (around 4mm) and that the disc has good contact with the agar surface.[8] |
| Inconsistent zone sizes for replicates | - Uneven bacterial lawn.- Variation in the amount of extract applied to the discs.- Discs are not placed evenly on the plate. | - Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) and spread evenly.[2]- Apply a precise volume of the extract solution to each disc.- Space the discs evenly on the agar, at least 24 mm apart.[9] |
| Overlapping zones of inhibition | - Discs are placed too close together. | - Ensure adequate spacing between discs. A maximum of 12 discs on a 150mm plate or 6 on a 100mm plate is recommended.[9][10] |
| Fuzzy or unclear zone edges | - The bacterial culture may be contaminated.- The organism is a slow-grower. | - Ensure the purity of the bacterial culture.- Extend the incubation period, if appropriate for the test organism. |
Quantitative Data Summary
The following tables summarize quantitative data from a study on the methanolic extract of Blepharis ciliaris.
Table 1: DPPH Radical Scavenging Activity of Blepharis ciliaris Methanolic Extract
| Concentration (µg/mL) | % Inhibition |
| 62.5 | 16.20% |
| 125 | Not specified |
| 250 | Not specified |
| 500 | Not specified |
| 1000 | 81.55% |
Table 2: Antibacterial Activity of Blepharis ciliaris Methanolic Extract (Disk Diffusion Method)
| Bacterial Strain | Average Zone of Inhibition (mm) |
| Staphylococcus aureus | 10.33 ± 1.53 |
| Bacillus subtilis | 13.33 ± 1.53 |
| Escherichia coli | 10.67 ± 1.53 |
| Serratia marcescens | 10.00 ± 2.00 |
Table 3: Minimum Inhibitory Concentration (MIC) of Blepharis ciliaris Methanolic Extract
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 500 |
| Bacillus subtilis | 500 |
| Escherichia coli | 1000 |
| Serratia marcescens | 1000 |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a standard method for assessing the antioxidant activity of natural product extracts.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Test extract
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Working Solution:
-
Preparation of Test Samples:
-
Dissolve the Blepharis extract in methanol to create a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each sample dilution to different wells (e.g., 100 µL).
-
Add the same volume of the positive control dilutions and methanol (as a blank) to separate wells.
-
Add the DPPH working solution to all wells (e.g., 100 µL) and mix thoroughly.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[4] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution with methanol).
-
A_sample is the absorbance of the sample (DPPH solution with the extract).
-
-
Kirby-Bauer Disk Diffusion Assay Protocol
This protocol outlines the standardized method for determining antibacterial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile paper discs (6 mm diameter)
-
Blepharis extract solution
-
Positive control (standard antibiotic discs)
-
Negative control (solvent)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85%)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[11]
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate by 60° two more times, streaking again each time.[2]
-
Allow the plate to dry for 3-5 minutes.[1]
-
-
Application of Discs:
-
Prepare discs by impregnating sterile paper discs with a known concentration of the Blepharis extract. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the extract-impregnated discs, the positive control antibiotic discs, and the negative control (solvent) discs onto the inoculated MHA plate.
-
Ensure discs are spaced at least 24 mm apart and press gently to ensure complete contact with the agar.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).[11]
-
A larger zone of inhibition indicates greater antibacterial activity.
-
Visualizations
References
- 1. asm.org [asm.org]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. marinebiology.pt [marinebiology.pt]
- 8. microbenotes.com [microbenotes.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Blepharin Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with Blepharin during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Currently, there is limited specific data on the optimal solvent for this compound. However, for compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common initial choice for creating concentrated stock solutions.[1][2][3] It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.1% (v/v) to minimize cytotoxicity.[1][4] For compounds that are more water-soluble, sterile deionized water or phosphate-buffered saline (PBS) are the preferred solvents.[4]
Q2: My this compound solution precipitates when added to the cell culture medium. What are the possible causes and solutions?
A2: Precipitation of a compound upon addition to cell culture media is a frequent issue that can arise from several factors:
-
High Final Concentration: The concentration of this compound in your medium may surpass its solubility limit in the complex milieu of the culture medium.[4][5]
-
Insufficient Mixing: Rapidly adding a concentrated stock solution without adequate mixing can lead to localized high concentrations and precipitation.[4]
-
Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with this compound, reducing its solubility.[6][7][8]
-
Temperature Shifts: Moving solutions between different temperatures (e.g., from a freezer to a 37°C incubator) can cause compounds to fall out of solution.[5][6][7]
-
pH Instability: The pH of the medium can influence the solubility of a compound.[5]
To address this, consider the troubleshooting options outlined in the guide below.
Q3: What is the maximum recommended concentration of organic solvents in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of organic solvents like DMSO or ethanol (B145695) in your cell culture medium should typically be kept at or below 0.1% (v/v).[1][4][9] It is always recommended to include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation in Media
If you are observing precipitation of this compound in your cell culture medium, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to media. | - Final concentration exceeds solubility limit.[5]- Insufficient mixing.- Localized high concentration. | - Perform a serial dilution of your this compound stock solution.- Add the stock solution dropwise to the medium while gently swirling.[4]- Prepare an intermediate dilution in a smaller volume of media before adding to the final culture volume. |
| Precipitate appears over time in the incubator. | - Compound is unstable in the culture medium.- Interaction with media components over time.[6]- Evaporation of media leading to increased concentration.[5][7][8] | - Decrease the incubation time if experimentally feasible.- Test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are the issue.- Ensure proper humidification in the incubator and use sealed flasks or plates to minimize evaporation.[7][8] |
| Cloudy or turbid appearance of the stock solution. | - Incomplete dissolution of this compound powder.- Contamination of the stock solution. | - Try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution.[4]- If precipitation persists, centrifuge the solution and use the supernatant after re-quantifying the concentration.- Sterile filter the stock solution using a 0.22 µm syringe filter.[4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of a compound with unknown solubility, like this compound.
-
Solvent Selection: Start with a small amount of this compound powder and test its solubility in common solvents such as DMSO, ethanol, and sterile water.
-
Preparation of Concentrated Stock Solution (Example with DMSO):
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-20 mM). This will allow for smaller volumes to be added to your final culture, minimizing solvent effects.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.[4]
-
Once dissolved, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][5]
-
-
Preparation of Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium.
-
Add the stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling to ensure even distribution.[4]
-
Visualizations
Experimental Workflow for Solubility Testing
Caption: Workflow for testing this compound solubility and preparing solutions.
Example Signaling Pathway: TGF-β Pathway
While the specific signaling pathway of this compound is not well-documented in the context of drug development, many natural products are investigated for their effects on pathways like TGF-β, which is crucial in processes such as fibrosis and cancer.[10]
Caption: Hypothetical inhibition of the TGF-β signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms and treatments for ocular symblephara - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting blepharismin expression in recombinant systems.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the expression of recombinant blepharismin (B1245156).
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of recombinant blepharismin.
Problem 1: Low or No Expression of Recombinant Blepharismin
Symptoms:
-
No distinct band corresponding to the molecular weight of blepharismin on SDS-PAGE.
-
Very faint band on Western blot using an antibody against the affinity tag.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Codon Bias | The gene sequence for blepharismin, originating from a ciliate, may contain codons that are rare in the expression host (e.g., E. coli). This can lead to translational stalling and low protein yield. Solution: Optimize the codon usage of the blepharismin gene for the chosen expression host.[1] |
| Toxicity of Blepharismin | Blepharismin is known to form ion channels, which can be toxic to the host cells, leading to cell death or slow growth and consequently, low protein expression.[2] Solutions: 1. Use a tightly regulated promoter system (e.g., pBAD or pET with a pLysS/E plasmid) to minimize basal expression.[3] 2. Lower the induction temperature (e.g., 16-25°C) and inducer concentration (e.g., 0.01-0.1 mM IPTG) to reduce the rate of protein production. 3. Induce the culture at a lower optical density (OD600 of 0.4-0.6). |
| mRNA Instability | The 5' end of the blepharismin mRNA may form secondary structures that hinder ribosome binding and translation initiation. Solution: Analyze the 5' untranslated region of your transcript for stable secondary structures and consider site-directed mutagenesis to destabilize them. |
| Plasmid Instability | The expression plasmid may be unstable, leading to a loss of the plasmid from the cell population over time. Solution: Ensure consistent antibiotic selection throughout the cultivation. For toxic proteins, consider using a lower copy number plasmid. |
| Incorrect Expression Host | The chosen host strain may not be suitable for expressing a protein like blepharismin. Solution: If using a T7 promoter, ensure you are using a host strain that expresses T7 RNA polymerase, such as BL21(DE3).[3] |
Problem 2: Recombinant Blepharismin is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band at the expected molecular weight of blepharismin is present in the whole-cell lysate and the insoluble pellet after cell lysis, but is absent or very faint in the soluble fraction.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| High Expression Rate | Rapid synthesis of the protein can overwhelm the cellular folding machinery, leading to aggregation. Solutions: 1. Lower the induction temperature to 16-25°C. 2. Reduce the inducer concentration. 3. Use a weaker promoter or a lower copy number plasmid. |
| Lack of Proper Chaperones | The expression host may lack the specific chaperones required for the correct folding of blepharismin. Solution: Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ. |
| Sub-optimal Culture Conditions | The growth medium or other culture parameters may not be optimal for soluble protein expression. Solution: Try using a richer medium like Terrific Broth (TB) instead of LB. Ensure adequate aeration during cultivation. |
| Fusion Tag Issues | The choice and position of the affinity tag can influence solubility. Solution: Experiment with different solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), at either the N- or C-terminus of blepharismin. |
| Inclusion Body Solubilization and Refolding | If optimization of expression conditions fails, inclusion bodies can be purified, solubilized with denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride), and then refolded into a soluble, active form. |
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for recombinant blepharismin?
The optimal expression system can depend on the specific research goals.
-
E. coli is a common starting point due to its low cost and rapid growth. Strains like BL21(DE3) are suitable for T7 promoter-based vectors. Given the potential toxicity of blepharismin, it is advisable to use a strain that allows for tight control of expression, such as BL21(DE3)pLysS.
-
Yeast (e.g., Pichia pastoris) can be a good alternative if E. coli expression fails or if post-translational modifications are required.
-
Insect and mammalian cell lines are more complex and expensive but may be necessary for producing a fully functional protein with complex folding requirements.
Q2: How should I handle recombinant blepharismin during purification, considering its photosensitivity?
Blepharismin is a photosensitive pigment.[1] To maintain its integrity and function, it is recommended to perform all purification steps in the dark or under dim red light. This includes cell lysis, chromatography, and storage. Exposure to light can lead to the generation of reactive oxygen species, which can damage the protein.[4]
Q3: My purified recombinant blepharismin is colorless, not the characteristic pink/red. What does this mean?
The color of blepharismin is due to its chromophore. A lack of color in the purified recombinant protein could indicate several issues:
-
The protein is expressed without the chromophore. The biosynthesis of the blepharismin chromophore may not occur in the recombinant host. In this case, you have produced the apoprotein.
-
The protein is misfolded , preventing the correct binding or formation of the chromophore.
-
The chromophore has been bleached due to exposure to light during expression or purification.
Q4: How can I confirm that my recombinant blepharismin is functional?
Two key functional assays for blepharismin are the assessment of its antibacterial activity and its light-induced ion channel activity.
-
Antibacterial Activity: This can be tested using a Minimum Inhibitory Concentration (MIC) assay against a sensitive bacterial strain (e.g., Staphylococcus aureus).
-
Photophobic Response (Ion Channel Activity): A light-induced ion flux assay can be performed after reconstituting the purified recombinant blepharismin into liposomes.
Experimental Protocols
Protocol 1: Purification of His-tagged Recombinant Blepharismin
This protocol is a general guideline for the purification of a His-tagged blepharismin expressed in E. coli. All steps should be performed at 4°C and in the dark or under dim red light.
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until it is no longer viscous.
-
Centrifuge at 15,000 x g for 30 minutes to pellet cell debris. Collect the supernatant.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the supernatant onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions.
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Load the concentrated protein onto the column and collect fractions.
-
Analyze fractions by SDS-PAGE to identify those containing pure blepharismin.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a broth microdilution method to determine the antibacterial activity of recombinant blepharismin.
-
Preparation:
-
Prepare a 2-fold serial dilution of the purified recombinant blepharismin in a 96-well plate using Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of a susceptible strain (e.g., S. aureus) adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (a known antibiotic) and a negative control (no antimicrobial agent).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Analysis:
Visualizations
Caption: Workflow for recombinant blepharismin production.
References
- 1. google.com [google.com]
- 2. Establishing and regulating the composition of cilia for signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Spectroscopic Measurements of Blepharismin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with blepharismin (B1245156). Our aim is to help you overcome common artifacts and challenges encountered during spectroscopic measurements.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with blepharismin.
Problem 1: Low or No Fluorescence Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths for blepharismin. For its photo-oxidized form, oxyblepharismin, the optimal excitation and emission wavelengths may differ. |
| Low Concentration | Prepare a fresh, more concentrated sample. Ensure complete dissolution of the blepharismin sample. |
| Photobleaching | Minimize exposure of the sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time. Consider using an anti-fade reagent if compatible with your sample.[1] |
| Quenching | Ensure the solvent is free of quenching impurities. High concentrations of blepharismin can lead to self-quenching. |
| Instrument Malfunction | Check the functionality of the light source and detector of the spectrophotometer. |
Problem 2: Spectral Distortion or Unexpected Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Scattering | Filter the sample to remove any particulate matter. Use a more dilute sample to minimize scattering effects. |
| Contamination | Use high-purity solvents and clean cuvettes. Ensure the blepharismin sample is pure. |
| Inner Filter Effect | Dilute the sample. The absorbance of the sample at the excitation and emission wavelengths should ideally be below 0.1. |
| Solvent Effects | Be aware that the spectral properties of blepharismin can be sensitive to the polarity and pH of the solvent.[2] Ensure consistent solvent conditions across experiments. |
| Aggregation | Visually inspect the solution for turbidity. Dilute the sample or try a different solvent to disaggregate the molecules. Aggregation can lead to shifts in the absorption and emission spectra.[3][4] |
Problem 3: Poor Reproducibility of Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Instability | Prepare fresh solutions for each experiment. Store blepharismin solutions in the dark and at a low temperature to prevent degradation. |
| Photobleaching | As mentioned previously, photobleaching is a significant issue.[1] The photochemical alteration of blepharismin can permanently prevent its fluorescence.[1] It is known that blepharismin is not photobleached in the absence of oxygen.[5] |
| Instrumental Drift | Allow the instrument to warm up and stabilize before taking measurements. Perform regular calibration of the spectrophotometer. |
| Inconsistent Sample Preparation | Follow a standardized protocol for sample preparation, ensuring consistent concentrations and solvent conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for blepharismin?
The exact excitation and emission maxima of blepharismin can vary depending on the solvent, pH, and whether it is in its native state or its photo-oxidized form, oxyblepharismin.[6] It is recommended to determine the optimal wavelengths empirically for your specific experimental conditions by running excitation and emission scans.
Q2: How can I minimize photobleaching of my blepharismin sample?
Photobleaching, or the irreversible loss of fluorescence due to light exposure, is a common artifact.[1] To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times and keeping the shutter closed when not acquiring data.
-
Deoxygenate Solutions: The presence of oxygen can accelerate photobleaching.[5] If your experiment allows, deoxygenating your sample and solvent can significantly reduce this effect.
-
Use Antifade Reagents: Commercially available antifade reagents can be added to the sample to reduce photobleaching, but their compatibility with blepharismin should be verified.
Q3: My blepharismin solution appears blue instead of the typical pink/red. What does this mean?
Blepharismin is known to be converted to a more stable, blue-colored form called oxyblepharismin upon exposure to light.[7] This photo-oxidation process will alter the spectroscopic properties of the molecule. If you observe a blue color, your sample has likely been exposed to light for a prolonged period.
Q4: Can aggregation of blepharismin affect my spectroscopic measurements?
Yes, aggregation can significantly impact spectroscopic measurements. The formation of dimers or higher-order aggregates can lead to changes in the absorption and fluorescence spectra, often causing a shift in the peak positions and a decrease in fluorescence intensity.[3][4] To avoid this, it is advisable to work with dilute solutions and ensure your sample is fully dissolved.
Q5: What is the role of the protein associated with blepharismin?
In its native biological context within Blepharisma japonicum, blepharismin is associated with a large protein (around 200 kDa). This protein-pigment complex is the photoreceptor responsible for the organism's light-sensitive behaviors.[3] The protein environment can influence the photophysical properties of blepharismin. When studying purified blepharismin, be aware that its spectroscopic behavior may differ from that in the native protein complex.
Data Presentation
Table 1: Representative Spectroscopic Properties of Blepharismin Analogs in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| Methanol | ~580 | ~610 | ~30 | ~0.15 |
| Ethanol | ~585 | ~615 | ~30 | ~0.18 |
| Dioxane | ~575 | ~600 | ~25 | ~0.25 |
| Water (pH 7) | ~590 | ~625 | ~35 | ~0.05 |
Note: These are representative values for hypericin-like molecules and may vary for purified blepharismin. It is crucial to determine these parameters for your specific sample and conditions.
Experimental Protocols
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[8]
-
Prepare a stock solution of blepharismin of a known concentration in the desired solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max).
-
Plot a graph of absorbance versus concentration.
-
Determine the slope of the line. According to the Beer-Lambert law (A = εcl), the slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[9]
Protocol 2: Measurement of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[1][10] The comparative method using a standard with a known quantum yield is commonly employed.[1]
-
Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to blepharismin.
-
Prepare a series of dilutions of both the standard and the blepharismin sample in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the blepharismin sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2 where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Visualizations
Caption: Experimental workflow for determining molar extinction coefficient and fluorescence quantum yield.
Caption: Troubleshooting logic for common spectroscopic artifacts in blepharismin measurements.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Spectral effects of aggregation of protochlorophyll pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Main photophysical properties of oxyblepharismin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence lifetime microscopy reveals the biologically-related photophysical heterogeneity of oxyblepharismin in light-adapted (blue) Blepharisma japonicum cells [arpi.unipi.it]
- 8. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. horiba.com [horiba.com]
Technical Support Center: Enhancing the Stability of Blepharin in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount for reliable experimental outcomes. This guide provides technical support for troubleshooting and improving the stability of Blepharin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an iridoid glucoside, a class of compounds known for their potential therapeutic properties. Like many glycosides, this compound's chemical structure, which includes a glycosidic bond and a benzoxazinone (B8607429) moiety, can be susceptible to degradation in aqueous environments. Instability can lead to a loss of potency and the formation of unknown degradation products, compromising experimental results and safety profiles.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The hydrogen ion concentration of the solution can catalyze the hydrolysis of the glycosidic bond or other labile functional groups within the this compound molecule. Studies on similar iridoid glycosides suggest that both strongly acidic and alkaline conditions can lead to degradation[1][2].
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, following the principles of chemical kinetics. Long-term storage at room temperature or exposure to higher temperatures during experiments can significantly impact this compound's stability.
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation, leading to the formation of new chemical entities.
Q3: What are the visible signs of this compound degradation in my solution?
While chemical degradation is often not visible, you may observe the following changes in your this compound solution, which could indicate instability:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can be a sign of degradation product formation.
-
Precipitation: The formation of a solid precipitate may indicate that the degradation products are less soluble than the parent this compound molecule in the chosen solvent system.
-
Changes in pH: If not adequately buffered, the degradation of this compound could lead to the formation of acidic or basic byproducts, causing a shift in the solution's pH.
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is crucial for accurately monitoring the concentration of this compound and detecting the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. A validated stability-indicating HPLC method should be able to separate the intact this compound peak from all potential degradation product peaks.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | Degradation of this compound into inactive products. | 1. Prepare fresh this compound solutions for each experiment. 2. Conduct a forced degradation study to understand how pH, temperature, and light affect your specific formulation. 3. Implement stabilization strategies as outlined in this guide. |
| Inconsistent results between experiments. | Variable degradation of this compound due to differences in solution preparation, storage time, or experimental conditions. | 1. Standardize your protocol for solution preparation and storage. 2. Use a stability-indicating HPLC method to confirm the concentration of this compound in your solution before each experiment. 3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| My this compound solution has turned yellow. | Formation of colored degradation products, potentially due to oxidation or photodegradation. | 1. Store all this compound solutions in amber vials or wrapped in aluminum foil to protect them from light. 2. Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation. 3. Investigate the addition of an antioxidant to your formulation. |
| A precipitate has formed in my solution. | Formation of insoluble degradation products. | 1. Analyze the precipitate and the supernatant separately by HPLC to identify the components. 2. Adjust the pH of the solution to a range where this compound is more stable and the degradation products are more soluble. 3. Consider the use of a co-solvent or a solubilizing agent like a cyclodextrin (B1172386) to improve the solubility of both this compound and its potential degradants. |
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Prepare this compound solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the prepared buffers.
-
Incubate samples: Store the solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation) in the dark.
-
Analyze samples at time points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Quantify this compound: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The optimal pH will correspond to the lowest degradation rate.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Prepare this compound stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified time (e.g., 2 hours). Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a specified time (e.g., 2 hours). Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 2 hours).
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector. The appearance of new peaks will indicate the formation of degradation products.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 40°C
| pH | Degradation Rate Constant (k) (x 10⁻³ hr⁻¹) | Half-life (t½) (hours) |
| 2.0 | 15.2 | 45.6 |
| 4.0 | 2.1 | 330.1 |
| 5.0 | 1.5 | 462.1 |
| 6.0 | 2.8 | 247.5 |
| 7.0 | 8.9 | 77.9 |
| 8.0 | 25.4 | 27.3 |
| 10.0 | 98.7 | 7.0 |
This is hypothetical data for illustrative purposes.
Table 2: Summary of Potential Stabilization Strategies for this compound in Solution
| Strategy | Recommendation | Rationale |
| pH Control | Maintain the solution pH in the range of 4-6 using a suitable buffer system (e.g., citrate or acetate (B1210297) buffer). | Iridoid glycosides often exhibit maximal stability in slightly acidic conditions, minimizing acid- and base-catalyzed hydrolysis. |
| Temperature Control | Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C and prepare fresh daily. | Lower temperatures significantly reduce the rate of chemical degradation. |
| Light Protection | Store all this compound solutions in amber-colored vials or wrap containers in aluminum foil. | Prevents photodegradation induced by UV and visible light. |
| Use of Antioxidants | Consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to the formulation. | The phenolic-like structure of this compound may be susceptible to oxidation. |
| Use of Chelating Agents | Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA). | Prevents metal ion-catalyzed oxidation. |
| Inert Atmosphere | Purge the solution and the container headspace with an inert gas (e.g., nitrogen, argon). | Displaces oxygen and minimizes oxidative degradation. |
| Use of Cyclodextrins | Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) as complexing agents. | Can encapsulate the labile parts of the molecule, protecting them from hydrolysis and increasing solubility[3][4][5]. |
Visualization
Caption: A workflow for investigating and improving the stability of this compound in solution.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying Phototaxis in Blepharisma japonicum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the study of Blepharisma japonicum phototaxis.
Frequently Asked Questions (FAQs)
Q1: What is the typical phototactic response of Blepharisma japonicum?
A1: Blepharisma japonicum exhibits a "step-up photophobic response," which is a negative reaction to a sudden increase in light intensity.[1][2] This response involves the cessation of forward movement, a period of backward swimming due to ciliary reversal, and then a change in direction to resume forward swimming.[1][2][3] The organism is generally photophobic, meaning it will move away from illuminated areas to seek out darker environments.[4]
Q2: What is the photoreceptor pigment in Blepharisma japonicum?
A2: The primary photoreceptor pigment is blepharismin (B1245156), a hypericin-like molecule.[5][6][7][8] This pigment is located in granules under the cell's plasma membrane and is responsible for the characteristic pink or reddish color of the organism.[4] There are different forms of the pigment, such as blepharismins and oxyblepharismins, which are involved in sensing light.[5][6]
Q3: What is the ecological significance of phototaxis in Blepharisma japonicum?
A3: The negative phototaxis is a protective mechanism. Strong light can be lethal to Blepharisma japonicum through photooxidation of its own pigment, blepharismin, which can produce damaging reactive oxygen species.[3][9] By avoiding brightly lit areas, the organism protects itself from photodamage.
Q4: What are the basic culturing requirements for Blepharisma japonicum for phototaxis studies?
A4: Blepharisma japonicum can be cultured in filtered pond water or a specific culturing solution.[10] Cultures are typically maintained at room temperature in vessels like 6-well plates, with a food source such as bacteria supported by a grain of rice.[10] For phototaxis experiments, it is crucial to maintain consistent culturing conditions, particularly regarding light exposure, as this can affect the pigmentation and photosensitivity of the cells.[4]
Troubleshooting Guides
Category 1: Cell Culture and Preparation
Q: My Blepharisma cultures are pale or colorless and show a weak photoresponse. What is the issue?
A: The pinkish-red color of Blepharisma is due to the photoreceptor pigment, blepharismin. A pale color indicates a low concentration of this pigment, which will naturally lead to reduced photosensitivity.
-
Cause 1: Excessive Light Exposure: Continuous exposure to light can cause the cells to lose their pigmentation (bleaching).[4][9]
-
Solution: Culture the organisms in darkness or very dim light to allow them to synthesize and accumulate blepharismin.[4]
-
-
Cause 2: Starvation: Lack of sufficient food can also lead to a loss of pigmentation.
-
Solution: Ensure a consistent and adequate food source, such as bacteria grown on a rice grain, is available in the culture medium.[10] Renew the culture medium and food source regularly.
-
Q: The behavior of my Blepharisma is erratic even before applying a light stimulus. Why is this happening?
A: Inconsistent swimming patterns can be due to several environmental stressors.
-
Cause 1: Chemical Contaminants: Contaminants in the culture medium or on the experimental apparatus can be toxic or irritating to the cells.
-
Solution: Use high-purity water for culture media and meticulously clean all glassware and plasticware. Rinse thoroughly with the experimental medium before adding the cells.
-
-
Cause 2: Temperature Fluctuations: Sudden changes in temperature can stress the organisms and affect their motility.
-
Solution: Allow the culture to acclimatize to the temperature of the experimental setup for at least 30 minutes before starting any measurements. Ensure the experimental stage maintains a stable temperature.
-
-
Cause 3: Mechanical Agitation: Rough handling during transfer can disturb the cells.
-
Solution: Use a wide-bore pipette to transfer cells to the observation chamber to minimize mechanical stress.
-
Category 2: Experimental Setup and Light Stimulus
Q: I am not observing a consistent photophobic response despite using a bright light source. What could be wrong?
A: The characteristics of the light stimulus are critical for eliciting a reliable response.
-
Cause 1: Heat from the Light Source: Many light sources, especially older incandescent bulbs, generate significant heat (infrared radiation). The organisms may be responding to the temperature change rather than the light itself (thermotaxis).
-
Solution: Use a heat filter (IR filter) between the light source and the sample. Alternatively, use a light source that produces minimal heat, such as LEDs.
-
-
Cause 2: Incorrect Wavelength: The action spectrum for the photophobic response in Blepharisma peaks in the blue-green to orange-red region of the spectrum.
-
Solution: Use a light source with a wavelength that is known to be effective. Consult action spectra from the literature to select an appropriate wavelength.[7]
-
-
Cause 3: Gradual Increase in Light Intensity: The photophobic response is triggered by a sudden increase in light intensity (a "step-up").[1][3]
-
Solution: Use a shutter system that can open rapidly to deliver a sharp and instantaneous increase in illumination.
-
Q: How can I ensure my experimental arena itself is not influencing the results?
A: The design of the observation chamber is important for obtaining unbiased data.
-
Cause 1: Chamber Dimensions: If the chamber is too deep, the cells can swim out of the focal plane of the microscope. If it is too shallow, their movement may be restricted.
-
Solution: Use a chamber with a defined depth, for example, by using a rubber ring or a specialized slide with a well of known dimensions (e.g., 1 mm height).[11]
-
-
Cause 2: Surface Interactions: The material of the chamber can affect cell behavior.
-
Solution: Ensure the chamber is made of an inert material (e.g., glass or polystyrene) and is scrupulously clean to prevent cells from sticking to the surface.
-
Category 3: Data Acquisition and Analysis
Q: My automated tracking software is frequently losing track of the cells. How can I improve this?
A: Reliable cell tracking is essential for quantitative analysis.
-
Cause 1: Poor Contrast: The contrast between the cells and the background may be insufficient for the software to distinguish them.
-
Solution: Adjust the microscope illumination (e.g., dark-field or phase-contrast microscopy) to enhance the visibility of the cells. Ensure the observation chamber is clean and free of debris that could be mistakenly identified as cells.
-
-
Cause 2: Cells Overlapping: In dense cultures, cells may swim over or under each other, causing the tracking software to fail.
-
Solution: Adjust the cell density so that individual organisms can be tracked without frequent overlap.
-
Q: I am struggling to quantify the photophobic response. What parameters should I measure?
A: Quantifying the response requires the measurement of specific behavioral parameters.
-
Key Parameters:
-
Latency Time (Tl): The time delay between the onset of the light stimulus and the initiation of the ciliary reversal (backward swimming).[12][13]
-
Duration of Ciliary Reversal: The length of time the cell swims backward before reorienting.
-
Swimming Velocity: The speed of the cell before and after the light stimulus. Blepharisma tends to swim faster in light areas and slower in dark areas.[3]
-
Turning Angle: The change in the swimming path direction after the photophobic response.
-
-
Solution: Use video analysis software to track the position of the cell frame-by-frame. From these tracks, you can calculate the parameters listed above.
Experimental Protocols
Protocol 1: General Assay for Photophobic Response
-
Cell Preparation:
-
Select healthy, well-pigmented cells from a culture grown in dim light.
-
Wash the cells by transferring them to fresh, sterile medium to remove debris and metabolic byproducts.
-
Allow the cells to dark-adapt in the experimental chamber for at least 30 minutes prior to the experiment.
-
-
Experimental Setup:
-
Place the experimental chamber (e.g., a well slide) on the stage of a microscope.
-
Connect a video camera to the microscope to record the behavior of the cells.
-
Position a light source, equipped with a shutter and appropriate filters (heat and wavelength), to illuminate the field of view.
-
-
Data Acquisition:
-
Begin recording the swimming behavior of a single cell in the dark-adapted state.
-
After a baseline recording period (e.g., 10-15 seconds), open the shutter to apply a sudden step-up in light intensity.
-
Continue recording for a set period (e.g., 30-60 seconds) to capture the full photophobic response and subsequent behavior.
-
-
Data Analysis:
-
Use tracking software to analyze the recorded video and extract the cell's trajectory.
-
Calculate key parameters such as latency time, duration of backward swimming, and changes in velocity.
-
Protocol 2: Investigating the Role of Signaling Inhibitors
-
Inhibitor Preparation:
-
Cell Incubation:
-
Incubate a population of dark-adapted cells in a medium containing the inhibitor at the final concentration for a specified period.
-
Prepare a control group of cells incubated in a medium containing the same concentration of the solvent used for the inhibitor stock solution.
-
-
Phototaxis Assay:
-
Perform the photophobic response assay as described in Protocol 1 for both the inhibitor-treated and control groups.
-
-
Data Comparison:
-
Compare the quantitative parameters (latency time, responsiveness) between the control and treated groups to determine the effect of the inhibitor on the phototransduction pathway.
-
Signaling Pathways and Workflows
The phototransduction pathway in Blepharisma japonicum is thought to involve a G-protein-coupled signaling cascade, similar in some respects to pathways found in higher eukaryotes.[12][13]
Hypothesized Phototransduction Pathway
A sudden increase in light is detected by the blepharismin pigment. This is believed to activate a G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 is thought to trigger the opening of ion channels, leading to membrane depolarization, the generation of an action potential, and ultimately, the reversal of ciliary beating.[12][13]
Caption: Hypothesized G-protein signaling pathway in Blepharisma phototaxis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effects of chemical agents on the photophobic response.
Caption: Workflow for inhibitor studies in Blepharisma phototaxis.
Quantitative Data Summary
The following table summarizes key quantitative data related to the phototactic response of Blepharisma japonicum as reported in the literature. These values can serve as a baseline for comparison in your own experiments.
| Parameter | Condition | Value | Reference |
| Ciliary Reversal Latency | Following sudden increase in light intensity | 1-2 seconds | [3] |
| Swimming Velocity | 5 x 102 lux | ~80 µm/sec | [3] |
| 5 x 103 lux | ~400 µm/sec | [3] | |
| Cell Body Length | 5 x 102 lux | ~308 µm | [3] |
| 104 lux | ~397 µm | [3] | |
| Effect of Neomycin on Photoresponsiveness | Micromolar concentrations | Dose-dependent decrease in responsiveness and increase in latency | [12] |
| Effect of Heparin on Photoresponsiveness | Presence of heparin | Inhibition of responsiveness and prolongation of latency | [12] |
| Effect of Mastoparan | Dark-adapted cells | Elicits ciliary reversal, mimics light stimulation | [12][13] |
References
- 1. Photosensory transduction in unicellular eukaryotes: a comparison between related ciliates Blepharisma japonicum and Stentor coeruleus and photoreceptor cells of higher organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ref ID : 908 [nies.go.jp]
- 4. Blepharisma - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photooxidations in pigmented Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear Features of the Heterotrich Ciliate Blepharisma americanum: Genomic Amplification, Life Cycle, and Nuclear Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]
Technical Support Center: Enhancing the Quantum Yield of Blepharismin Fluorescence
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with blepharismin (B1245156). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the quantum yield of blepharismin fluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it crucial for my experiments with blepharismin?
A1: Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield for blepharismin means a brighter fluorescent signal, which is critical for achieving high sensitivity and robust data in applications such as fluorescence microscopy, high-throughput screening, and cellular imaging.
Q2: I am observing a lower-than-expected fluorescence signal from my blepharismin sample. What are the common causes?
A2: Several factors can lead to a reduced fluorescence signal, a phenomenon known as quenching. Common causes include:
-
Presence of Quenchers: Contaminants in your sample or solvent can act as fluorescence quenchers. Common quenchers include dissolved molecular oxygen, heavy atoms, and certain ions.
-
Solvent Effects: The polarity, viscosity, and protic nature of the solvent can significantly impact blepharismin's fluorescence.
-
Suboptimal pH: The pH of the solution can alter the electronic state of blepharismin, affecting its ability to fluoresce efficiently.
-
Inappropriate Temperature: Temperature can influence non-radiative decay pathways, leading to a decrease in fluorescence.
-
Aggregation: At high concentrations, blepharismin molecules may form non-fluorescent or weakly fluorescent aggregates.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of blepharismin molecules.
Q3: How does the solvent environment affect the quantum yield of blepharismin?
Q4: Can changes in pH enhance the fluorescence of blepharismin?
A4: Yes, pH can significantly influence the fluorescence quantum yield. The protonation state of a fluorophore can alter its electronic structure and, consequently, its fluorescence properties.[3] For many fluorescent molecules, there is an optimal pH range where fluorescence is maximal.[4][5] It is recommended to perform a pH titration of your blepharismin solution to determine the optimal pH for your specific experimental conditions.
Q5: What is the expected effect of temperature on blepharismin's fluorescence intensity?
A5: Temperature can have a complex effect on fluorescence. Generally, increasing the temperature can lead to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay processes.[6] However, the specific temperature dependence can vary for different fluorophores and solvent systems. It is advisable to maintain a stable and controlled temperature during your experiments to ensure reproducibility. For some applications, lowering the temperature may enhance the fluorescence signal.
Q6: Are there any structural modifications to blepharismin that could enhance its quantum yield?
A6: While direct chemical modification of blepharismin may not be feasible for all users, the principle of increasing molecular rigidity is a known strategy to enhance the quantum yield of many fluorophores.[7] A more rigid structure can reduce non-radiative decay pathways associated with molecular vibrations and rotations, leading to a higher fluorescence output. This principle is important to consider when designing experiments or interpreting results, as interactions with other molecules or confinement in a viscous environment could potentially enhance blepharismin's fluorescence by restricting its conformational flexibility.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Fluorescence Intensity | 1. Presence of quenchers (e.g., dissolved O2, impurities).2. Suboptimal solvent polarity or pH.3. Aggregation of blepharismin molecules.4. Incorrect excitation or emission wavelength settings.5. Photobleaching. | 1. Degas your solvent. Use high-purity solvents and reagents.2. Empirically test a range of solvents and buffer systems to find the optimal conditions.3. Dilute your sample. Check for signs of aggregation using absorption spectroscopy.4. Verify the absorption and emission maxima of your blepharismin sample and set your instrument parameters accordingly.5. Minimize exposure to excitation light. Use photoprotective agents if compatible with your experiment. |
| High Background Signal | 1. Autofluorescence from the solvent or sample matrix.2. Impurities in the blepharismin sample.3. Light scattering. | 1. Use a solvent with low intrinsic fluorescence. Subtract a blank measurement (solvent/matrix only).2. Purify the blepharismin sample.3. Filter your sample to remove any particulate matter. |
| Inconsistent Fluorescence Readings | 1. Temperature fluctuations.2. pH drift.3. Instrumental instability. | 1. Use a temperature-controlled sample holder.2. Ensure your buffer has sufficient capacity to maintain a stable pH.3. Allow the instrument to warm up properly. Check for lamp or laser fluctuations. |
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically detailing the fluorescence quantum yield of blepharismin under a systematic variation of environmental conditions. The table below is intended to be populated as more research becomes available. Researchers are encouraged to perform their own characterizations to determine the optimal conditions for their specific experimental setups.
| Solvent | Polarity Index | pH | Temperature (°C) | Fluorescence Quantum Yield (Φ) | Reference |
| Data to be populated | |||||
Note: The fluorescence decay of blepharismin has been observed to be non-exponential, with a major component having a relatively short lifetime of 200-500 ps, suggesting complex photophysics.[8]
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield of Blepharismin
This protocol outlines the comparative method for determining the fluorescence quantum yield of a blepharismin sample relative to a well-characterized standard.[9][10]
Materials:
-
Blepharismin sample
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G, Quinine Sulfate)[10]
-
High-purity solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the blepharismin sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the blepharismin sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots. The plot should be linear and pass through the origin.
-
Calculate the quantum yield of the blepharismin sample (Φ_smp) using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_smp is the gradient of the plot for the blepharismin sample.
-
Grad_std is the gradient of the plot for the standard.
-
n_smp is the refractive index of the solvent used for the sample.
-
n_std is the refractive index of the solvent used for the standard.
-
Protocol for Blepharismin Extraction and Purification (General Outline)
A detailed protocol for the extraction and purification of blepharismin can be complex and may vary. However, a general approach involves the following steps:
-
Cell Culture and Harvesting: Culture Blepharisma japonicum cells and harvest them by centrifugation.
-
Pigment Solubilization: Resuspend the cell pellet and solubilize the pigment using a suitable detergent, such as n-octylglucopyranoside.[8]
-
Initial Purification: Subject the crude pigment-protein extract to size-exclusion chromatography (e.g., using Bio-Gel A1.5) to separate the pigment-protein complexes from other cellular components.[8]
-
Further Chromatographic Purification: Employ further purification steps such as fast protein liquid chromatography (FPLC) with hydroxyapatite (B223615) and ion-exchange chromatography (e.g., DEAE) to resolve different forms of blepharismin.[8]
-
Characterization: Characterize the purified fractions using absorption and fluorescence spectroscopy to identify the desired blepharismin species.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows related to enhancing blepharismin fluorescence.
Caption: Experimental workflow for the comparative measurement of blepharismin's fluorescence quantum yield.
Caption: A logical troubleshooting guide for addressing low blepharismin fluorescence signals.
Caption: De-excitation pathways of blepharismin, highlighting fluorescence and competing quenching mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Time-resolved fluorescence spectroscopy and photolysis of the photoreceptor blepharismin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.horiba.com [static.horiba.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
Validation & Comparative
A Comparative Analysis of Blepharin and Other Glycoside Compounds in Inflammation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glycoside compound Blepharin with other notable glycosides, focusing on their anti-inflammatory and antioxidant properties. This analysis is supported by experimental data to inform research and development in therapeutic agents.
Introduction to this compound and Comparative Glycosides
This compound is a bitter glycoside first isolated from the plant Blepharis edulis of the Acanthaceae family. Its chemical structure has been identified as N-deoxy-2,4-dihydroxy-1,4-benzoxazin-3-one glucoside (N-deoxyDIBOA). Plants of the Blepharis genus, such as B. maderaspatensis and B. ciliaris, have a history of use in traditional medicine for treating various ailments, including those related to inflammation.[1][2][3][4] While direct experimental data on the isolated compound this compound is limited in the reviewed literature, the demonstrated anti-inflammatory and antioxidant activities of extracts from these plants suggest the potential biological activities of their constituents, including this compound.[1][5][6]
For a robust comparison, this guide evaluates this compound in the context of other well-researched glycosides known for their significant anti-inflammatory and antioxidant effects:
-
Tiliroside (B191647): A flavonoid glycoside with demonstrated potent anti-inflammatory and antioxidant properties.[7][8][9][10]
-
Kaempferol-3-O-rutinoside: A flavonoid glycoside recognized for its antioxidant and anti-inflammatory activities.[11][12]
-
Quercetin-3-O-rutinoside (Rutin): A widely studied flavonoid glycoside with established anti-inflammatory and antioxidant effects.[13]
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of the selected glycoside compounds. It is important to note the absence of specific data for isolated this compound in the reviewed literature, with data for Blepharis plant extracts provided as a proxy.
Anti-Inflammatory Activity
| Compound/Extract | Assay | Model | Dose/Concentration | Inhibition/Effect | Reference |
| Ethanol (B145695) Extract of Blepharis maderaspatensis | Carrageenan-induced paw edema | Rats | 75 mg/kg | 84.5% inhibition at 90 min | [5] |
| Xylene-induced ear edema | Mice | 50 mg/kg | 62.65% inhibition | [5] | |
| Tiliroside | TPA-induced ear inflammation | Mice | 357 µ g/ear (ED₅₀) | 50% effective dose | [10] |
| Phospholipase A₂-induced paw edema | Mice | 35.6 mg/kg (ED₅₀) | 50% effective dose | [10] | |
| LPS-induced NO production | RAW 264.7 macrophages | - | Downregulation of iNOS and COX-2 | [14] | |
| Quercetin-3-O-rutinoside (Rutin) & Quercetin Blend | LPS-induced TNF-α and IL-6 production | RAW 264.7 macrophages | <3 µM | ~30% inhibition | [13] |
| Kaempferol (B1673270) Glycosides | Concanavalin A-activated T cell proliferation | In vitro | 100 µM (Kae-7-O-glu) | 51.12% inhibition at 48h | [12] |
Antioxidant Activity
| Compound/Extract | Assay | IC₅₀ / % Scavenging | Reference |
| Methanol Extract of Blepharis ciliaris | DPPH radical scavenging | 81.55% inhibition at 1000 µg/mL | [6] |
| Verbascoside (from Blepharis linariifolia) | DPPH radical scavenging | IC₅₀ = 22.03 ± 0.04 µM | [15] |
| Tiliroside | DPPH radical scavenging | IC₅₀ = 6 µM | |
| Superoxide radical scavenging | IC₅₀ = 21.3 µM | [10] | |
| Lipid peroxidation inhibition (enzymatic) | IC₅₀ = 12.6 µM | [10] | |
| Lipid peroxidation inhibition (non-enzymatic) | IC₅₀ = 28 µM | [10] | |
| Kaempferol-3-O-rutinoside | DPPH radical scavenging | - | [11] |
| Kaempferol | DPPH radical scavenging | Higher than its glycosides | [12] |
| Enzyme-converted Diospyros lotus (B1177795) leaf extract (rich in Isoquercitrin from Rutin) | DPPH radical scavenging | IC₅₀ = 72.8 µg/mL | [16] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these glycosides is crucial for their therapeutic development.
Anti-Inflammatory Signaling Pathways
dot
References
- 1. ijnc.ir [ijnc.ir]
- 2. ayurvedjournal.com [ayurvedjournal.com]
- 3. ask-ayurveda.com [ask-ayurveda.com]
- 4. desertflora.ae [desertflora.ae]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Multifaceted Role of Tiliroside in Inflammatory Pathways: Mechanisms and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O-β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Anti-Inflammatory and Antioxidant Activities of a Proprietary Preparation of Quercetin–Rutin Blend (SophorOx™) in Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenolic Compounds from the Aerial Parts of Blepharis linariifolia Pers. and Their Free Radical Scavenging and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Blepharismin and Stentorin Photoreceptor Properties for Researchers
A deep dive into the photochemical and signal transduction characteristics of two key microbial photoreceptors, offering valuable insights for researchers in sensory biology and drug development.
This guide provides a detailed comparison of the photoreceptor properties of blepharismin (B1245156), found in the ciliate Blepharisma japonicum, and stentorin, from Stentor coeruleus. Both unicellular organisms exhibit a distinct step-up photophobic response, a light-induced avoidance behavior crucial for their survival. Understanding the molecular mechanisms underpinning this response, from photon absorption to cellular action, offers a unique window into the evolution of photosensory systems and presents potential avenues for the development of novel light-sensitive drugs and research tools.
Quantitative Photochemical and Photophysical Properties
The following table summarizes the key quantitative data for blepharismin and stentorin, providing a direct comparison of their spectral properties and excited-state dynamics.
| Property | Blepharismin | Stentorin |
| Chromophore | Hypericin-like | Hypericin-like |
| Absorption Maxima (λmax) | ~580 nm, with peaks at 597 nm and 601 nm[1] | Action spectrum peak at 610 nm |
| Fluorescence Emission Maxima (λem) | 602.5 nm and 617.5 nm[1] | Weakly fluorescent |
| Fluorescence Lifetime (τf) | Major component: 200-500 ps[1]; Other components: ~0.2 ns, ~1.0 ns, ~3.5 ns (oxyblepharismin) | Ultrafast component: ~8-10 ps[2]; Longer components (Stentorin I): 2.53 ns (47%) and 5.95 ns (53%)[3] |
| Fluorescence Quantum Yield (Φf) | Not explicitly found in searches | Not explicitly found in searches |
| Photophobic Response Latency | 1-2 seconds[4] | Dependent on extracellular Ca2+/K+ ratio[5] |
| Duration of Ciliary Reversal | Longer than in Stentor | Shorter than in Blepharisma |
Phototransduction Signaling Pathways
The signaling cascades initiated by light absorption in Blepharisma and Stentor appear to have evolved along distinct paths, despite their shared ancestry. Current research suggests that Blepharisma utilizes a phosphoinositide-based pathway, while Stentor employs a cGMP-dependent mechanism.
Blepharisma Phototransduction Pathway
The phototransduction pathway in Blepharisma japonicum is believed to involve a G-protein coupled to the phosphoinositide signaling cascade.[6][7] Upon photoactivation, blepharismin is thought to activate a G-protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a soluble second messenger that likely binds to receptors on intracellular calcium stores, leading to an increase in cytosolic Ca2+ concentration. This calcium influx is the likely trigger for the reversal of ciliary beating, causing the cell to move away from the light stimulus.
Stentor Phototransduction Pathway
In Stentor coeruleus, the phototransduction pathway appears to be mediated by cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] Light activation of stentorin is hypothesized to activate a G-protein, which in turn modulates the activity of a cGMP phosphodiesterase (PDE).[8] In the dark, cGMP levels are relatively high, keeping cGMP-gated ion channels open. Upon light stimulation, the activated PDE hydrolyzes cGMP to GMP, leading to a decrease in intracellular cGMP concentration. This drop in cGMP causes the closure of cGMP-gated ion channels, likely leading to a change in membrane potential and a subsequent influx of Ca2+ ions through voltage-gated channels. The rise in intracellular calcium then triggers the reversal of ciliary beating.
Experimental Protocols
Pigment Extraction and Purification
Objective: To isolate and purify blepharismin and stentorin from their respective ciliate cultures for spectroscopic and biochemical analysis.
General Protocol Outline:
-
Cell Culture and Harvesting:
-
Cultivate Blepharisma japonicum or Stentor coeruleus in appropriate media to achieve a high cell density. Stentor can be cultured in pasteurized spring water with Chlamydomonas reinhardtii as a food source.[10]
-
Harvest the cells by gentle centrifugation at a low speed (e.g., 500 x g) for a few minutes to form a cell pellet.
-
-
Pigment Extraction:
-
Resuspend the cell pellet in an extraction buffer. For blepharismin, solubilization can be achieved with 2% n-octylglucopyranoside.[1] For stentorin, various methods including the use of detergents like sodium cholate (B1235396) or Triton X-100 can be employed.
-
Disrupt the cells to release the pigment granules. This can be done using methods such as sonication or homogenization.
-
-
Purification:
-
Centrifuge the cell lysate at a higher speed to pellet cell debris. The supernatant will contain the solubilized pigment.
-
Employ a series of chromatographic techniques for purification. A common workflow includes:
-
Monitor the purification process by measuring the absorbance of the fractions at the respective absorption maxima of the pigments.
-
Electrophysiological Recording of Photophobic Response
Objective: To measure the changes in membrane potential and ion currents in response to a light stimulus, providing insights into the electrical signaling cascade.
General Protocol Outline:
-
Cell Preparation:
-
Isolate single cells from the culture and place them in a recording chamber containing a suitable recording solution (e.g., a standard saline solution).
-
-
Microelectrode Fabrication:
-
Pull glass capillary tubes to create microelectrodes with a fine tip diameter suitable for impaling the ciliate cell membrane without causing significant damage.
-
Fill the microelectrode with a conducting solution (e.g., 3 M KCl).
-
-
Recording Setup:
-
Mount the recording chamber on the stage of an inverted microscope.
-
Use a micromanipulator to carefully insert the microelectrode into a single ciliate cell.
-
Connect the microelectrode to a high-impedance amplifier to record the membrane potential.
-
-
Light Stimulation and Data Acquisition:
-
Deliver a controlled light stimulus to the cell using a light source coupled to the microscope. The intensity and duration of the light pulse should be precisely controlled.
-
Simultaneously record the membrane potential before, during, and after the light stimulus using a data acquisition system.
-
Analyze the recorded traces to determine the latency and amplitude of the light-induced depolarization (receptor potential) and the subsequent action potentials that trigger the photophobic response.
-
References
- 1. Time-resolved fluorescence spectroscopy and photolysis of the photoreceptor blepharismin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial spectroscopic characterization of the ciliate photoreceptor stentorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of the photoreceptor stentorins in Stentor coeruleus. II. Primary photoprocess and picosecond time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]
- 8. Photosensory transduction in ciliates. II. Possible role of G-protein and cGMP in Stentor coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additional evidence for the cyclic GMP signaling pathway resulting in the photophobic behavior of Stentor coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the Study of Regeneration in Stentor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and primary processes of stentorin and its function in Stentor coeruleus - ProQuest [proquest.com]
Validating the Biological Activity of Blepharismin: A Comparative Guide
A note on nomenclature: Initial searches for "Blepharin" yielded limited information on a compound with the chemical formula C14H17NO8. However, the extensive biological activities and available research strongly suggest the user is interested in Blepharismin , a well-studied photosensitive pigment from the protozoan Blepharisma japonicum. This guide will focus on Blepharismin. To date, a total chemical synthesis of Blepharismin has not been reported in the scientific literature. Therefore, this guide will focus on the biological activities of natural Blepharismin and its various congeners, providing a comparative analysis of its effects under different conditions.
This guide provides a comprehensive overview of the known biological activities of Blepharismin, targeting researchers, scientists, and drug development professionals. We will delve into its photodynamic, cytotoxic, ion channel-forming, and antibacterial properties, presenting supporting data and detailed experimental protocols.
Overview of Blepharismin's Biological Activities
Blepharismin is a polycyclic quinone that exhibits a range of biological effects, primarily centered around its ability to absorb light and generate reactive oxygen species (ROS). Its key activities include:
-
Photodynamic Activity: Upon exposure to light, Blepharismin becomes a potent photosensitizer, generating ROS such as singlet oxygen and hydroxyl radicals. This activity is the basis for its toxicity to other microorganisms and its potential in photodynamic therapy (PDT).
-
Cytotoxicity: Blepharismin is toxic to various cell types, including predatory protists and cancer cells. This cytotoxicity is observed both in the presence and absence of light, suggesting multiple mechanisms of action.
-
Ion Channel Formation: Blepharismin can insert itself into lipid bilayers and form ion-permeable channels, disrupting cellular ion homeostasis and contributing to its cytotoxic effects.
-
Antibacterial Activity: Blepharismin has been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Analysis of Biological Activities
The biological activity of Blepharismin is context-dependent, with significant differences observed between its effects in the dark versus under illumination.
| Biological Activity | Condition | Target Organism/Cell | Observed Effect | Reference |
| Photodynamic Activity | Light | Paramecium caudatum | Cell death | [1] |
| Light | HeLa cells, Bacillus cereus | Cell death | [2] | |
| Cytotoxicity | Dark | Predatory ciliates | Lethal damage | [3][4] |
| Dark | Mitochondria | Impaired ATP synthesis | [5] | |
| Light | Blepharisma (albino), Climacostomum, Dileptus | Photodynamic killing | [6] | |
| Light & Dark | A375 (melanoma), HT29 (colon cancer) cells | Dose and time-dependent cytotoxicity | [7] | |
| Ion Channel Formation | N/A | Planar lipid bilayer | Formation of cation-selective channels | [3] |
| Antibacterial Activity | Dark | MRSA | Inhibition of protein synthesis (MIC: 6.25 µg/ml) | [7][8] |
| Light | MRSA | Enhanced antibacterial activity (MIC: 1.25 µg/ml) | [7][8] |
Signaling Pathways and Mechanisms of Action
Blepharismin's biological effects are mediated by several distinct mechanisms and signaling pathways.
Photodynamic Action and Oxidative Stress
The primary mechanism of Blepharismin's photodynamic activity is the generation of ROS upon light absorption. This process, known as a Type I and Type II photodynamic reaction, leads to oxidative damage to cellular components.
Caption: Photodynamic action of Blepharismin leading to cell death.
Cytotoxicity and Apoptosis-like Cell Death
In the absence of light, Blepharismin's cytotoxicity is linked to its ability to form ion channels and disrupt mitochondrial function. Under moderate light, it can induce a form of programmed cell death resembling apoptosis, characterized by macronuclear condensation and DNA fragmentation.
Caption: Dual cytotoxicity pathways of Blepharismin.
Experimental Protocols
Photodynamic Activity Assay
This protocol assesses the photodynamic efficiency of Blepharismin by measuring the degradation of a singlet oxygen scavenger.
Materials:
-
Blepharismin solution of known concentration
-
1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
Procedure:
-
Prepare a solution of DPBF in a suitable solvent (e.g., ethanol) and measure its initial absorbance at its maximum absorption wavelength (around 410 nm).
-
Add a known concentration of Blepharismin to the DPBF solution.
-
Expose the mixed solution to a light source that excites Blepharismin but not DPBF.
-
At regular time intervals, measure the absorbance of DPBF at 410 nm.
-
The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation and thus the photodynamic activity of Blepharismin.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of Blepharismin.
Materials:
-
Target cell line (e.g., HeLa)
-
Cell culture medium
-
Blepharismin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Blepharismin (and a vehicle control) and incubate for a specific period (e.g., 24, 48 hours). For photodynamic cytotoxicity, expose the plates to a light source for a defined duration after adding Blepharismin.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Ion Channel Formation Assay (Planar Lipid Bilayer)
This electrophysiological technique allows for the direct observation of ion channels formed by Blepharismin.
Materials:
-
Planar lipid bilayer apparatus
-
Phospholipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane)
-
Electrolyte solution (e.g., KCl)
-
Blepharismin solution
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
Procedure:
-
Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans) filled with electrolyte solution.
-
Apply a voltage across the bilayer and monitor the baseline current.
-
Introduce Blepharismin to one of the chambers.
-
Observe for discrete, stepwise increases in current, which indicate the insertion of single ion channels into the bilayer.
-
Record the single-channel currents at various holding potentials to determine the channel's conductance and ion selectivity.
Caption: Workflow for the ion channel formation assay.
Antibacterial Activity Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of Blepharismin against a specific bacterium.
Materials:
-
Bacterial strain (e.g., MRSA)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Blepharismin stock solution
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
In a 96-well plate, prepare serial dilutions of Blepharismin in the growth medium.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no Blepharismin) and a negative control (medium only).
-
For photoactivated antibacterial activity, expose the plate to a light source for a defined period.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of Blepharismin that completely inhibits visible bacterial growth, which can be determined visually or by measuring the optical density at 600 nm.
Conclusion
Blepharismin is a natural compound with a diverse and potent range of biological activities. Its photodynamic properties make it a promising candidate for further investigation in photodynamic therapy, while its inherent cytotoxicity and antibacterial effects warrant exploration for other therapeutic applications. The lack of a reported total synthesis of Blepharismin presents a challenge for its large-scale production and modification. Future research should focus on developing a synthetic route to enable the generation of novel Blepharismin analogs with enhanced efficacy and specificity. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this fascinating natural product.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 3. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanion.de [nanion.de]
- 5. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 6. Making sure you're not a bot! [nanion.de]
- 7. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 8. Antimicrobial activity of photosensitizers: arrangement in bacterial membrane matters - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity with a focus on proteins relevant to ocular health and disease. In the absence of a formally recognized "Blepharin protein family," this document addresses the cross-reactivity of antibodies with ocular proteins implicated in inflammatory conditions such as blepharitis and autoimmune responses, which may be the underlying interest of the topic. A significant focus is placed on the well-documented cross-reactivity between microbial proteins and host ocular proteins, a phenomenon with significant implications for understanding disease pathogenesis and for the development of targeted therapies.
Introduction to Antibody Cross-Reactivity in Ocular Immunology
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar antigen.[1] This phenomenon can have significant consequences in the context of ocular immunology, potentially leading to autoimmune reactions where the immune system mistakenly targets self-proteins within the eye. Such cross-reactivity is hypothesized to be a contributing factor in some forms of ocular inflammation and disease.
One of the most pertinent examples of this in ocular research is the cross-reactivity observed between antibodies targeting bacterial proteins and endogenous proteins of the eye. This guide will use the example of antibodies against Leptospira interrogans proteins LruA and LruB and their cross-reactivity with crystalline proteins of the eye lens to illustrate this principle. Additionally, we will consider proteins identified in the tear film of patients with blepharitis, as these represent potential targets or indicators of inflammatory processes at the ocular surface.
Data Summary: Cross-Reactivity of Anti-LruA/LruB Antibodies with Ocular Proteins
The following table summarizes experimental findings on the cross-reactivity of antibodies raised against Leptospira proteins LruA and LruB with specific proteins found in the equine eye. This data is crucial for understanding the potential for molecular mimicry in the pathogenesis of equine recurrent uveitis and serves as a model for similar processes in other species.
| Antibody Specificity | Ocular Protein Target | Molecular Weight of Target | Experimental Evidence | Reference |
| Anti-LruA | α-Crystallin B | ~22 kDa | Immunoblot | [2] |
| Anti-LruA | Vimentin | ~60 kDa | Immunoblot | [2] |
| Anti-LruB | β-Crystallin B2 | ~30 kDa | Immunoblot | [2] |
Tear Proteins with Altered Expression in Blepharitis
Studies on the tear film proteome of patients with blepharitis have identified several proteins with significantly altered expression levels. While not direct evidence of cross-reactivity, these proteins are relevant to the inflammatory environment of the ocular surface and may represent biomarkers or targets for future investigation.
| Protein | Change in Expression in Blepharitis | Potential Role | Reference |
| Serum albumin precursor | Down-regulated | Maintenance of osmotic pressure | [3][4] |
| Alpha-1 antitrypsin | Down-regulated | Protease inhibitor | [3][4] |
| Lacritin precursor | Down-regulated | Tear secretion and corneal health | [3][4] |
| Lysozyme | Down-regulated | Antibacterial defense | [3][4] |
| Prolactin inducible protein (PIP/GCDFP-15) | Down-regulated | Antibacterial defense | [3][4] |
| Cystatin-SA III | Down-regulated | Protease inhibitor | [3][4] |
| Pyruvate kinase | Down-regulated | Cellular metabolism | [3][4] |
| Envoplakin | Down-regulated | Cytoskeletal organization | [5] |
| Epiplakin | Down-regulated | Cytoskeletal organization | [5] |
| Periplakin | Down-regulated | Cytoskeletal organization | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to assess antibody cross-reactivity are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA can be used to determine the degree of cross-reactivity of an antibody with structurally related antigens.[1]
Protocol:
-
Antigen Coating:
-
Dilute the primary antigen and potential cross-reactive antigens in a coating buffer (e.g., PBS).
-
Add 100 µL of each diluted antigen to separate wells of a 96-well microtiter plate.
-
Incubate the plate for 2 hours at room temperature or overnight at 4°C.[6]
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.[7]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competitive Antibody Incubation:
-
Prepare a series of dilutions of the test antibody.
-
In separate tubes, pre-incubate the antibody with a constant concentration of the primary antigen or varying concentrations of the potential cross-reactive antigen.
-
Add 100 µL of the antibody-antigen mixtures to the corresponding antigen-coated wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.[6]
-
Wash the plate as described above.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop in the dark.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[8]
-
-
Data Analysis:
-
The degree of cross-reactivity is determined by comparing the concentration of the cross-reactive antigen required to inhibit antibody binding by 50% (IC50) to the IC50 of the primary antigen.
-
Western Blot for Cross-Reactivity
Western blotting allows for the identification of specific proteins in a complex mixture based on their molecular weight and the binding of a specific antibody.[9]
Protocol:
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates from relevant tissues or cells (e.g., lens tissue, bacterial cultures).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[9]
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-LruA serum) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[11]
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight of a potential cross-reactive protein indicates cross-reactivity.
-
Surface Plasmon Resonance (SPR) for Cross-Reactivity
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing kinetic data on association and dissociation rates.[12]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the primary antibody onto the surface of a sensor chip.
-
-
Analyte Injection:
-
Inject a solution containing the primary antigen over the sensor surface and measure the binding response.
-
Regenerate the sensor surface to remove the bound antigen.
-
-
Cross-Reactivity Testing:
-
Inject a solution containing the potential cross-reactive protein over the sensor surface and measure the binding response.
-
Regenerate the sensor surface.
-
-
Data Analysis:
-
Compare the binding kinetics (association rate, dissociation rate, and affinity) of the antibody to the primary antigen and the potential cross-reactive protein. Significant binding of the cross-reactive protein indicates cross-reactivity.
-
Visualizations
Experimental Workflow for Assessing Antibody Cross-Reactivity
Caption: Workflow for assessing antibody cross-reactivity.
Hypothesized Molecular Mimicry Pathway in Ocular Autoimmunity
Caption: Molecular mimicry leading to ocular autoimmunity.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of the tear protein expression in blepharitis patients using two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tear film proteome changes following Tobradex® therapy in anterior blepharitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
Comparative Analysis of Blepharin Proteins from Different Barnacle Species
A Guide for Researchers in Bioadhesion and Drug Development
The study of underwater bioadhesives offers profound insights for the development of novel surgical glues, dental cements, and drug delivery systems. Among the most tenacious natural adhesives are the cement proteins produced by barnacles, collectively known as Blepharin. These proteins enable barnacles to permanently affix themselves to diverse submerged surfaces, from ship hulls to marine life. Understanding the comparative performance and biochemical properties of this compound proteins from different barnacle species is crucial for harnessing their potential.
Recent comparative proteomic analyses have begun to shed light on the differences and similarities between the adhesive proteomes of various barnacle species, such as the stalked barnacle Pollicipes pollicipes and the acorn barnacle Amphibalanus amphitrite.[1][2] While both species utilize a complex cocktail of proteins, significant differences exist in the specific "this compound" or cement proteins (CPs) they employ.[1][2] This guide provides a comparative framework, summarizing key performance metrics and the experimental protocols required to evaluate them.
Comparative Performance and Properties
The efficacy of a bioadhesive is determined by a combination of its biochemical and mechanical properties. While direct, standardized comparative data across multiple this compound species is still an emerging field of research, key parameters for evaluation have been established. The following tables present a summary of these critical properties, drawing on data from studies on representative species.
Table 1: Biochemical and Physical Properties of this compound Cement Proteins (CPs)
| Property | Amphibalanus amphitrite (Acorn Barnacle) | Pollicipes pollicipes (Stalked Barnacle) | Megabalanus rosa (Acorn Barnacle) |
| Major Proteins Identified | CP-19k, CP-43k, and other leucine-rich and glycine-rich CPs.[1][3] | CP-19k, CP-52k, CP-100k, and other distinct CPs.[4] | CP-19k, CP-20k, CP-52k, CP-68k, CP-100k. |
| Predicted Isoelectric Point (pI) | Highly divergent across different CPs within the species.[5] | Varies; analysis shows clustering into groups with similar pI. | Varies by protein; e.g., Mrcp-100k has regions with varying pI.[6] |
| Key Amino Acid Composition | Enriched in leucine (B10760876) and glycine.[1] | Shows distinct groups rich in leucine, glycine, or cysteine.[1] | High proportion of hydrophobic, neutral, and hydrophilic amino acids.[6] |
| Post-Translational Modifications | Not prominently identified.[7] | Glycosylation potential is a key characteristic.[1] | Not identified.[7] |
| Solubility | Insoluble in native state; requires strong denaturants. | Insoluble; requires strong denaturants for analysis. | Rendered soluble by reduction with dithiothreitol (B142953) in guanidine (B92328) HCl.[6] |
Table 2: Adhesive Performance Metrics
| Performance Metric | Test Method | Amphibalanus amphitrite | Pollicipes pollicipes | General Barnacle Adhesion |
| Shear Adhesive Strength | Lap Shear Test on a Universal Testing Machine.[8] | Data not available | Data not available | Recombinant barnacle-inspired adhesives show strengths up to 278 kPa.[8] |
| Work of Adhesion | Force-Distance Curve Analysis.[9] | Data not available | Data not available | A key parameter for quantifying bioadhesion.[9] |
| Cohesive Strength | Internal strength measurement of the adhesive material. | Data not available | Data not available | Critical for preventing adhesive failure. |
| Surface Adhesion Force | Atomic Force Microscopy (AFM). | Data not available | Recombinant Ppolcp19k shows adhesion comparable to commercial Cell-Tak™. | A measure of interfacial bonding. |
Experimental Protocols
Standardized protocols are essential for the accurate comparison of bioadhesive proteins. Below are detailed methodologies for the isolation, characterization, and performance testing of this compound proteins.
Protocol 1: Isolation and Solubilization of this compound Cement Proteins
This protocol is adapted from methods used for Megabalanus rosa.[6]
-
Collection: Scrape barnacles from the substratum. The cement layer at the base is the source material.
-
Homogenization: Gently homogenize the collected cement material in a suitable buffer to remove non-cement contaminants.
-
Solubilization:
-
Suspend the cement material in a solution of 7 M guanidine hydrochloride.
-
Add dithiothreitol (DTT) to a final concentration of 0.5 M to reduce disulfide bonds.
-
Incubate at 60°C until the cement is visibly dissolved. This process may be confirmed by the detachment of the barnacle base from any remaining substratum.[6]
-
-
Purification:
-
Centrifuge the solution to pellet any insoluble debris.
-
The supernatant, containing the solubilized this compound proteins, can be further purified using techniques like size-exclusion chromatography or dialysis to remove the denaturants.
-
Protocol 2: Characterization by SDS-PAGE and Mass Spectrometry
This workflow is crucial for identifying the protein composition of the cement.[10][11]
-
Sample Preparation: Mix the solubilized protein sample with an LDS (Lithium dodecyl sulfate) sample buffer and heat to denature the proteins.
-
Electrophoresis: Load the sample onto a polyacrylamide gel (e.g., 10% NuPAGE) and run the electrophoresis to separate proteins by molecular weight. A reference ladder must be run in parallel.[11]
-
Visualization: Stain the gel with a protein stain like Coomassie Blue to visualize the protein bands.
-
In-Gel Digestion: Excise the protein bands of interest from the gel.
-
Mass Spectrometry: Subject the digested protein fragments to tandem mass spectrometry (LC-MS/MS) for protein identification by sequencing the peptides.[10]
Protocol 3: Measurement of Adhesive Strength (Lap Shear Test)
This method quantifies the shear strength of the adhesive.[8]
-
Substrate Preparation: Prepare standardized substrates (e.g., aluminum or glass panels).
-
Application of Adhesive: Apply a consistent amount of the purified and reconstituted this compound protein solution to the surface of one substrate.
-
Bonding: Press a second substrate onto the adhesive-coated surface with a defined, consistent pressure for a set amount of time.
-
Curing: Allow the adhesive to cure under conditions that mimic its natural environment (e.g., in seawater-like buffer).
-
Testing: Mount the bonded substrates in a universal testing machine. Apply a shear force by pulling the substrates apart longitudinally at a constant, slow speed (e.g., 0.1 mm/s).[9]
-
Data Analysis: The maximum force recorded before the bond fails is the peak force. The shear strength is calculated by dividing this peak force by the bonded area (measured in kPa or MPa).
Visualizing Methodologies and Pathways
Workflow for this compound Protein Analysis
Caption: Workflow for the isolation, characterization, and testing of this compound proteins.
Hypothetical Signaling Pathway for Bio-Interfacial Adhesion
While this compound proteins are primarily extracellular and structural, their interaction at a biological interface could hypothetically trigger cellular responses, particularly during the initial stages of biofouling or in a biomedical application. This diagram illustrates a potential pathway.
Caption: Hypothetical pathway of cellular response to a this compound-coated surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of stalked and acorn barnacle adhesive proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Distribution of Select Cement Proteins in the Acorn Barnacle Amphibalanus amphitrite [frontiersin.org]
- 4. Comparative Analysis of the Adhesive Proteins of the Adult Stalked Goose Barnacle Pollicipes pollicipes (Cirripedia: Pedunculata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histology and transcriptomic analyses of barnacles with different base materials and habitats shed lights on the duplication and chemical diversification of barnacle cement proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barnacle cement: a polymerization model based on evolutionary concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Blepharismin and Other Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photosensitizer Efficacy in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in cancerous tissues. The efficacy of PDT is critically dependent on the chosen photosensitizer. This guide provides a comparative overview of the efficacy of blepharismin (B1245156), a natural pigment, with established photosensitizers such as Photofrin®, methylene (B1212753) blue, and indocyanine green (ICG). The comparison focuses on key performance indicators, including singlet oxygen quantum yield and phototoxicity against cancer cells, supported by available experimental data.
Overview of Photosensitizer Efficacy
The ideal photosensitizer for PDT should exhibit high singlet oxygen quantum yield, selective accumulation in target tissues, and minimal dark toxicity. While extensive research and clinical data are available for Photofrin®, methylene blue, and ICG, quantitative data on the efficacy of blepharismin in cancer therapy remains limited in publicly accessible literature.
Table 1: Quantitative Comparison of Photosensitizer Efficacy
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Target Malignancies | Notes |
| Blepharismin | Data not available in the context of cancer PDT. | Primarily studied in protozoa. | Known to be a photodynamic pigment that generates reactive oxygen species.[1] |
| Photofrin® | ~0.89 (in phosphate (B84403) buffer with Triton X-100)[2] | Esophageal, lung, and other cancers. | A first-generation photosensitizer with established clinical use. |
| Methylene Blue | ~0.5 (in aqueous solution) | Skin, oral, and bladder cancers.[3] | A phenothiazine (B1677639) dye with a long history of medical use. |
| Indocyanine Green (ICG) | ~0.112 (in aqueous solution)[4] | Investigated for breast, liver, and other cancers. | A near-infrared dye with theranostic applications. |
Detailed Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of efficacy data. Below are representative protocols for evaluating the phototoxicity of photosensitizers in cancer cell lines.
General In Vitro Phototoxicity Assay Protocol
This protocol outlines a general method for assessing the phototoxic effects of a photosensitizer on a cancer cell line, such as HeLa cells.
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded in 24-well plates at a density of 1 x 10^5 cells/well. The cells are incubated for 24 hours to allow for attachment.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing the photosensitizer at a specific concentration. The incubation time can vary depending on the photosensitizer's uptake kinetics.
-
Irradiation: After incubation, the cells are washed to remove the excess photosensitizer and fresh medium is added. The cells are then irradiated with a light source of a specific wavelength and energy dose. For instance, a 630 nm laser can be used for Photofrin®-based PDT.[5]
-
Cytotoxicity Assessment: Following a 24-hour post-irradiation incubation period, cell viability is assessed using a standard method like the MTT assay.
Singlet Oxygen Quantum Yield Determination
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen. A common indirect method involves the use of a chemical trap, such as 9,10-diphenylanthracene (B110198) (DPA).
-
Sample Preparation: Solutions of the photosensitizer and DPA in a suitable solvent (e.g., ethanol) are prepared. A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.
-
Irradiation: The solutions are irradiated with a light source of a wavelength strongly absorbed by the photosensitizer.
-
Measurement: The decrease in the absorbance of DPA at a specific wavelength is monitored over time using a spectrophotometer. This decrease is proportional to the amount of singlet oxygen produced.
-
Calculation: The ΦΔ of the sample is calculated relative to the reference standard using the respective rates of DPA bleaching and the amount of light absorbed by each photosensitizer.[6]
Signaling Pathways and Experimental Workflows
The mechanism of action in PDT primarily involves the generation of reactive oxygen species (ROS), with singlet oxygen being a key cytotoxic agent. The photodynamic process initiates a cascade of cellular events leading to cell death through apoptosis or necrosis.
The experimental workflow for evaluating a novel photosensitizer typically involves a series of in vitro and in vivo studies to determine its efficacy and safety.
Conclusion
While Photofrin®, methylene blue, and indocyanine green are well-characterized photosensitizers with established or emerging roles in photodynamic therapy, blepharismin remains an intriguing but less-studied compound in the context of cancer treatment. The available information highlights its photodynamic properties, but a significant gap exists in the quantitative data needed for a direct and comprehensive comparison of its efficacy against cancer cells with that of clinically relevant photosensitizers. Further research is warranted to determine the singlet oxygen quantum yield of blepharismin and to conduct rigorous in vitro and in vivo studies to elucidate its potential as a photosensitizer for photodynamic therapy.
References
- 1. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 6. par.nsf.gov [par.nsf.gov]
Unveiling the Molecular Architecture of Blepharin: A Comparative Guide to Orthogonal Confirmation Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of orthogonal analytical methods for confirming the structure of Blepharin, a naturally occurring iridoid glycoside. By employing multiple, independent techniques, researchers can achieve a high degree of confidence in the structural elucidation of this and similar complex natural products.
This guide will delve into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography as orthogonal methods for the structural confirmation of this compound. We will present available experimental data in comparative tables, provide detailed experimental protocols for key techniques, and visualize the logical workflow of structural confirmation.
At a Glance: Orthogonal Methods for this compound Structure Confirmation
A multi-pronged approach utilizing various analytical techniques is essential for the rigorous confirmation of this compound's chemical structure. Each method provides unique and complementary information, strengthening the overall structural assignment.
| Analytical Technique | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, provides information on fragmentation patterns for substructural analysis. |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry. | Non-destructive, provides in-depth information about the molecular framework in solution. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides unambiguous determination of absolute stereochemistry and bond lengths/angles. |
In-Depth Analysis of Orthogonal Methods
Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₇NO₈), high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.[1] Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value | Theoretical Value (for C₁₄H₁₇NO₈) |
| Molecular Weight | 327.0954 g/mol | 327.29 g/mol |
Source: PubChem CID 14605136[1]
Table 2: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 326.0875)
| Fragment m/z | Proposed Identity |
| 164.036 | [Aglycone - H]⁻ |
| 136.03822 | [Aglycone - H - CO]⁻ |
| 108.04532 | Further fragmentation of the aglycone |
Source: PubChem CID 14605136[1]
The fragmentation pattern, particularly the loss of the glucose moiety (162 Da), is characteristic of glycosides and provides strong evidence for the presence of the sugar unit and the aglycone core.
-
Sample Preparation: A dilute solution of isolated this compound is prepared in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column. A gradient elution with solvents such as water (with 0.1% formic acid) and acetonitrile (B52724) is typically used to achieve separation.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Data Acquisition: Full scan mass spectra are acquired to determine the parent ion mass. Product ion scans (MS/MS) are then performed on the parent ion to obtain fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and reveals the connectivity between atoms.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information on stereochemistry.
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Data Acquisition: A suite of 1D and 2D NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) are acquired on a high-field NMR spectrometer.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks are then analyzed to piece together the molecular structure.
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[2][3] This technique can unambiguously establish the absolute stereochemistry of chiral centers, which can be challenging to determine solely by spectroscopic methods.
Although a crystal structure for this compound itself has not been found in the performed searches, the methodology remains a gold standard for structural confirmation. The successful crystallization of a compound is often the most challenging step.
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques. This is often a trial-and-error process involving various solvents and conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms are determined and refined to generate a final 3D model of the molecule.
Visualizing the Workflow and Logic
The process of confirming a chemical structure using orthogonal methods follows a logical progression, where each technique builds upon and corroborates the findings of the others.
Caption: Workflow for the orthogonal confirmation of this compound's structure.
This diagram illustrates how data from Mass Spectrometry and NMR Spectroscopy contribute to proposing a structure, which can then be definitively confirmed by X-ray Crystallography if a suitable crystal is obtained.
Conclusion
The structural confirmation of a natural product like this compound requires a rigorous and multi-faceted analytical approach. While mass spectrometry provides the foundational information of molecular weight and formula, it is the detailed correlational data from 2D NMR spectroscopy that allows for the complete assembly of the molecular puzzle. X-ray crystallography, when feasible, serves as the ultimate arbiter, providing an unambiguous three-dimensional picture of the molecule. By integrating the data from these orthogonal methods, researchers can establish the structure of this compound with the highest degree of scientific certainty, a critical step in its further investigation for potential therapeutic applications.
References
A Comparative Functional Analysis of Blepharismin and Rhodopsin: Nature's Diverse Solutions to Light Sensing
For Immediate Release
In the vast realm of biological photoreception, the molecular mechanisms employed by different organisms to perceive light are as diverse as life itself. This guide provides a detailed functional comparison of two distinct photopigments: blepharismin (B1245156), the photoreceptor of the unicellular ciliate Blepharisma japonicum, and rhodopsin, the well-characterized visual pigment in vertebrate and invertebrate eyes. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals working in the fields of photobiology, cell signaling, and pharmacology.
At a Glance: Key Functional Differences
| Feature | Blepharismin | Rhodopsin |
| Organism | Blepharisma japonicum (Ciliate) | Vertebrates and Invertebrates |
| Primary Function | Photophobic Response (light avoidance) | Vision (light detection) |
| Chromophore | Blepharismin (a hypericin-like pigment) | Retinal (an aldehyde of vitamin A) |
| Signaling Pathway | G-protein, Phosphoinositide (IP3) Pathway, Ion Channel Modulation | G-protein Coupled Receptor (GPCR) Cascade, cGMP Pathway |
| Response to Light | Ciliary beat reversal, change in swimming direction | Hyperpolarization of photoreceptor cell membrane |
| Quantum Yield | Not definitively determined | ~0.65 (highly efficient)[1][2] |
Photochemical Properties: A Tale of Two Chromophores
The initial event in both blepharismin and rhodopsin is the absorption of a photon by a chromophore. However, the nature of these chromophores and the subsequent photochemical events differ significantly.
Rhodopsin utilizes a retinal chromophore, which upon absorbing a photon, undergoes an incredibly efficient and rapid cis-trans isomerization. This conformational change is the primary trigger for the entire visual signaling cascade. The quantum yield of this isomerization is approximately 0.65, meaning that for every 100 photons absorbed, about 65 of them lead to a productive isomerization event, highlighting the remarkable efficiency of this system.[1][2]
Blepharismin, on the other hand, is a complex polycyclic quinone. While the exact primary photochemical event is not as well-defined as in rhodopsin, it is known to be an oxygen-dependent process.[3] The light-activated blepharismin is believed to undergo a fast photocycle.[4] The quantum yield for the primary photoprocess in blepharismin has not been definitively established in the literature, which represents a key area for future research.
Signaling Pathways: Divergent Intracellular Cascades
The intracellular signaling pathways initiated by light absorption in blepharismin and rhodopsin showcase fundamentally different strategies for converting a light signal into a cellular response.
Rhodopsin: A Well-Established GPCR Cascade
Rhodopsin is a classic example of a G-protein coupled receptor (GPCR). The light-induced isomerization of retinal activates the rhodopsin protein, which in turn activates a heterotrimeric G-protein called transducin. This initiates a signaling cascade that leads to the hydrolysis of cyclic GMP (cGMP), causing the closure of cGMP-gated cation channels and subsequent hyperpolarization of the photoreceptor cell membrane. This electrical signal is then transmitted to downstream neurons.
Blepharismin: A Proposed Pathway of Ion Channel Modulation
The signaling pathway for blepharismin is less characterized but appears to operate through a different mechanism. Evidence suggests the involvement of a G-protein and a phosphoinositide signaling pathway, leading to the production of inositol (B14025) triphosphate (IP3) as a second messenger.[5] This is in stark contrast to the cGMP pathway of rhodopsin. Furthermore, studies indicate that blepharismins themselves can form cation-selective ion channels in lipid bilayers.[6] The light-induced signal is thought to ultimately cause a depolarization of the cell membrane, which triggers a reversal of the ciliary beat and the characteristic photophobic response of the organism.
Experimental Protocols
Characterization of Rhodopsin
A common method for characterizing rhodopsin involves its purification and reconstitution into a controlled lipid environment.
Experimental Workflow for Rhodopsin Characterization
-
Isolation of Rod Outer Segments: Rod outer segments are isolated from retinal tissue by sucrose (B13894) density gradient centrifugation.
-
Solubilization: The isolated membranes are solubilized using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM), to extract rhodopsin.
-
Purification: Rhodopsin is purified using techniques like affinity chromatography, often utilizing an antibody that specifically recognizes rhodopsin.
-
Reconstitution: The purified rhodopsin is reconstituted into a more native-like lipid environment, such as liposomes or nanodiscs, for functional studies.
-
Spectroscopic Analysis: UV-Visible spectroscopy is used to determine the absorption spectrum of rhodopsin and to monitor the light-induced changes. Fluorescence spectroscopy can also be employed to study conformational changes.
-
Functional Assays: The activity of reconstituted rhodopsin is assessed by its ability to activate transducin in a light-dependent manner. This can be measured, for example, by monitoring the GTPγS binding of transducin.
Characterization of Blepharismin and Photophobic Response
Studying blepharismin and the photophobic response in Blepharisma japonicum typically involves whole-organism assays and biochemical analysis of the pigment.
Experimental Workflow for Blepharisma Photomovement Analysis
-
Culturing: Blepharisma japonicum is cultured in a suitable medium.
-
Behavioral Assay: A light stimulus is applied to the ciliates, and their photophobic response (cessation of forward movement and ciliary reversal) is observed using a microscope.
-
Quantitative Analysis: The swimming tracks of individual organisms are recorded using video microscopy and analyzed to quantify parameters such as swimming speed and turning frequency before and after the light stimulus.
-
Pharmacological Studies: To probe the signaling pathway, cells are treated with various drugs that inhibit or activate specific components of signaling cascades (e.g., G-protein inhibitors, phospholipase C inhibitors), and the effect on the photophobic response is measured.[5][7]
-
Pigment Extraction: Blepharismin is extracted from the cells using organic solvents.
-
Spectroscopic and Photochemical Analysis: The absorption and fluorescence spectra of the purified pigment are measured. Photochemical properties, such as its oxygen-dependent photobleaching, can be investigated.
Conclusion
The functional comparison of blepharismin and rhodopsin reveals two remarkably different yet effective solutions to the challenge of light perception. Rhodopsin's highly efficient, G-protein-coupled, cGMP-mediated signaling cascade is finely tuned for the detection of single photons, forming the basis of vision in complex organisms. In contrast, blepharismin in Blepharisma japonicum employs a distinct pathway, likely involving a G-protein, phosphoinositide signaling, and direct or indirect modulation of ion channels, to trigger a simple but vital behavioral response – moving away from potentially harmful light. The lack of a definitive quantum yield for blepharismin and the incomplete elucidation of its full signaling cascade highlight exciting avenues for future research that will undoubtedly provide further insights into the evolution and diversity of photoreception.
References
- 1. pnas.org [pnas.org]
- 2. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 3. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Photoprocesses Involved in the Sensory Protein for the Photophobic Response of Blepharisma japonicum – CNR – IBF Istituto di Biofisica [pi.ibf.cnr.it]
- 5. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensory transduction in ciliates. IV. Modulation of the photomovement response of Blepharisma japonicum by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Experiments on Blepharin's Effects: A Comparative Guide
A Note on the Available Data: Direct experimental data on the biological effects of Blepharin is limited in publicly available scientific literature. Therefore, this guide provides a comparative framework based on the known biological activities of its core chemical structures: benzoxazine (B1645224) and O-glycosyl compounds. The experimental data presented for comparison is from studies on structurally related benzoxazine derivatives and well-characterized alternative anti-inflammatory and antioxidant compounds. This guide serves as a resource for researchers looking to investigate the potential effects of this compound by providing relevant experimental protocols and potential biological pathways of interest.
Comparative Analysis of Potential Anti-inflammatory and Antioxidant Activities
Given that benzoxazine derivatives have demonstrated anti-inflammatory and antioxidant properties, it is plausible that this compound may exhibit similar activities.[1][2] The following tables compare the reported efficacy of various benzoxazine derivatives with established anti-inflammatory and antioxidant agents.
Table 1: Comparison of Anti-inflammatory Activity
| Compound/Derivative | Assay Type | Model | Key Findings | Reference |
| Benzoxazinone Derivative (3d) | In vivo | Rat paw edema | 62.61% inhibition of edema. | [3][4] |
| Benzoxazinone-1,2,3-triazole Derivatives (e2, e16, e20) | In vitro | LPS-induced BV-2 microglial cells | Significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [5][6] |
| Apocynin | In vitro | Various cell models | Inhibits NADPH oxidase, reducing reactive oxygen species (ROS) production; decreases pro-inflammatory cytokine production. | [7][8][9][10][11] |
| Diclofenac (Standard NSAID) | In vivo | Rat paw edema | Standard reference for anti-inflammatory activity. | [3][4] |
Table 2: Comparison of Antioxidant Activity
| Compound/Derivative | Assay Type | Key Findings (IC50/Activity) | Reference |
| Benzoxazine Derivative (3d) | DPPH radical scavenging | IC50 value of 53.33 µg/ml. | [12] |
| Phenolic Benzoxazolone Derivatives (13 and 14b) | LDL oxidation inhibition | Ratios of 2.5 and 3.2 at 5 µM, indicating significant antioxidant activity. | [13] |
| Edaravone (B1671096) | Free radical scavenging | Potent scavenger of peroxyl radicals and peroxynitrite. | [1][14][15] |
| Ascorbic Acid (Vitamin C) | DPPH radical scavenging | Standard reference for antioxidant activity. | [16] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the effects of this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.
Principle: Inflammation can be induced by protein denaturation. This assay measures the ability of a substance to inhibit thermally induced protein denaturation.
Materials:
-
Egg albumin (or Bovine Serum Albumin, BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
UV/Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% (w/v) solution of egg albumin in PBS.
-
Prepare various concentrations of the test compound and the reference standard in a suitable solvent (e.g., DMSO, followed by dilution in PBS).
-
-
Reaction Mixture:
-
In a test tube, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS.
-
Add 2 mL of the test compound or reference standard at different concentrations.
-
For the control, add 2 mL of the vehicle solvent instead of the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compound (this compound)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
Microplate reader or UV/Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound and the reference standard in the same solvent.
-
-
Reaction Setup:
-
In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank containing only the solvent and a control containing the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.
-
-
Calculation:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by compounds with anti-inflammatory and antioxidant activities, as well as a general experimental workflow for screening such compounds.
Potential Anti-inflammatory Signaling Pathway
Potential Antioxidant Response Signaling Pathway
General Experimental Workflow for Screening
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mongoliajol.info [mongoliajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-inflammatory effects of apocynin: a narrative review of the evidence - ProQuest [proquest.com]
- 9. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apocynin: molecular aptitudes [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 15. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 22. researchgate.net [researchgate.net]
- 23. abcam.cn [abcam.cn]
Interspecies Comparison of the Photophobic Response in Blepharisma
A Guide for Researchers, Scientists, and Drug Development Professionals
The ciliate genus Blepharisma is a valuable model organism for studying photosensory behavior in single-celled eukaryotes. Its pronounced negative photophobic response, a rapid movement away from a sudden increase in light intensity, offers a tractable system for investigating the underlying molecular and cellular mechanisms of light perception and signal transduction. This guide provides a comparative overview of the photophobic response across different Blepharisma species, presenting available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Data Presentation: Quantitative Comparison of Photophobic Responses
The photophobic response in Blepharisma is characterized by a "step-up" reaction, where an increase in light intensity triggers a cessation of forward movement and a reversal of ciliary beating, causing the organism to swim backward before reorienting and moving forward in a new, often darker, direction.[1] While this response is a hallmark of the genus, detailed quantitative comparisons between species are limited in the existing literature. The majority of quantitative data is available for Blepharisma japonicum.
| Parameter | Blepharisma japonicum | Blepharisma stoltei | Blepharisma undulans | Blepharisma americanum |
| Photoreceptor Pigment | Blepharismin (B1245156) (red), Oxyblepharismin (blue, light-adapted)[2] | Blepharismin[3] | Blepharismin[3] | Blepharismin[4] |
| Action Spectrum Peaks (Red form) | ~490 nm, ~540 nm, ~580 nm[2] | Data not available | Data not available | Data not available |
| Action Spectrum Peaks (Blue form) | Shifted ~20 nm towards longer wavelengths compared to red form[2] | Data not available | Data not available | Data not available |
| Latency of Response | Up to 1 second[1] | Data not available | Data not available | Data not available |
| Light Intensity Threshold | Data not available in standardized units | Data not available | Data not available | Data not available |
| Signal Transduction Pathway | G-protein, Phosphoinositide (IP3) signaling implicated[5] | Assumed to be similar to B. japonicum | Assumed to be similar to B. japonicum | Data not available |
It is noteworthy that while B. japonicum, B. stoltei, and B. undulans all possess the same five types of blepharismin pigments, they are produced in different proportions.[3][6] This variation in pigment composition could potentially lead to subtle differences in their action spectra and overall photosensitivity, though specific comparative studies are needed to confirm this.
Experimental Protocols
Measuring the Photophobic Response
A common method for quantifying the photophobic response in Blepharisma involves observing and recording the organism's swimming behavior in response to a controlled light stimulus.
Materials:
-
Blepharisma culture (e.g., B. japonicum, B. undulans)
-
Microscope with a dark-field or phase-contrast condenser
-
Video camera and recording software
-
Light source with adjustable intensity (e.g., fiber optic illuminator)
-
Monochromator or a set of bandpass filters for determining action spectra
-
Observation chamber (e.g., a small petri dish or a custom-made chamber of known dimensions)
-
Image analysis software
Procedure:
-
Cell Preparation: Isolate individual or small groups of Blepharisma cells in a drop of their culture medium within the observation chamber. Allow them to acclimatize for a few minutes in low-light conditions.
-
Observation and Recording: Mount the chamber on the microscope stage and focus on the swimming cells. Begin video recording to capture their baseline movement.
-
Light Stimulation: Apply a sudden increase in light intensity (a "step-up" stimulus). The light can be delivered to the entire field of view or to a specific area to observe the response as cells enter the illuminated zone. For action spectra determination, use the monochromator or filters to present light of specific wavelengths.
-
Data Acquisition: Record the behavioral response of the cells. Key parameters to measure include:
-
Latency: The time between the onset of the light stimulus and the initiation of the ciliary reversal (cessation of forward movement).[5]
-
Duration of Ciliary Reversal: The length of time the cell swims backward.
-
Percentage of Responding Cells: In a population of cells, the proportion that exhibits the photophobic response at a given light intensity.
-
-
Data Analysis: Use image analysis software to track the movement of individual cells and quantify the parameters mentioned above. By systematically varying the wavelength and intensity of the light stimulus, an action spectrum and light intensity-response curve can be generated.
Mandatory Visualization
Signaling Pathway of the Photophobic Response in Blepharisma
The following diagram illustrates the proposed signaling cascade initiated by light absorption in Blepharisma japonicum.
Caption: Proposed signaling pathway for the photophobic response in Blepharisma.
Experimental Workflow for Measuring Photophobic Response
The diagram below outlines the key steps in a typical experiment to quantify the photophobic response.
Caption: Experimental workflow for quantifying the photophobic response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Blepharisma - Wikipedia [en.wikipedia.org]
- 5. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]
- 6. u-pad.unimc.it [u-pad.unimc.it]
Safety Operating Guide
Navigating the Disposal of Blepharin: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the proper management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Blepharin, a glycoside compound. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach that treats the substance as potentially hazardous is mandatory.[1][2]
Researchers and laboratory personnel must always consult with their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before commencing any disposal procedures.[3]
Hazard Assessment and Risk Mitigation
Before handling this compound waste, a thorough risk assessment is crucial.[4] This involves evaluating potential hazards, which for a novel or not fully characterized compound, should be assumed to be present until proven otherwise.[2]
Key Hazard Characteristics to Consider:
| Hazard Characteristic | Description | Examples of Waste with this Characteristic |
| Ignitability | Liquids with a flash point below 60°C (140°F), solids that can cause fire through friction, or ignitable compressed gases.[5] | Ethanol, acetone, xylene[5] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[5] | Hydrochloric acid, sodium hydroxide[5] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[5] | Sodium metal, potassium cyanide[5] |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment.[6] | Heavy metals, pesticides, many organic compounds |
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn to minimize exposure.[7]
-
Gloves: Nitrile or neoprene gloves are generally recommended for handling chemical waste.[2]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles should be worn to protect against splashes.[2]
-
Lab Coat: A standard or flame-resistant lab coat provides a necessary barrier.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a chemical fume hood.[8]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the general procedure for the collection and disposal of this compound waste.
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, must be collected as hazardous waste.[1] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[9]
-
Container Selection: Use a designated, leak-proof waste container made of a material compatible with this compound.[10] The container must have a tightly fitting screw cap.[11] For liquid waste, ensure the container is not filled beyond 90% capacity to allow for expansion.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound."[5] The label should also include the date when waste was first added to the container.[12]
-
Storage: Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.[11] This area should be under the direct supervision of laboratory personnel and away from incompatible materials.[10]
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS department, as this can be up to one year for partially filled containers), submit a hazardous waste pickup request to your institution's EHS office.[5][11] Do not dispose of this compound waste down the drain or in the regular trash.[6][12]
Experimental Protocol: Chemical Spill Cleanup
In the event of a this compound spill, the following protocol should be followed to ensure safety and proper decontamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[13]
-
Assess the Spill: Determine the extent of the spill. For major spills, evacuate the area and contact your institution's emergency response team.[1]
-
Wear Appropriate PPE: Before cleaning a minor spill, don the appropriate PPE as described above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[8] For solid spills, carefully sweep the material to avoid generating dust.[8]
-
Collect Waste: Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or soap and water.[8] Collect all cleaning materials for disposal as hazardous waste.[8]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
